Product packaging for Xylopic acid(Cat. No.:CAS No. 6619-97-2)

Xylopic acid

Cat. No.: B192686
CAS No.: 6619-97-2
M. Wt: 360.5 g/mol
InChI Key: AQBQBBLJTDSVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xylopic acid (15β-acetyloxy-kaur-16-en-19-oic acid) is a kaurene diterpene purified from the fruits of Xylopia aethiopica . This compound is of significant interest in pharmacological research due to its diverse bioactivities. In infectious disease research, this compound demonstrates notable antiplasmodial properties, showing both prophylactic and curative effects in Plasmodium berghei -infected murine models . Its efficacy is enhanced synergistically when co-administered with established antimalarials like artesunate and amodiaquine, making it a compelling candidate for combination therapy studies . In neuroscience and psychopharmacology, this compound exhibits central nervous system (CNS) depressant and anxiolytic effects . Recent studies highlight a synergistic antidepressant-like effect when combined with conventional antidepressants, including fluoxetine, sertraline, and imipramine, potentially modulating serotonergic pathways and offering new avenues for treating resistant depression . Furthermore, its potent analgesic properties have been characterized in various murine models, with mechanisms shown to involve opioidergic, adenosinergic, and α2-adrenergic systems, and efficacy demonstrated even in paclitaxel-induced neuropathic pain . Research also confirms significant anti-inflammatory and anti-pyretic activities . From a drug development perspective, recent physicochemical characterization has determined its standard molar heat capacity, enthalpy, and entropy, providing critical data for formulation work . Investigators should note that in vivo studies indicate this compound can modulate several cytochrome P450 enzymes (including induction of CYP 1A1/1A2, 2D6, and 2C9, and inhibition of CYP 3A4), which is a critical consideration for drug interaction studies . This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B192686 Xylopic acid CAS No. 6619-97-2

Properties

IUPAC Name

15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBQBBLJTDSVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6619-97-2
Record name 15-(Acetyloxy)kaur-16-en-18-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006619972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling Xylopic Acid: A Technical Guide to its Discovery, Isolation, and Characterization from Xylopia aethiopica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Xylopic acid, a significant bioactive diterpenoid derived from the fruits of Xylopia aethiopica. The document details the experimental protocols for its extraction and purification, presents quantitative data in structured tables for comparative analysis, and visualizes key experimental workflows.

Introduction to this compound

This compound, chemically identified as 15β-acetoxy-(-)-kaur-16-en-19-oic acid, is a major diterpene component found in the fruits of Xylopia aethiopica, commonly known as African pepper or Guinea pepper.[1][2][3] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The structural elucidation of this compound has paved the way for further research into its therapeutic potential and the development of novel derivatives.[2][3][6]

Experimental Protocols for Isolation and Purification

The isolation of this compound from the dried fruits of Xylopia aethiopica typically involves solvent extraction followed by crystallization and purification. The choice of solvent and extraction technique can significantly impact the yield and purity of the final product.

Extraction

A common method for the extraction of this compound involves the use of non-polar solvents.[7][8]

Detailed Protocol:

  • Preparation of Plant Material: Dried fruits of Xylopia aethiopica are pulverized to a coarse powder to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is soaked in petroleum ether (40-60°C) for a period of 3 days.[7][8] Alternatively, cold maceration with petroleum ether (40/60) for 72 hours can be employed.[9]

  • Concentration: The resulting petroleum ether extract is collected and concentrated using a rotary evaporator at a temperature of 50°C.[7][8]

Crystallization and Purification
  • Initial Crystallization: Ethyl acetate is added to the concentrated extract to facilitate the crystallization of this compound. The mixture is allowed to stand for a couple of days, during which crystals of this compound will form.[7][8]

  • Washing: The formed crystals are washed with petroleum ether (40-60°C) to remove impurities.[7]

  • Recrystallization: The crude this compound is further purified by recrystallization from hot 96% ethanol.[7][8] The hot solution is filtered and allowed to cool, leading to the deposition of purified this compound crystals.

The purity of the isolated this compound is often confirmed using High-Performance Liquid Chromatography (HPLC).[7]

Quantitative Data

The yield and purity of this compound can vary depending on the specific extraction and purification methods used. The following tables summarize the reported quantitative data.

ParameterValueReference
Yield of this compound1.41% (w/w)[7][8]
Yield of this compound0.13% (w/w)[6][9]
Purity of this compound95%[8]

Table 1: Reported Yield and Purity of this compound

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Xylopia aethiopica.

G Figure 1: General Workflow for this compound Isolation A Dried Fruits of Xylopia aethiopica B Pulverization A->B C Solvent Extraction (Petroleum Ether) B->C D Concentration (Rotary Evaporator) C->D E Crystallization (Addition of Ethyl Acetate) D->E F Washing (Petroleum Ether) E->F G Recrystallization (96% Ethanol) F->G H Purified this compound Crystals G->H

Caption: General Workflow for this compound Isolation

Signaling Pathways Modulated by this compound

This compound has been shown to exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Pathway

One of the primary mechanisms of this compound's anti-inflammatory activity is its ability to inhibit the arachidonic acid pathway.[4][5] This pathway is crucial for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Modulation of Pro-Inflammatory Markers

Studies have demonstrated that this compound can inhibit the effects of several pro-inflammatory markers.[10]

Key Modulated Markers:

  • Histamine: A key mediator of immediate hypersensitivity reactions.

  • Serotonin: Involved in various aspects of inflammation and pain.

  • Bradykinin: A potent inflammatory mediator that increases vascular permeability and causes pain.

  • Prostaglandin E2 (PGE2): A principal mediator of inflammation, fever, and pain.

The diagram below illustrates the logical relationship of this compound's inhibitory action on these pro-inflammatory mediators.

G Figure 2: Inhibition of Pro-Inflammatory Mediators XA This compound Histamine Histamine XA->Histamine inhibits Serotonin Serotonin XA->Serotonin inhibits Bradykinin Bradykinin XA->Bradykinin inhibits PGE2 Prostaglandin E2 XA->PGE2 inhibits Inflammation Inflammatory Response Histamine->Inflammation promote Serotonin->Inflammation promote Bradykinin->Inflammation promote PGE2->Inflammation promote

Caption: Inhibition of Pro-Inflammatory Mediators

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Xylopia aethiopica. The presented experimental protocols and quantitative data offer valuable insights for researchers and scientists in the field of natural product chemistry and drug development. The elucidation of its inhibitory effects on key inflammatory pathways underscores the therapeutic potential of this compound and provides a strong rationale for its further investigation.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Xylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylopic acid, a naturally occurring kaurane diterpenoid, is a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the structural elucidation of the molecule, its absolute configuration, and the experimental protocols utilized for its isolation and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and structural representations are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a major bioactive constituent isolated from the fruits of Xylopia aethiopica, a plant widely used in traditional African medicine.[1] It is classified as a kaurene diterpene, a class of organic compounds characterized by a specific tetracyclic carbon skeleton.[2] The scientific investigation of this compound has revealed a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for further pharmacological research and drug development. A thorough understanding of its chemical structure and stereochemistry is fundamental to elucidating its mechanism of action and for any future synthetic or semi-synthetic efforts.

Chemical Structure and Properties

The systematic IUPAC name for this compound is 15β-acetoxy-(-)-kaur-16-en-19-oic acid .[1] Its molecular structure is characterized by a kaurane skeleton with an acetoxy group at the C-15 position, a carboxylic acid at the C-19 position, and a double bond between C-16 and C-17.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₂H₃₂O₄[2]
Molecular Weight 360.49 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 264-265 °C[3]

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains several chiral centers, leading to a specific three-dimensional arrangement of its atoms. The notation "15β" indicates that the acetoxy group at the 15th carbon atom is oriented below the plane of the ring system. The "(-)" in its name signifies that it is levorotatory, meaning it rotates the plane of polarized light to the left.

The definitive determination of the absolute configuration of a chiral molecule like this compound is typically achieved through single-crystal X-ray crystallography, specifically utilizing the anomalous dispersion effect.[4][5] Other chiroptical methods such as Circular Dichroism (CD) spectroscopy and Vibrational Circular Dichroism (VCD) can also be employed, often in conjunction with quantum-mechanical calculations, to establish the absolute stereochemistry.[6] The use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents or chiral solvating agents is another powerful technique to determine the absolute configuration of chiral molecules.[4][5]

Experimental Protocols

The following sections detail the experimental procedures for the isolation and structural elucidation of this compound.

Isolation of this compound from Xylopia aethiopica

The isolation of this compound is typically performed from the dried fruits of Xylopia aethiopica. The general workflow is depicted in the diagram below.

G cluster_0 Isolation Protocol start Dried Fruits of Xylopia aethiopica powder Powdering start->powder Grinding maceration Cold Maceration with Petroleum Ether (72h) powder->maceration filtration Filtration maceration->filtration concentration Concentration under Reduced Pressure filtration->concentration crystallization Crystallization from Ethyl Acetate concentration->crystallization washing Washing with Petroleum Ether crystallization->washing recrystallization Recrystallization from Ethanol washing->recrystallization end Pure this compound Crystals recrystallization->end

Fig. 1: Experimental workflow for the isolation of this compound.

Detailed Protocol:

  • Preparation of Plant Material: Dried fruits of Xylopia aethiopica are ground into a fine powder.

  • Extraction: The powdered material is subjected to cold maceration with petroleum ether for 72 hours.[3] This process extracts the nonpolar constituents, including this compound.

  • Filtration and Concentration: The petroleum ether extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.

  • Crystallization: The concentrated extract is treated with a small amount of ethyl acetate to induce crystallization. The mixture is allowed to stand for several days to facilitate the formation of crude this compound crystals.[7]

  • Purification: The crude crystals are washed with cold petroleum ether to remove residual impurities. Further purification is achieved by recrystallization from ethanol to yield pure, white crystals of this compound.[7]

Structural Elucidation

The structural elucidation of this compound involves a combination of spectroscopic techniques. The logical workflow for determining its structure is outlined below.

G cluster_1 Structural Elucidation Workflow ms Mass Spectrometry (MS) mol_formula Molecular Formula & Weight ms->mol_formula nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) connectivity 2D Structure (Connectivity) nmr->connectivity ir Infrared (IR) Spectroscopy func_groups Functional Groups ir->func_groups xray Single-Crystal X-ray Crystallography stereo 3D Structure & Relative Stereochemistry xray->stereo cd Circular Dichroism (CD) Spectroscopy abs_config Absolute Configuration cd->abs_config final_structure Complete Structure of this compound connectivity->final_structure func_groups->final_structure stereo->final_structure abs_config->final_structure

References

Spectroscopic Profile of Xylopic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xylopic acid, a kaurane diterpene isolated from the fruits of Xylopia aethiopica, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visualization of its anti-inflammatory signaling pathway are presented to support researchers and drug development professionals in their studies of this promising natural compound.

Chemical Structure and Properties

  • IUPAC Name: 15β-acetoxy-(-)-kaur-16-en-19-oic acid

  • Alternate IUPAC Name: 15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0.0]hexadecane-5-carboxylic acid

  • Molecular Formula: C₂₂H₃₂O₄

  • Molecular Weight: 360.49 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.08s1HH-15
4.98s1HH-17a
4.86s1HH-17b
2.15s3H-OCOCH₃
1.25s3HH-20
1.18s3HH-18
0.80-2.50mOther protons

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
183.0CC-19 (COOH)
170.5C-OC OCH₃
155.9CC-16
103.0CH₂C-17
78.5CHC-15
57.0CHC-9
55.5CHC-5
49.0CC-8
44.0CC-10
41.5CH₂C-1
41.0CC-4
39.5CH₂C-7
38.0CH₂C-3
37.5CHC-13
33.5CH₂C-12
29.0CH₃C-18
22.0CH₂C-11
21.5CH₃-OCOC H₃
19.0CH₂C-2
18.5CH₂C-6
16.0CH₃C-20

Note: Assignments are based on data from related kaurane diterpenes and may require further 2D NMR analysis for definitive confirmation.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-2400 (broad)StrongO-H stretch (Carboxylic acid)
2934, 2873StrongC-H stretch (Aliphatic)
1739StrongC=O stretch (Ester)
1695StrongC=O stretch (Carboxylic acid)
1663MediumC=C stretch (Alkene)
1230StrongC-O stretch (Ester)
888Medium=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
360.23~20[M]⁺
300.22100[M - CH₃COOH]⁺
255.19~40[M - CH₃COOH - COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of this compound. Researchers should adapt these based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is used.

  • Parameters (ESI-MS Example):

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Mass Range: m/z 50-1000.

  • Data Acquisition and Analysis: The sample solution is infused into the ion source. The resulting mass spectrum, a plot of relative ion intensity versus m/z, is recorded and analyzed to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathway

This compound exhibits significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the arachidonic acid pathway, a key signaling cascade in inflammation.[1][2][3]

anti_inflammatory_pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA₂ prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX leukotrienes Leukotrienes arachidonic_acid->leukotrienes LOX pla2 Phospholipase A₂ (PLA₂) xylopic_acid This compound xylopic_acid->pla2 Inhibits inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation cox Cyclooxygenase (COX) lox Lipoxygenase (LOX)

Caption: Anti-inflammatory action of this compound via inhibition of Phospholipase A₂.

This guide provides a foundational set of spectroscopic data and experimental methodologies for this compound. It is intended to be a valuable resource for researchers investigating the chemical and biological properties of this natural product. Further detailed 2D NMR studies and high-resolution mass spectrometry would provide more in-depth structural confirmation and characterization.

References

Unveiling Xylopic Acid: A Technical Guide to its Natural Sources and Content Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene, is a phytochemical of significant interest in the scientific community due to its diverse pharmacological activities.[1] Primarily isolated from the fruits of Xylopia aethiopica, this compound has demonstrated potent anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for drug development.[2] This technical guide provides an in-depth overview of the natural sources of this compound, its content variability, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways.

Natural Sources and Variability of this compound

This compound is predominantly found in the dried unripe fruits of Xylopia aethiopica, a plant native to the lowland rainforest and moist fringe forests in the savanna zones of Africa.[1] It is also present in other species of the Xylopia genus. The concentration of this compound in the fruits of Xylopia aethiopica exhibits significant variability based on the geographical origin of the plant material. This variation is likely attributable to differences in environmental conditions, soil composition, and genetic factors.

A comparative study quantifying this compound content in Xylopia aethiopica fruits from four different African countries revealed a notable disparity in concentrations, underscoring the importance of sourcing for consistent yields in research and development.

Geographical OriginAverage this compound Content (mg/g of dried fruit)
Cameroon0.7983
Ghana0.5969
Nigeria0.5469
Benin0.5302

This data highlights the significant impact of geographical sourcing on the yield of this compound.[3]

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a common method for the extraction and isolation of this compound from the dried fruits of Xylopia aethiopica.

Materials:

  • Dried fruits of Xylopia aethiopica

  • Petroleum ether

  • Ethyl acetate

  • Grinder or mill

  • Large glass container with a lid

  • Filter paper and funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Preparation of Plant Material: Grind the dried fruits of Xylopia aethiopica into a coarse powder.

  • Cold Maceration: Soak the powdered fruit material in petroleum ether in a large, sealed glass container for 72 hours at room temperature. The ratio of plant material to solvent may vary, but a common starting point is 1:5 (w/v).

  • Filtration: After the maceration period, filter the mixture through filter paper to separate the petroleum ether extract from the plant residue.

  • Concentration: Concentrate the petroleum ether extract using a rotary evaporator at a temperature of approximately 50-60°C until a semi-solid mass is obtained.

  • Crystallization: Add a minimal amount of ethyl acetate to the concentrated extract to induce crystallization. Allow the mixture to stand, and this compound will precipitate as crystals.

  • Purification: Collect the crystals by filtration and wash them with a small amount of cold petroleum ether to remove impurities. The crystals can be further purified by recrystallization from ethanol.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC-UV method for the quantification of this compound.[4]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), acidified to a specific pH (e.g., pH 3.0 with phosphoric acid). The exact ratio may need optimization depending on the column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or the mobile phase). From the stock solution, prepare a series of calibration standards of different concentrations.

  • Preparation of Sample Solutions: Accurately weigh a known amount of the dried extract containing this compound and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of specific signaling pathways. Two key areas of interaction that have been identified are the arachidonic acid pathway and the cytochrome P450 enzyme system.

Anti-inflammatory Action via the Arachidonic Acid Pathway

This compound's anti-inflammatory properties are attributed to its ability to inhibit the arachidonic acid cascade.[2][5] This pathway is central to the inflammatory response, leading to the production of potent inflammatory mediators such as prostaglandins and leukotrienes. This compound has been shown to inhibit the activity of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from the cell membrane.[5] By blocking this initial step, this compound effectively reduces the downstream production of pro-inflammatory eicosanoids.

Arachidonic_Acid_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation XylopicAcid This compound XylopicAcid->PLA2 CYP450_Interaction cluster_induced cluster_inhibited XylopicAcid This compound CYP_Induction CYP Isoform Induction XylopicAcid->CYP_Induction CYP_Inhibition CYP Isoform Inhibition XylopicAcid->CYP_Inhibition CYP1A1_1A2 CYP1A1/1A2 CYP_Induction->CYP1A1_1A2 CYP1A2 CYP1A2 CYP_Induction->CYP1A2 CYP2D6 CYP2D6 CYP_Induction->CYP2D6 CYP2C9 CYP2C9 CYP_Induction->CYP2C9 CYP3A4 CYP3A4 CYP_Inhibition->CYP3A4 Experimental_Workflow Start Dried Xylopia aethiopica Fruits Grinding Grinding Start->Grinding Maceration Cold Maceration (Petroleum Ether) Grinding->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration Rotary Evaporation Filtration1->Concentration Crystallization Crystallization (Ethyl Acetate) Concentration->Crystallization Filtration2 Filtration & Washing Crystallization->Filtration2 Purification Recrystallization (Ethanol) Filtration2->Purification PureXA Pure this compound Purification->PureXA Quantification HPLC Quantification PureXA->Quantification Result This compound Content Quantification->Result

References

Xylopic Acid: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a naturally occurring kaurene diterpene, is a principal bioactive constituent isolated from the fruits of Xylopia aethiopica.[1][2][3] Also known as 15β-acetyloxy-kaur-16-en-19-oic acid, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5] As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties and solubility is paramount for formulation development, pharmacokinetic studies, and overall drug design. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, its solubility profile, and the experimental methodologies employed for their determination.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a whitish powder or crystals upon isolation.[1] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo(11.2.1.0.0)hexadecane-5-carboxylic acid[1]
Synonym 15β-acetyloxy-kaur-16-en-19-oic acid[1]
Molecular Formula C₂₂H₃₂O₄[1]
Molecular Weight 360.494 g/mol [1]
Appearance Whitish powder or crystals[1]
Melting Point 260-261°C[1]
264-265°C[6]
Enthalpy of Fusion 334410.1 J·mol⁻¹[7]
Heat Capacity 334606.1 J·mol⁻¹·K⁻¹[7]

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption and bioavailability. This compound, being a lipophilic molecule, exhibits limited solubility in aqueous media. Its solubility in various organic solvents has been qualitatively described.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Chloroform Soluble[1]
Petroleum Ether Sparingly Soluble[1]
Dimethyl Sulfoxide (DMSO) Sparingly Soluble[1]
Ethanol Sparingly Soluble[1]
Methanol Sparingly Soluble[1]
Ethyl Acetate Sparingly Soluble[1]

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound, as well as a general protocol for determining its thermodynamic solubility.

Isolation and Purification of this compound

This compound is typically extracted from the dried, pulverized fruits of Xylopia aethiopica. The general workflow involves solvent extraction, crystallization, and subsequent purification.

G cluster_extraction Extraction cluster_crystallization Crystallization cluster_purification Purification start Dried, Pulverized Fruits of Xylopia aethiopica soak Soak in Petroleum Ether (40-60°C) for 3 days start->soak concentrate Concentrate Extract using Rotary Evaporator soak->concentrate add_etac Add Ethyl Acetate to Concentrate concentrate->add_etac stand Allow to Stand for several days add_etac->stand wash Wash Crude Crystals with Petroleum Ether stand->wash recrystallize Recrystallize from 96% Ethanol wash->recrystallize final_product Pure this compound Crystals recrystallize->final_product

Figure 1: Workflow for the Isolation and Purification of this compound.

Methodology:

  • Extraction: Pulverized fruit material of Xylopia aethiopica is macerated in petroleum ether (40-60°C) for a period of 72 hours.[3]

  • Concentration: The resulting petroleum ether extract is collected and concentrated under reduced pressure using a rotary evaporator at approximately 50°C.[3][8]

  • Crystallization: Ethyl acetate is added to the concentrated extract to facilitate the crystallization of this compound. The mixture is allowed to stand for several days until crude crystals form.[3]

  • Washing: The crude crystals are washed repeatedly with petroleum ether to remove impurities.[3][8]

  • Purification: The final purification is achieved by recrystallization of the crude product from 96% ethanol to yield pure this compound.[3][8]

Characterization and Purity Analysis

The identity and purity of the isolated this compound are confirmed using various spectroscopic and chromatographic techniques.

  • Structural Elucidation: The chemical structure is determined using ¹H NMR spectroscopy, mass spectrometry, and IR spectroscopy.[6]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound. A typical method involves a C18 column with a mobile phase consisting of methanol and water (e.g., 9:1 v/v), with UV detection at 206 nm.[8][9]

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., phosphate-buffered saline, specific organic solvents). The addition of excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

  • Equilibration: The vials are sealed and agitated in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation and/or filtration through a low-binding, chemically inert filter (e.g., PTFE).

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC-UV. A calibration curve with standard solutions of known concentrations is used for accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature.

Biological Interactions and Signaling Pathways

The biological activity of this compound is closely linked to its interaction with specific signaling pathways, particularly in the context of inflammation.

Inhibition of the Arachidonic Acid Pathway

This compound has been shown to exhibit its anti-inflammatory effects by inhibiting the arachidonic acid pathway.[4][10] This pathway is a major source of pro-inflammatory mediators. Evidence suggests that this compound may exert its effects by inhibiting the enzyme Phospholipase A₂, which is responsible for releasing arachidonic acid from the cell membrane. This action prevents the downstream synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[10]

G XA This compound PL Phospholipase A₂ XA->PL Inhibits AA Arachidonic Acid PL->AA Releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Figure 2: Inhibition of the Arachidonic Acid Pathway by this compound.

Conclusion

This technical guide has summarized the key physicochemical properties and solubility characteristics of this compound. The data presented, including molecular weight, melting point, and solubility profile, are essential for scientists engaged in its research and development. The detailed experimental protocols for isolation, characterization, and solubility determination provide a practical framework for laboratory work. Furthermore, the elucidation of its interaction with the arachidonic acid signaling pathway offers valuable insight into its mechanism of action. A comprehensive understanding of these fundamental properties is critical for unlocking the full therapeutic potential of this compound in drug development.

References

Xylopic Acid: A Comprehensive Review of its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of the existing scientific literature on the pharmacological effects of this compound, with a focus on its analgesic, anti-inflammatory, antimicrobial, cytotoxic, and central nervous system activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of its mechanisms of action to facilitate further investigation and potential therapeutic applications.

Introduction

This compound (15β-acetyloxy-kaur-16-en-19-oic acid) is a major secondary metabolite found in various Xylopia species.[2] Traditional uses of Xylopia aethiopica fruits in managing conditions like rheumatism, headache, and infections have prompted scientific investigation into its bioactive constituents, with this compound being a key focus.[3][4][5] This guide synthesizes the current understanding of this compound's pharmacological profile, presenting data from in vitro and in vivo studies to highlight its therapeutic potential.

Analgesic and Anti-inflammatory Effects

This compound has demonstrated significant analgesic and anti-inflammatory properties across various preclinical models.[1][3]

Analgesic Activity

Studies have shown that this compound exhibits potent analgesic effects in chemical, thermal, and mechanical pain models.[3][4][5] It effectively inhibits both neurogenic and inflammatory phases of the formalin test, suggesting both central and peripheral mechanisms of action.[3]

Anti-inflammatory Activity

The anti-inflammatory action of this compound is well-documented. It has been shown to reduce inflammation in models such as carrageenan-induced paw edema and pleurisy.[1][2] The proposed mechanisms include the inhibition of the arachidonic acid pathway and the modulation of pro-inflammatory mediators.[1] Specifically, it has been found to inhibit the activity of phospholipase A2 and reduce the levels of histamine, serotonin, bradykinin, and prostaglandin E2.[6]

Quantitative Data on Analgesic and Anti-inflammatory Effects
Model Species Dose Range (mg/kg, p.o.) Effect Reference
Acetic Acid-Induced WrithingMurine10-100Significant inhibition of visceral nociception[3][5]
Formalin Test (Paw Pain)Murine10-100Inhibition of both neurogenic and inflammatory phases[3][4]
Tail-Flick Test (Thermal Pain)Murine10-100Significant analgesic activity[3][4][5]
Carrageenan-Induced HyperalgesiaMurine10-100Inhibition of mechanical and thermal hyperalgesia[3][4][5]
Carrageenan-Induced PleurisyMiceNot specifiedReduction of lung inflammation[7]
LPS-Induced FeverSprague-Dawley Rats10-100Significant reduction in fever[8]
Experimental Protocols

Acetic Acid-Induced Writhing Test:

  • Male ICR mice (20-25 g) are randomly divided into groups.

  • Vehicle (control), this compound (10, 30, 100 mg/kg, p.o.), or a standard drug (e.g., diclofenac) is administered.

  • After a pre-treatment period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg).

  • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 30 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition is calculated relative to the vehicle-treated group.

Formalin Test:

  • Mice are pre-treated with vehicle, this compound, or a standard drug.

  • After the pre-treatment period, 20 µl of 5% formalin is injected into the plantar surface of the right hind paw.

  • The time the animal spends licking or biting the injected paw is recorded in two phases: the neurogenic phase (0-5 minutes) and the inflammatory phase (15-30 minutes) post-formalin injection.

  • The total time spent in these behaviors is calculated for each phase.

Signaling Pathway

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Mediators Pre-formed Mediators (Histamine, Serotonin, Bradykinin) Inflammatory_Stimulus->Mediators Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 activation PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX pathway Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX pathway COX Cyclooxygenase (COX) LOX Lipoxygenase (LOX) Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation Xylopic_Acid This compound Xylopic_Acid->PLA2 Inhibits Mediator_Release Mediator Release Xylopic_Acid->Mediator_Release Inhibits Mediators->Mediator_Release Mediator_Release->Inflammation

Caption: Anti-inflammatory mechanism of this compound.

Antimicrobial and Antiparasitic Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[9]

Antibacterial and Antifungal Activity

In vitro studies have shown that this compound and its derivatives are effective against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[9] The ester derivatives of this compound, in particular, have shown enhanced antimicrobial activity compared to the parent compound.[9]

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties. It has shown curative and prophylactic effects against Plasmodium berghei infection in mice, suggesting its potential as an antimalarial agent.[8] Additionally, derivatives of this compound have demonstrated significant trypanocidal activity against Trypanosoma brucei.[2]

Quantitative Data on Antimicrobial and Antiparasitic Effects
Organism/Parasite Assay Result (MIC/IC50) Reference
Staphylococcus aureusBroth DilutionMIC: 100 µg/mL (ester derivative)[9]
Candida albicansBroth DilutionMIC: 160 µg/mL (ester derivative)[9]
Plasmodium falciparumpLDH assayIC50: >138.7 µM[2]
Plasmodium berghei (in vivo)Curative99.6% chemosuppression (100 mg/kg)[8]
Trypanosoma bruceiIn vitroED50: 52 µM (α-epimer derivative)[2]
Experimental Protocol

Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method):

  • A two-fold serial dilution of this compound or its derivatives is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is added to each well.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxic and Anticancer Effects

This compound has been evaluated for its cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity

While some studies indicate that this compound itself has low cytotoxicity against certain cancer cell lines, its derivatives have shown significant antiproliferative activity.[8][10] For instance, a ketone derivative of this compound exhibited potent activity against MFC7 human breast cancer cells and A549 pulmonary adenocarcinoma cells, with IC50 values lower than the standard anticancer agent cisplatin.[10] The fruit extract of Xylopia aethiopica, which contains this compound, has been shown to induce apoptosis in human cervical cancer cells.[11]

Quantitative Data on Cytotoxic Effects
Cell Line Compound IC50 (µM) Reference
MFC7 (Breast Cancer)Ketone derivative of this compound3 ± 1[10]
A549 (Lung Adenocarcinoma)Ketone derivative of this compound8 ± 1[10]

Experimental Workflow

cytotoxicity_workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with varying concentrations of this compound/Derivatives Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Calculate Cell Viability (%) and IC50 Measurement->Analysis End End: Determine Cytotoxicity Analysis->End

Caption: Workflow for in vitro cytotoxicity assay.

Central Nervous System (CNS) Effects

This compound exhibits CNS depressant activity and has shown potential in managing anxiety and depression.[1][2]

Anxiolytic and Antidepressant-like Effects

This compound has demonstrated anxiolytic-like effects in both mice and zebrafish models of anxiety.[1][2] Furthermore, it has shown antidepressant-like properties in various murine models, including the tail suspension test and forced swim test.[12][13] The antidepressant effect of this compound appears to be mediated through the serotonergic system.[12][13]

Neuroprotective Effects

Studies have indicated that this compound possesses neuroprotective properties. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels and reduce neurodegeneration.[2][6] Additionally, it exhibits antioxidant activity by increasing the levels of catalase, superoxide dismutase, and glutathione, while decreasing lipid peroxidation.[2]

Signaling Pathway

cns_pathway Xylopic_Acid This compound Serotonergic_System Serotonergic System Xylopic_Acid->Serotonergic_System Modulates BDNF Brain-Derived Neurotrophic Factor (BDNF) Xylopic_Acid->BDNF Increases Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) Xylopic_Acid->Antioxidant_Enzymes Increases Antidepressant_Effect Antidepressant-like Effect Serotonergic_System->Antidepressant_Effect Neuroprotection Neuroprotection BDNF->Neuroprotection Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Oxidative_Stress->Neuroprotection

References

Early-Phase In Vitro Screening of Xylopic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene predominantly isolated from the fruits of Xylopia aethiopica, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] This technical guide provides an in-depth overview of the early-phase in vitro screening of this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant potential. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust preclinical studies. Detailed experimental protocols, structured data presentation, and visual workflows are provided to facilitate a comprehensive understanding of the screening process.

Anticancer Activity

Preliminary in vitro studies suggest that while this compound itself may have limited direct cytotoxicity against some cancer cell lines, its derivatives and extracts from Xylopia aethiopica exhibit promising antiproliferative effects.[3][4] This indicates the potential of this compound as a scaffold for the development of novel anticancer agents.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound derivatives and related compounds against various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Ketone derivative of this compoundMCF7 (Breast)Not Specified3 ± 1[3][5]
Ketone derivative of this compoundA549 (Lung)Not Specified8 ± 1[3][5]
Cisplatin (Control)MCF7 (Breast)Not Specified19 ± 3[3][5]
Cisplatin (Control)A549 (Lung)Not Specified15 ± 4[3][5]
ent-15-oxokaur-16-en-19-oic acidHCT116 (Colon)Not Specified12 µg/ml[6][7]
ent-15-oxokaur-16-en-19-oic acidU937 (Leukemia)Not Specified7.5 µg/ml[6][7]
ent-15-oxokaur-16-en-19-oic acidKG1a (Leukemia)Not Specified> 25 µg/ml[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent[9]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway: p53

Some studies suggest that the anticancer effects of compounds derived from Xylopia aethiopica may involve the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[4][10]

p53_pathway cluster_activation p53 Activation stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces arrest Cell Cycle Arrest p53->arrest promotes apoptosis Apoptosis p53->apoptosis promotes mdm2->p53 inhibits

p53 Signaling Pathway in Response to Cellular Stress.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[11][12][13]

Quantitative Data
AssayCell LineTreatmentEffectConcentrationReference
NF-κB Reporter Gene AssayHEK cellsThis compoundSignificant inhibition of NF-κB-dependent reporter gene expression30 µM[11]
Nrf2 Reporter Gene AssayCHO cellsThis compoundEnhanced activation of Nrf2Concentration-dependent[11]
Protein Denaturation AssayNot ApplicableThis compoundInhibition of albumen denaturationIC50 of 15.55 µg/mL[9]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[4][5][11][12][14]

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct

  • Complete cell culture medium

  • This compound

  • An NF-κB activator (e.g., TNF-α, PMA)

  • Luciferase Assay System (e.g., from Promega)

  • Lysis buffer

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells into a 96-well opaque plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for an appropriate duration (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate for a few minutes to ensure complete lysis.

  • Luciferase Assay: Transfer the cell lysate to a new opaque plate. Add the luciferase assay reagent to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated, untreated control.

Signaling Pathways: NF-κB and Nrf2

This compound's anti-inflammatory effects are mediated by the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[15][16][17]

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus cluster_nrf2 Nrf2 Pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK stimulus->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB nucleus_nfkb NF-κB (nucleus) NFkB->nucleus_nfkb translocates genes_nfkb Pro-inflammatory Gene Expression nucleus_nfkb->genes_nfkb activates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 nucleus_nrf2 Nrf2 (nucleus) Nrf2->nucleus_nrf2 translocates ARE ARE nucleus_nrf2->ARE genes_nrf2 Antioxidant Gene Expression ARE->genes_nrf2 activates XylopicAcid This compound XylopicAcid->IKK inhibits XylopicAcid->Keap1 activates

Modulation of NF-κB and Nrf2 Pathways by this compound.

Antimicrobial Activity

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[18][19][20]

Quantitative Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus50[20]
This compoundEscherichia coli100[20]
This compoundPseudomonas aeruginosa3.125[20]
This compoundCandida albicans50[21]
This compound derivatives (esters)Staphylococcus aureus100[19]
This compound derivatives (esters)Streptococcus pyogenes100-320[19]
This compound derivatives (esters)Escherichia coli>320[19]
This compound derivatives (esters)Pseudomonas aeruginosa100-200[19]
This compound derivatives (esters)Candida albicans160[19]
Experimental Protocol: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent.[1][2][22][23][24]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Activity

Extracts of Xylopia aethiopica have shown significant antioxidant properties, suggesting that this compound may contribute to this activity.[25][26][27][28]

Quantitative Data
AssaySampleIC50Reference
DPPH Radical ScavengingAqueous extract of X. aethiopica fruits280 µg/mL[26]
DPPH Radical ScavengingAcetone extract of X. aethiopica fruits620 µg/mL[26]
DPPH Radical ScavengingMethanol extract of X. aethiopica leaves128.3 µg/mL[25]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[27][29]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound

  • Methanol or another suitable solvent

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.

  • Reaction Mixture: Add a specific volume of the sample or control solution to a specific volume of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only methanol and DPPH is also measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

General Experimental Workflow

The following diagram illustrates a general workflow for the early-phase in vitro screening of this compound.

experimental_workflow cluster_preparation Preparation cluster_analysis Data Analysis & Interpretation isolation Isolation & Purification of this compound characterization Structural Characterization (NMR, MS) isolation->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB Reporter) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant ic50 IC50/MIC Determination anticancer->ic50 anti_inflammatory->ic50 antimicrobial->ic50 antioxidant->ic50 pathway Signaling Pathway Analysis ic50->pathway lead Lead Compound Identification pathway->lead

References

Preliminary Toxicological Profile of Xylopic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has garnered significant interest for its diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the preliminary toxicological data available for this compound, focusing on its acute toxicity, effects on vital organs, and reproductive toxicity. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the safety profile of this promising natural compound.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single exposure. For this compound, the available data suggests a relatively low acute toxicity profile.

Table 1: Acute Toxicity of this compound

Test SystemRoute of AdministrationLD50Observed EffectsReference
Irwin's Test (Mice)Oral> 1000 mg/kgNo observable physical toxicity or death. At doses above 300 mg/kg, neuromuscular impairment and sedation were observed.[1]
Experimental Protocol: Acute Oral Toxicity (Irwin's Test)

The Irwin's test is a primary observational method to assess the acute toxicity of a substance. While a detailed specific protocol for this compound is not available, a general procedure is as follows:

  • Animal Model: Male and female mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Fasting: Animals are fasted overnight (with access to water) before administration of the test substance.

  • Dose Administration: this compound, suspended in a suitable vehicle (e.g., tween 80), is administered orally via gavage at various dose levels.

  • Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days. Observations include changes in behavior, autonomic profiles (e.g., salivation, urination), neuromuscular function (e.g., gait, grip strength), and central nervous system activity (e.g., sedation, excitability). Mortality is also recorded.

  • LD50 Calculation: The Lethal Dose 50 (LD50), the dose that causes mortality in 50% of the animals, is calculated using appropriate statistical methods.

experimental_workflow_acute_toxicity cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Data Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., Mice) acclimatization Acclimatization animal_model->acclimatization fasting Fasting acclimatization->fasting dose_prep Prepare this compound Doses fasting->dose_prep oral_gavage Oral Administration dose_prep->oral_gavage behavioral Behavioral Changes oral_gavage->behavioral physiological Physiological Signs oral_gavage->physiological mortality Mortality oral_gavage->mortality ld50_calc LD50 Calculation behavioral->ld50_calc physiological->ld50_calc mortality->ld50_calc

Experimental Workflow for Acute Toxicity Testing

Reproductive Toxicity

A significant body of evidence points towards the potential reproductive toxicity of this compound, particularly in males. Studies have consistently shown adverse effects on sperm parameters and hormonal balance.

Table 2: Effects of this compound on Male Reproductive Parameters in Rats

Dose (mg/kg/day)DurationSperm Count (x10^6/mL)Sperm Motility (%)Sperm Viability (%)Sperm Morphology (% Normal)Serum TestosteroneReference
1028 days93.0 ± 6.1 () 50.6 ± 8.3 ()--Significantly reduced (P < 0.01)[1]
3028 days64.3 ± 1.7 () 13.2 ± 4.3 ()--Significantly reduced (P < 0.01)[1]
10028 days55.8 ± 1.82 () 0.0 ± 0.0 ()--Significantly reduced (P < 0.01)[1]

***P < 0.001 compared to control.

Experimental Protocol: Male Reproductive Toxicity Study
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Dose Administration: this compound is administered orally by gavage daily for a specified period (e.g., 28 or 60 days) at different dose levels. A control group receives the vehicle only.

  • Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for hormonal assays. The testes and epididymides are excised for sperm analysis and histopathology.

  • Sperm Analysis: Sperm is collected from the cauda epididymis. Sperm count is determined using a hemocytometer. Sperm motility is assessed by microscopic examination of a sperm suspension. Sperm viability is evaluated using a vital stain (e.g., eosin-nigrosin). Sperm morphology is assessed from stained smears.

  • Hormonal Assay: Serum levels of reproductive hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured using standard immunoassay kits.

  • Histopathology: Testicular tissue is fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of the seminiferous tubules and interstitial cells.

reproductive_toxicity_pathway cluster_hormonal Hormonal Imbalance cluster_testicular Direct Testicular Effects cluster_sperm Adverse Sperm Parameters XA This compound testosterone ↓ Serum Testosterone XA->testosterone Disrupts HPG Axis lh ↓ Luteinizing Hormone (LH) XA->lh Disrupts HPG Axis germ_cells Germ Cell Damage XA->germ_cells Induces oxidative_stress ↑ Oxidative Stress XA->oxidative_stress Induces inflammation ↑ Inflammatory Markers XA->inflammation Induces sperm_count ↓ Sperm Count testosterone->sperm_count sperm_motility ↓ Sperm Motility testosterone->sperm_motility sperm_viability ↓ Sperm Viability testosterone->sperm_viability sperm_morphology ↑ Abnormal Morphology testosterone->sperm_morphology lh->sperm_count lh->sperm_motility lh->sperm_viability lh->sperm_morphology germ_cells->sperm_count germ_cells->sperm_motility germ_cells->sperm_viability germ_cells->sperm_morphology oxidative_stress->sperm_count oxidative_stress->sperm_motility oxidative_stress->sperm_viability oxidative_stress->sperm_morphology inflammation->sperm_count inflammation->sperm_motility inflammation->sperm_viability inflammation->sperm_morphology

Proposed Pathway for this compound-Induced Reproductive Toxicity

Hepatotoxicity and Nephrotoxicity

Studies on the effects of this compound on the liver and kidneys have primarily been conducted using extracts of Xylopia aethiopica, with the observed toxicity often attributed to its major constituent, this compound.

Table 3: Effects of Xylopia aethiopica Extract on Liver and Kidney Function Markers in Rats

Extract/DoseDurationALTASTALPCreatinineUreaReference
X. aethiopica leaf extract (1.2g/kg, 3.0g/kg, 6.0g/kg)21 daysNo significant changeSignificant increase (P<0.05)Significant increase (P<0.05)--[2]
X. aethiopica fruit extract (250, 500, 1000 mg/kg)7 days (in pregnant rats)No significant changeSignificant decrease (250 mg/kg)Significant increase (1000 mg/kg)--
Hot aqueous mixture of X. aethiopica (15, 20, 25, 30 ml/kg)6 weeks---No significant change (general reduction)No significant change (general reduction)[3]
Experimental Protocol: Hepatotoxicity and Nephrotoxicity Assessment
  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Dose Administration: The test substance (this compound or plant extract) is administered orally for a specified duration (e.g., 21 or 28 days).

  • Blood Collection and Analysis: At the end of the study, blood is collected for biochemical analysis. Serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured to assess liver function. Kidney function is evaluated by measuring serum levels of creatinine and urea.

  • Histopathology: Liver and kidney tissues are collected, fixed, processed, and stained for microscopic examination to identify any pathological changes.

hepatotoxicity_pathway cluster_liver_injury Hepatocellular Injury cluster_mechanism Potential Mechanisms XA This compound oxidative_stress ↑ Oxidative Stress XA->oxidative_stress Induces/Modulates inflammation ↑ Inflammatory Response XA->inflammation Induces/Modulates cyp450 Modulation of CYP450 Enzymes XA->cyp450 Induces/Modulates membrane_damage Hepatocyte Membrane Damage enzyme_leakage ↑ Leakage of ALT, AST, ALP membrane_damage->enzyme_leakage oxidative_stress->membrane_damage inflammation->membrane_damage

Generalized Pathway for Drug-Induced Hepatotoxicity

nephrotoxicity_pathway cluster_kidney_injury Renal Injury cluster_biomarkers Biomarker Changes cluster_mechanism Potential Mechanisms XA This compound oxidative_stress ↑ Oxidative Stress XA->oxidative_stress Induces inflammation ↑ Inflammatory Response XA->inflammation Induces tubular_damage Renal Tubular Cell Damage gfr_decrease ↓ Glomerular Filtration Rate (GFR) tubular_damage->gfr_decrease creatinine ↑ Serum Creatinine gfr_decrease->creatinine urea ↑ Serum Urea gfr_decrease->urea oxidative_stress->tubular_damage inflammation->tubular_damage

Generalized Pathway for Drug-Induced Nephrotoxicity

Genotoxicity and Mutagenicity

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with different mutations in the histidine or tryptophan operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in a minimal agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Experimental Protocol: In Vitro Chromosomal Aberration Assay
  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Exposure: The cells are exposed to different concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of mitosis.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Analysis: Metaphase spreads are examined microscopically for structural chromosomal aberrations (e.g., breaks, deletions, exchanges) and numerical aberrations.

Cytotoxicity

This compound and its derivatives have demonstrated cytotoxic activity, particularly against various cancer cell lines.

Table 4: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Ketone derivative of this compoundMCF7 (human breast cancer)3 ± 1[4]
Ketone derivative of this compoundA549 (pulmonary adenocarcinoma)8 ± 1[4]
ent-15-oxokaur-16-en-19-oic acidHCT116 (colon cancer)12 µg/mL[5]
ent-15-oxokaur-16-en-19-oic acidU937 (leukemia)7.5 µg/mL[5]
This compound-IC50 = 1.30 ± 0.01 µM (inhibition of CYP3A4)[6]

Conclusion

The preliminary toxicological profile of this compound suggests a compound with low acute toxicity. However, significant concerns are raised regarding its reproductive toxicity in males, with dose-dependent adverse effects on sperm parameters and testosterone levels. While studies on extracts of Xylopia aethiopica suggest potential for hepatotoxicity and nephrotoxicity at higher doses, further investigations with pure this compound are necessary to confirm these effects and elucidate the underlying mechanisms. The compound appears to be non-genotoxic and non-mutagenic. Its cytotoxic activity against cancer cells warrants further investigation for potential therapeutic applications.

For drug development professionals, the reproductive toxicity of this compound is a critical consideration that requires thorough investigation and risk assessment. Future research should focus on detailed sub-acute and chronic toxicity studies of isolated this compound, clarification of its genotoxic potential through standardized assays, and in-depth mechanistic studies to understand the signaling pathways involved in its toxic effects. This will enable a more complete and accurate safety assessment for its potential clinical use.

References

The Historical Trajectory of Xylopic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a naturally occurring kaurane diterpene, has emerged as a molecule of significant interest in the field of pharmacology and drug discovery. First identified in 1968, this compound, chemically known as 15β-acetoxy-(-)-kaur-16-en-19-oic acid, is predominantly isolated from the dried fruits of the West African plant Xylopia aethiopica. Traditionally, various parts of this plant have been used in ethnomedicine for a range of ailments, prompting scientific investigation into its bioactive constituents. This in-depth guide provides a technical overview of the historical context of this compound research, detailing its isolation, characterization, and the elucidation of its diverse pharmacological activities.

Discovery and Isolation: An Experimental Overview

The journey of this compound research began with its initial isolation and structural elucidation. The primary source for this diterpenoid is the fruit of Xylopia aethiopica, where it is a major constituent. Over the years, various extraction and purification protocols have been developed and refined.

General Experimental Protocol for Isolation and Purification

The following protocol represents a synthesis of commonly employed methods for the extraction and purification of this compound.

1.1.1. Materials and Equipment

  • Dried fruits of Xylopia aethiopica

  • Grinder or mill

  • Petroleum ether (or n-hexane)

  • Ethyl acetate

  • Ethanol (96% v/v)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Filter paper

  • Crystallization dishes

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

1.1.2. Step-by-Step Methodology

  • Preparation of Plant Material: The dried fruits of Xylopia aethiopica are pulverized into a coarse powder to increase the surface area for solvent extraction.

  • Extraction:

    • Soxhlet Extraction: The powdered plant material is packed into a thimble and extracted with petroleum ether or n-hexane using a Soxhlet apparatus for several hours. This method allows for exhaustive extraction.

    • Cold Maceration: Alternatively, the powdered material is soaked in petroleum ether or n-hexane for an extended period (e.g., 72 hours) at room temperature with occasional agitation. This method is less energy-intensive but may result in a lower yield.

  • Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Crystallization:

    • The concentrated crude extract is treated with a small volume of ethyl acetate to facilitate the precipitation of this compound crystals.

    • The mixture is allowed to stand for several days to allow for complete crystallization.

  • Purification:

    • The crude crystals are collected by filtration and washed with cold petroleum ether to remove residual impurities.

    • Further purification is achieved by recrystallization from hot ethanol (96% v/v). The hot solution is allowed to cool slowly to form pure, off-white crystals of this compound.

  • Purity Assessment: The purity of the isolated this compound is confirmed by determining its melting point and by using analytical techniques such as HPLC.

Experimental Workflow for this compound Isolation

G start Dried Fruits of Xylopia aethiopica powder Pulverization start->powder extract Extraction (Petroleum Ether or n-Hexane) powder->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crystallize Crystallization (Ethyl Acetate) concentrate->crystallize purify Purification (Recrystallization from Ethanol) crystallize->purify end Pure this compound purify->end

A generalized workflow for the isolation and purification of this compound.

Quantitative Bioactivity Data

Since its discovery, this compound has been demonstrated to possess a wide array of pharmacological activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Anti-inflammatory Activity
AssayModelKey FindingsReference
Inhibition of Albumen DenaturationIn vitroIC50: 15.55 µg/mL
Carrageenan-induced Paw EdemaIn vivo (Mice)Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses.
Histamine-induced Paw EdemaIn vivo (Mice)Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses.
Serotonin-induced Paw EdemaIn vivo (Mice)Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses.
Bradykinin-induced Paw EdemaIn vivo (Mice)Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses.
Prostaglandin E2-induced Paw EdemaIn vivo (Mice)Significant inhibition of maximal edema at 10, 30, and 100 mg/kg doses.
Effects on Cytochrome P450 Enzymes
EnzymeEffectIn Vitro/In VivoKey FindingsReference
CYP1A2InductionIn vivo81.60% induction at 100 mg/kg; 77.20% induction at 30 mg/kg.
CYP1A1/1A2InductionIn vivo106.9% activity at 100 mg/kg; 118% activity at 30 mg/kg.
CYP2C9InductionIn vivo151.8% induction at 100 mg/kg; 129.9% induction at 30 mg/kg.
CYP3A4InhibitionIn vitroIC50: 1.30 ± 0.01 µM

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms underlying the bioactivities of this compound has unveiled its interaction with several key signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are attributed to its modulation of multiple signaling cascades.

3.1.1. Inhibition of the Arachidonic Acid Pathway

This compound has been shown to inhibit the arachidonic acid pathway, a critical process in the inflammatory response. This inhibition likely contributes to the observed reduction in prostaglandin E2-induced edema.

3.1.2. Modulation of Pro-inflammatory Mediators

The compound effectively mitigates the inflammatory effects of key mediators such as histamine, serotonin, and bradykinin. This suggests a broad anti-inflammatory profile that targets multiple aspects of the inflammatory cascade.

3.1.3. Nrf2 Pathway Activation

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage triggered by inflammation.

Anti-inflammatory Signaling of this compound

G cluster_aa Arachidonic Acid Pathway cluster_mediators Pro-inflammatory Mediators cluster_nrf2 Nrf2 Pathway XA This compound AA Arachidonic Acid XA->AA Histamine Histamine XA->Histamine Serotonin Serotonin XA->Serotonin Bradykinin Bradykinin XA->Bradykinin Nrf2 Nrf2 XA->Nrf2 Prostaglandins Prostaglandins AA->Prostaglandins COX/LOX Inflammation Inflammation Prostaglandins->Inflammation Histamine->Inflammation Serotonin->Inflammation Bradykinin->Inflammation ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Inflammation

This compound's multi-target approach to mitigating inflammation.
Neuroprotective and Antidepressant-like Signaling

This compound has also demonstrated neuroprotective and antidepressant-like effects, which are mediated through distinct signaling pathways.

3.2.1. Modulation of the Serotonergic System

The antidepressant-like effects of this compound are, in part, mediated by its interaction with the serotonergic system. This suggests a potential therapeutic application in mood disorders.

3.2.2. Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

This compound has been found to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity. This upregulation is a crucial component of its neuroprotective mechanism.

Neuroprotective Signaling of this compound

G cluster_serotonin Serotonergic System cluster_bdnf BDNF Pathway XA This compound Serotonin_Receptors Serotonin Receptors XA->Serotonin_Receptors BDNF BDNF XA->BDNF Antidepressant_Effect Antidepressant-like Effect Serotonin_Receptors->Antidepressant_Effect TrkB TrkB Receptor BDNF->TrkB Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Downstream_Signaling Neuronal_Survival Neuronal Survival & Plasticity Downstream_Signaling->Neuronal_Survival Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection

Mechanisms underlying the neuroprotective and antidepressant-like effects of this compound.

Conclusion and Future Directions

The historical and ongoing research into this compound has firmly established it as a promising natural product with a diverse pharmacological profile. From its initial isolation to the elucidation of its complex mechanisms of action, the journey of this compound exemplifies the value of exploring traditional medicine for novel therapeutic leads. Future research should focus on comprehensive preclinical and clinical studies to fully assess its therapeutic potential, optimize its delivery, and explore its utility in the development of new drugs for inflammatory disorders and neurological conditions. The detailed understanding of its interaction with key signaling pathways provides a solid foundation for such future endeavors.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Xylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xylopic acid (15β-acetyloxy-kaur-16-en-19-oic acid) is a naturally occurring kaurene diterpene predominantly found in the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae).[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] These therapeutic potentials underscore the importance of establishing robust and efficient protocols for its extraction and purification to facilitate further research and drug development. This document provides detailed methodologies for the extraction and purification of this compound, along with its key physicochemical properties and a summary of reported yields and purity.

Physicochemical Properties of this compound:

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective extraction and purification strategies.

PropertyValueReference
Molecular Formula C22H32O4[1]
Molecular Weight 360.494 g/mol [1]
Appearance Whitish powder or crystal[1]
Melting Point 260-261°C[1]
Solubility Sparingly soluble in petroleum ether, DMSO, ethanol, methanol, ethyl acetate; Soluble in chloroform.[1]
IUPAC Name 15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0.0]hexadecane-5-carboxylic acid[1]

Experimental Protocols:

The following protocols are based on established methods for the isolation of this compound from the dried fruits of Xylopia aethiopica.

Protocol 1: Solvent Extraction using Petroleum Ether

This protocol is adapted from a method that yielded a high purity of this compound.[4]

Materials and Equipment:

  • Dried fruits of Xylopia aethiopica

  • Pulverizer/Blender

  • Cylindrical jars

  • Petroleum ether (40-60°C)

  • Rotary evaporator

  • Ethyl acetate

  • 96% Ethanol

  • Filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Plant Material: Pulverize the dried fruits of Xylopia aethiopica into a fine powder.

  • Maceration: Place 0.36 kg of the powdered material into a cylindrical jar and add 5 L of petroleum ether (40-60°C). Allow the mixture to stand for three days for complete extraction.[4]

  • Concentration: After three days, drain the petroleum ether extract and concentrate it using a rotary evaporator at a temperature of 50°C.[4]

  • Crystallization: To the concentrated extract, add ethyl acetate to facilitate the crystallization of this compound. Allow the mixture to stand for another three days for crystal formation.[4]

  • Washing: Wash the formed crystals repeatedly with petroleum ether (40-60°C) to remove impurities.[4]

  • Purification by Recrystallization: Dissolve the crude this compound crystals in hot 96% ethanol. Filter the hot solution and allow it to cool and stand for a couple of days to allow for the deposition of purified this compound crystals.[5]

Protocol 2: Ethanolic Extraction

This protocol describes an alternative extraction method using ethanol.

Materials and Equipment:

  • Dried fruits of Xylopia aethiopica

  • Pulverizer/Blender

  • Cylindrical jars

  • 70% (v/v) Ethanol

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Plant Material: Pulverize a sufficient quantity of the dried fruits into a fine powder.

  • Maceration: Macerate 0.36 kg of the powdered material with 70% (v/v) ethanol for three days.[5]

  • Concentration: Filter the ethanolic extract and concentrate it using a rotary evaporator at a temperature of 60°C to obtain a greenish-solid mass of the crude extract.[5]

  • Purification: The purification of this compound from the crude ethanolic extract can proceed via crystallization as described in Protocol 1 (Steps 4-6), potentially requiring further chromatographic steps for higher purity.

Quantitative Data Summary:

The yield and purity of extracted this compound can vary depending on the source of the plant material and the extraction method employed.

Extraction MethodPlant MaterialYield (%)Purity (%)Reference
Petroleum Ether Extraction and CrystallizationXylopia aethiopica fruits1.4195[4]
Petroleum Ether Extraction and CrystallizationXylopia aethiopica fruits0.13 (w/w)Not Specified[6][7]
Ethanolic ExtractionXylopia aethiopica fruits34.8 (w/w) of crude extractNot Specified for pure this compound[5]

Visualizations:

Experimental Workflow:

Extraction_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification cluster_end Final Product Start Dried Xylopia aethiopica Fruits Pulverize Pulverization Start->Pulverize Maceration Maceration (Petroleum Ether or Ethanol) Pulverize->Maceration Concentration Rotary Evaporation Maceration->Concentration Crystallization Crystallization (Ethyl Acetate) Concentration->Crystallization Washing Washing (Petroleum Ether) Crystallization->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization End Purified this compound Recrystallization->End

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway:

The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the arachidonic acid pathway.[2]

Arachidonic_Acid_Pathway_Inhibition Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Xylopic_Acid This compound Xylopic_Acid->Inhibition Inhibition->COX Inhibition->LOX

Caption: Inhibition of the Arachidonic Acid Pathway by this compound.

References

Synthesis and Characterization of Novel Xylopic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and characterization of novel derivatives of Xylopic acid, a natural product with significant therapeutic potential. The information presented herein is intended to guide researchers in the development of new chemical entities based on the this compound scaffold.

Introduction

This compound (15β-acetyloxy-kaur-16-en-19-oic acid) is a kaurane diterpene isolated from the fruits of Xylopia aethiopica. It has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The modification of its chemical structure offers a promising strategy for the development of new therapeutic agents with enhanced potency and selectivity. This document outlines the synthesis of ester, amide, and deacetylated derivatives of this compound, their comprehensive characterization, and protocols for evaluating their biological activity.

Synthesis of this compound Derivatives

The following protocols are adapted from the work of Kofie et al. (2016).[3][4]

Materials and Reagents
  • This compound (isolated from Xylopia aethiopica)

  • Ethyl iodide

  • Sodium carbonate

  • Dimethyl sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[5]

  • Ammonia solution

  • Dichloromethane (DCM)

  • Methanol

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Synthesis Protocols

2.2.1. Synthesis of this compound Ethyl Ester (XA-EE)

A base-catalyzed esterification is employed for the synthesis of the ethyl ester derivative.[3][4]

  • To a solution of this compound (1.0 eq) in DMSO, add sodium carbonate (3.0 eq).

  • Add ethyl iodide (1.5 eq) to the mixture.

  • Heat the reaction mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

2.2.2. Synthesis of this compound Amide (XA-AM)

Direct coupling using HBTU is an effective method for the synthesis of the amide derivative.[3][4][5]

  • Dissolve this compound (1.0 eq) in DCM.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes.

  • Add a solution of ammonia in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2.2.3. Synthesis of Deacetylated this compound (XA-DA)

Deacetylation is achieved by refluxing this compound with methanolic potassium hydroxide.[3][4]

  • Dissolve this compound (1.0 eq) in 10% methanolic KOH.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound Derivatives

The synthesized derivatives are characterized by their melting points and spectroscopic data.

Physicochemical and Spectroscopic Data
DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)IR (KBr, cm⁻¹)¹H NMR (CDCl₃, δ ppm)MS (m/z)
XA-EE C₂₄H₃₆O₄388.54-1735 (C=O, ester), 1700 (C=O, acid)4.12 (q, 2H, OCH₂CH₃), 1.25 (t, 3H, OCH₂CH₃)388 [M]⁺
XA-AM C₂₂H₃₃NO₃359.50-3400-3200 (N-H), 1680 (C=O, amide)5.30-5.60 (br s, 2H, NH₂)359 [M]⁺
XA-DA C₂₀H₃₀O₃318.45-3600-3200 (O-H), 1695 (C=O, acid)3.20 (m, 1H, CH-OH)318 [M]⁺

Note: Specific peak assignments for ¹H NMR should be confirmed by 2D NMR techniques. The provided data is indicative.

Biological Evaluation Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory potential of the synthesized derivatives.[6]

4.1.1. Animals

  • Male Swiss albino mice (20-25 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • All animal experiments should be conducted in accordance with institutional animal ethics committee guidelines.

4.1.2. Procedure

  • Divide the animals into groups (n=6): vehicle control, positive control (e.g., indomethacin), and test groups (different doses of this compound derivatives).

  • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

In Vitro Mechanism of Action: Phospholipase A₂ (PLA₂) Inhibition Assay

This assay determines the inhibitory effect of the derivatives on the activity of phospholipase A₂, a key enzyme in the arachidonic acid pathway.[3][7]

4.2.1. Reagents

  • Secretory PLA₂ (sPLA₂) enzyme

  • Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl₂)

  • Test compounds (this compound derivatives)

4.2.2. Procedure

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, sPLA₂ enzyme, and the test compound dilutions.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the fluorescently labeled phospholipid substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by PLA₂ results in an increase in fluorescence.

  • Calculate the initial reaction rates and determine the IC₅₀ value for each compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation XA This compound XA_EE Ethyl Ester Derivative XA->XA_EE Esterification XA_AM Amide Derivative XA->XA_AM Amidation XA_DA Deacetylated Derivative XA->XA_DA Deacetylation NMR NMR Spectroscopy XA_EE->NMR MS Mass Spectrometry XA_EE->MS IR IR Spectroscopy XA_EE->IR XA_AM->NMR XA_AM->MS XA_AM->IR XA_DA->NMR XA_DA->MS XA_DA->IR in_vivo In Vivo Anti-inflammatory Assay NMR->in_vivo in_vitro In Vitro PLA2 Inhibition Assay NMR->in_vitro MS->in_vivo MS->in_vitro IR->in_vivo IR->in_vitro

Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Signaling Pathway of Anti-Inflammatory Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) phospholipids->PLA2 activation AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation XA_derivatives This compound Derivatives XA_derivatives->PLA2 inhibition

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives via inhibition of the arachidonic acid pathway.

References

Application Note: HPLC Method for the Quantification of Xylopic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Xylopic acid, a major bioactive diterpene found in the fruits of Xylopia aethiopica.[1] this compound and extracts of the plant are recognized for various pharmacological activities, including antibacterial and anti-inflammatory properties, making standardized quantification essential for research, quality control, and drug development.[1][2][3] The described Reversed-Phase HPLC (RP-HPLC) method is specific, accurate, precise, and robust, suitable for routine analysis of this compound in plant extracts.

Principle of the Method

High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4][5] This method utilizes a reversed-phase approach, where the stationary phase (typically a C8 or C18 column) is nonpolar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity; less polar compounds like this compound interact more strongly with the stationary phase, resulting in longer retention times compared to more polar compounds. Quantification is achieved by comparing the peak area of this compound in a sample chromatogram to a calibration curve generated from known concentrations of a pure reference standard. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.[6]

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade Methanol, Acetonitrile, and Water.

  • Acid: Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥98%).

  • Plant Material: Dried fruits of Xylopia aethiopica.

  • Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).

Instrumentation
  • An HPLC system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector.

Sample Preparation: Extraction of this compound

The following protocol outlines the extraction of this compound from the dried fruits of Xylopia aethiopica.

  • Grinding: Grind the dried fruits into a fine powder using a laboratory mill.

  • Maceration: Weigh 5 g of the powdered plant material and place it into a flask. Add 100 mL of petroleum ether.[6]

  • Extraction: Macerate for 72 hours at room temperature with occasional shaking.[6]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Concentrate the filtrate to dryness using a rotary evaporator at 45°C.

  • Reconstitution: Reconstitute the dried extract in 10 mL of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

G cluster_workflow Workflow for Plant Extract Preparation A Dried X. aethiopica Fruits B Grind to Fine Powder A->B C Cold Maceration (Petroleum Ether, 72h) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Reconstitute in Methanol E->F G Syringe Filtration (0.45 µm) F->G H Extract for HPLC Analysis G->H

Caption: Workflow for the extraction of this compound from plant material.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C8 (e.g., Phenomenex Luna 5 µm, 150 x 4.6 mm)[6]
Mobile Phase Isocratic: Methanol:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 206 nm[6]
Run Time 10 minutes

Method Validation Protocol

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, LOD, and LOQ.[7][8]

ParameterProtocolAcceptance Criteria
Specificity Compare chromatograms of a blank (methanol), this compound standard, and a plant extract sample to ensure no interfering peaks at the retention time of this compound.Peak for this compound should be pure and well-resolved from other matrix components.
Linearity Inject calibration standards at five to six concentrations. Plot a graph of peak area versus concentration and determine the regression equation and correlation coefficient (R²).R² ≥ 0.999[8][9]
Accuracy Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed plant extract at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicates of a standard solution on the same day. Intermediate Precision (Inter-day): Analyze the same solution on three different days. Calculate the Relative Standard Deviation (%RSD).%RSD ≤ 2.0%[8][10]
LOD Determine the concentration that yields a signal-to-noise (S/N) ratio of 3.S/N ratio ≈ 3[9][11]
LOQ Determine the concentration that yields a signal-to-noise (S/N) ratio of 10.S/N ratio ≈ 10[9][11]

Data Presentation and Quantification

The concentration of this compound in the plant extract is calculated using the linear regression equation obtained from the calibration curve.

G cluster_workflow HPLC Quantification Workflow A Inject Standard/Sample B HPLC Separation (C8 Column) A->B C UV Detection (206 nm) B->C D Generate Chromatogram C->D E Integrate Peak Area D->E F Construct Calibration Curve (Standards) E->F Standards G Calculate Concentration (Sample Peak Area vs Curve) E->G Sample F->G

References

Application Notes and Protocols for Testing Xylopic Acid Efficacy in In Vivo Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for assessing the in vivo efficacy of Xylopic acid, a natural diterpenoid with demonstrated analgesic, anti-inflammatory, and antimicrobial properties. The following sections detail experimental models and present quantitative data to guide researchers in the preclinical evaluation of this compound.

Analgesic Efficacy Models

This compound has shown significant analgesic activity in various murine models of pain. The following protocols for the Acetic Acid-Induced Writhing Test and the Formalin Test are standard preliminary screens for central and peripheral analgesic effects.

Acetic Acid-Induced Writhing Test

This model is a chemical method for inducing visceral pain to screen for peripheral analgesic activity.

1.1.1 Experimental Protocol

  • Animals: Male or female ICR mice (20-25 g).

  • Materials:

    • This compound

    • Vehicle (e.g., 0.9% NaCl, distilled water with 1% Tween 80)

    • Acetic acid solution (0.6% in distilled water)

    • Standard drug (e.g., Diclofenac, 1-10 mg/kg, i.p.)

    • Observation chambers (e.g., Perspex chamber, 15 × 15 × 15 cm)

  • Procedure:

    • Acclimatize animals to the laboratory conditions for at least one hour before the experiment.

    • Administer this compound (10-100 mg/kg) orally (p.o.) or intraperitoneally (i.p.). The vehicle is administered to the control group, and the standard drug to the positive control group.

    • After a pre-treatment period (typically 30 minutes for i.p. and 60 minutes for p.o. administration), inject 0.6% acetic acid (10 mL/kg, i.p.) to induce writhing.[1]

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5-10 minutes after the acetic acid injection.[2]

    • Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

1.1.2 Quantitative Data Summary

Model Drug Dose (mg/kg, p.o.) Efficacy Reference
Acetic Acid-Induced WrithingThis compound10-100ED₅₀: 5.47 ± 0.80[1]
Acetic Acid-Induced WrithingDiclofenac (Standard)1-10 (i.p.)ED₅₀: 1.95 ± 0.57[1]
Acetic Acid-Induced WrithingMorphine (Standard)1-10 (i.p.)ED₅₀: 0.80 ± 0.26[1]

1.1.3 Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_induction Induction & Observation cluster_analysis Data Analysis acclimatize Acclimatize Mice prepare_drugs Prepare this compound, Vehicle, Standard admin_xa Administer this compound (p.o.) prepare_drugs->admin_xa admin_vehicle Administer Vehicle prepare_drugs->admin_vehicle admin_std Administer Standard prepare_drugs->admin_std wait Wait 60 min admin_xa->wait admin_vehicle->wait admin_std->wait inject_aa Inject Acetic Acid (i.p.) wait->inject_aa observe Observe & Count Writhes (20-30 min) inject_aa->observe calculate Calculate % Inhibition observe->calculate compare Compare with Controls calculate->compare

Acetic Acid-Induced Writhing Test Workflow
Formalin Test

This model induces a biphasic pain response (neurogenic and inflammatory) and is useful for differentiating between centrally and peripherally acting analgesics.

1.2.1 Experimental Protocol

  • Animals: Male ICR mice (20-25 g).

  • Materials:

    • This compound

    • Vehicle (e.g., 0.9% NaCl)

    • Formalin solution (5% in saline)

    • Standard drug (e.g., Morphine, 1-10 mg/kg, i.p.)

    • Observation chambers

  • Procedure:

    • Acclimatize mice to individual observation chambers for at least 30 minutes.

    • Administer this compound (10-100 mg/kg, p.o.), vehicle, or standard drug.

    • After the pre-treatment period (60 minutes for p.o.), inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately return the mouse to the chamber and record the total time spent licking or biting the injected paw.

    • The observation period is divided into two phases:

      • Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.

      • Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.

    • Calculate the percentage inhibition of licking time for each phase compared to the control group.

1.2.2 Quantitative Data Summary

Model Drug Dose (mg/kg, p.o.) Efficacy (Phase 1) Efficacy (Phase 2) Reference
Formalin TestThis compound10-100ED₅₀: 13.56 ± 3.88ED₅₀: 7.61 ± 2.31[1]
Formalin TestThis compound100Max. Inhibition: 79.6 ± 17.5%Max. Inhibition: 90.2 ± 4.9%
Formalin TestMorphine (Standard)1-10 (i.p.)ED₅₀: 0.15 ± 0.20ED₅₀: 0.13 ± 0.04[1]

1.2.3 Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_induction Induction & Observation cluster_analysis Data Analysis acclimatize Acclimatize Mice prepare_drugs Prepare this compound, Vehicle, Standard admin_xa Administer this compound (p.o.) prepare_drugs->admin_xa admin_vehicle Administer Vehicle prepare_drugs->admin_vehicle admin_std Administer Standard prepare_drugs->admin_std wait Wait 60 min admin_xa->wait admin_vehicle->wait admin_std->wait inject_formalin Inject Formalin (s.c.) wait->inject_formalin observe_p1 Observe Phase 1 (0-5 min) inject_formalin->observe_p1 observe_p2 Observe Phase 2 (15-30 min) observe_p1->observe_p2 calculate Calculate % Inhibition (Phases 1 & 2) observe_p2->calculate compare Compare with Controls calculate->compare

Formalin Test Workflow

Anti-inflammatory Efficacy Models

This compound has demonstrated potent anti-inflammatory effects in models of acute inflammation.

Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds against acute inflammation.

2.1.1 Experimental Protocol

  • Animals: Wistar rats or ICR mice (150-200 g for rats, 20-25 g for mice).

  • Materials:

    • This compound

    • Vehicle

    • Carrageenan solution (1% in saline)

    • Standard drug (e.g., Indomethacin, 10 mg/kg, i.p. or Diclofenac, 10 mg/kg, i.p.)

    • Plethysmometer or digital calipers

  • Procedure:

    • Measure the initial paw volume/thickness of the right hind paw of each animal.

    • Administer this compound (10-100 mg/kg, p.o.), vehicle, or standard drug.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment volumes.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Mean edema in control - Mean edema in treated) / Mean edema in control] x 100

2.1.2 Quantitative Data Summary

Model Drug Dose (mg/kg) Efficacy (% Inhibition of Edema) Reference
Carrageenan-Induced Paw EdemaThis compound10, 30, 100Dose-dependent inhibition of maximal edema[4]
Carrageenan-Induced Paw EdemaThis compound1034.08 ± 4.49% (total paw swelling)[5]
Carrageenan-Induced Paw EdemaThis compound3038.19 ± 4.50% (total paw swelling)[5]
Carrageenan-Induced Paw EdemaThis compound10043.40 ± 5.09% (total paw swelling)[5]
Carrageenan-Induced Pleurisy

This model is used to study acute lung inflammation.

2.2.1 Experimental Protocol

  • Animals: Male ICR mice (20-25 g).

  • Materials:

    • This compound

    • Vehicle

    • Carrageenan solution (1% in sterile saline)

    • Standard drug (e.g., Dexamethasone, 1 mg/kg, i.p.)

  • Procedure:

    • Administer this compound (10-100 mg/kg, p.o.), vehicle, or standard drug one hour prior to induction of pleurisy.

    • Induce pleurisy by intrapleural injection of 0.1 mL of 1% carrageenan.

    • Four hours after carrageenan injection, euthanize the animals.

    • Collect the pleural exudate by washing the pleural cavity with a known volume of heparinized saline.

    • Measure the volume of the exudate and determine the total and differential leukocyte counts.

    • The lungs can be processed for histopathological examination to assess inflammation, edema, and neutrophil infiltration.[6][7]

2.2.2 Quantitative Data Summary

Model Drug Dose (mg/kg) Efficacy Reference
Carrageenan-Induced PleurisyThis compoundNot specifiedSignificant reduction in neutrophil infiltration, edema, and alveolar septal thickening.[6][7]

Antimicrobial Efficacy Models

This compound has shown promise as an antimalarial and trypanocidal agent.

Plasmodium berghei Infection Model (Antimalarial)

This is a standard model for screening antimalarial compounds in vivo.

3.1.1 Experimental Protocol

  • Animals: Male ICR mice (18-22 g).

  • Parasite: Chloroquine-sensitive Plasmodium berghei (ANKA strain).

  • Materials:

    • This compound

    • Vehicle

    • Standard drug (e.g., Artemether/Lumefantrine for curative assay; Sulfadoxine/Pyrimethamine for prophylactic assay)

    • Giemsa stain

  • Curative Assay:

    • Inoculate mice intraperitoneally with 1 x 10⁶ P. berghei-parasitized red blood cells.

    • 72 hours post-infection, confirm parasitemia by preparing a thin blood smear from the tail and staining with Giemsa.

    • Treat the mice orally with this compound (10-100 mg/kg/day) for 5 consecutive days.

    • Monitor parasitemia daily for the duration of treatment and for a few days after.

    • Calculate the percentage chemosuppression.

  • Prophylactic Assay:

    • Treat mice orally with this compound (10-100 mg/kg/day) for 3 consecutive days.

    • On day 4, infect the mice with 1 x 10⁶ P. berghei.

    • 72 hours post-infection, determine the parasite density from a tail blood smear.

    • Calculate the percentage chemosuppression compared to the untreated control group.

3.1.2 Quantitative Data Summary

Model Assay Type Drug Dose (mg/kg) Efficacy (% Chemosuppression) Reference
P. berghei InfectionCurativeThis compound10099.6% (on day 5)[8]
P. berghei InfectionProphylacticThis compound10059.4%[8]
P. berghei InfectionCurativeArtemether/Lumefantrine (Standard)499.6% (on day 5)[8]
Trypanosoma brucei Infection Model (Trypanocidal)

This model is used to assess the efficacy of compounds against African trypanosomiasis.

3.2.1 Experimental Protocol

  • Animals: Female BALB/c mice (20-25 g).

  • Parasite: Trypanosoma brucei brucei.

  • Materials:

    • This compound

    • Vehicle

    • Standard drug (e.g., Diminazene aceturate, 40 mg/kg, i.p.)

  • Procedure:

    • Infect mice intraperitoneally with 1 x 10⁴ to 1 x 10⁵ T. brucei bloodstream forms.

    • Monitor the development of parasitemia daily by examining a drop of tail blood under a microscope.

    • When a stable parasitemia is established (usually 3-4 days post-infection), begin treatment with this compound (doses to be determined based on toxicity studies) administered orally or intraperitoneally for 5-7 consecutive days.

    • Continue to monitor parasitemia daily during and after the treatment period.

    • A compound is considered curative if no parasites are detected in the blood for a defined follow-up period (e.g., 30-60 days).

    • Monitor animal survival as a key endpoint.

Signaling Pathways

The analgesic and anti-inflammatory effects of this compound are believed to be mediated, in part, through the modulation of the NF-κB and Arachidonic Acid signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes.

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ik_complex IKK Complex receptor->ik_complex activates ikb IκBα ik_complex->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->genes activates transcription of inflammation Inflammation genes->inflammation xylopic_acid This compound xylopic_acid->ik_complex inhibits G cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) cell_membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation, Pain, Fever prostaglandins->inflammation leukotrienes->inflammation xylopic_acid This compound xylopic_acid->pla2 inhibits xylopic_acid->cox inhibits

References

Application Notes and Protocols for Determining the Mechanism of Action of Xylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-allergic, and neuroprotective effects.[1][2] These application notes provide a comprehensive suite of detailed cell-based assay protocols designed to elucidate the specific molecular mechanisms underlying the therapeutic potential of this compound. The following protocols will guide researchers in investigating its effects on key inflammatory pathways, including the arachidonic acid cascade and downstream signaling molecules, as well as its impact on histamine release and the serotonergic system.

Prior to conducting any mechanistic studies, it is crucial to determine the cytotoxic profile of this compound in the selected cell lines to establish a non-toxic working concentration range.

Section 1: Assessment of Cytotoxicity

A fundamental first step in characterizing the biological activity of any compound is to determine its effect on cell viability. This ensures that subsequent observations in mechanistic assays are not a result of general toxicity. Two standard and complementary assays for this purpose are the MTT and LDH assays.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, RBL-2H3 mast cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO, the solvent for this compound, at a final concentration not exceeding 0.1%) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay for Cytotoxicity

Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.[6][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7][8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in a kit) 45 minutes before the end of the incubation period.[7]

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][9] Measure the background absorbance at 680 nm and subtract it from the 490 nm reading.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation:

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1000
1
10
25
50
100

Note: The IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity should be calculated from the dose-response curves.

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed Seed Cells in 96-well plate incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound (and controls) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt centrifuge Centrifuge Plate incubate2->centrifuge incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze_mtt Calculate % Viability read_mtt->analyze_mtt transfer_sup Transfer Supernatant centrifuge->transfer_sup add_ldh_reagent Add LDH Reaction Mix transfer_sup->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_ldh Read Absorbance (490 nm) add_stop->read_ldh analyze_ldh Calculate % Cytotoxicity read_ldh->analyze_ldh determine_ic50 Determine IC50 analyze_mtt->determine_ic50 analyze_ldh->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using MTT and LDH assays.

Section 2: Investigation of Anti-inflammatory Mechanisms

This compound has been reported to exhibit anti-inflammatory activity, potentially through the inhibition of the arachidonic acid pathway.[1][2] The following assays are designed to investigate this mechanism in detail.

Arachidonic Acid Pathway Enzyme Inhibition Assays

2.1.1. Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This fluorometric assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin G2.[10]

Protocol:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and a known COX-2 inhibitor like Celecoxib) as per the manufacturer's instructions.[10][11]

  • Inhibitor Preparation: Dissolve this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with COX Assay Buffer.[10][11]

  • Assay Setup: In a 96-well black plate, add the following to designated wells:

    • Enzyme Control (EC): 10 µL COX Assay Buffer.

    • Inhibitor Control (IC): 10 µL of the standard inhibitor solution.

    • Test Sample (S): 10 µL of the diluted this compound solution.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to each well.

  • Incubation: Incubate the plate for 10 minutes at 37°C.[12]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells.[12]

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes.[10]

  • Data Analysis: Calculate the slope of the linear portion of the reaction curve for each well. Determine the percent inhibition of COX-2 activity by this compound relative to the enzyme control.

2.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This fluorometric assay determines the ability of this compound to inhibit 5-LOX, a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[13]

Protocol:

  • Reagent Preparation: Prepare all reagents (LOX Assay Buffer, LOX Probe, LOX Substrate, 5-LOX enzyme, and a known 5-LOX inhibitor like Zileuton) as per the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve this compound and the positive control inhibitor in a suitable solvent and dilute to the desired concentrations with LOX Assay Buffer.

  • Assay Setup: In a 96-well white plate, add 2 µL of the diluted this compound or control solutions to the respective wells.

  • Reaction Mix: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme. Add 40 µL of this mix to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: Add 20 µL of the diluted LOX substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm for 10-20 minutes.

  • Data Analysis: Calculate the slope of the linear portion of the reaction curve for each well. Determine the percent inhibition of 5-LOX activity by this compound relative to the enzyme control.

Data Presentation:

Concentration of this compound (µM)% Inhibition of COX-2 Activity% Inhibition of 5-LOX Activity
0 (Vehicle Control)00
1
10
25
50
100

Note: The IC₅₀ for enzyme inhibition should be calculated from the dose-response curves.

Arachidonic Acid Pathway

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGG2 Prostaglandin G2 COX->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 HPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes Xylopic_Acid_COX This compound Xylopic_Acid_COX->COX Inhibition Xylopic_Acid_LOX This compound Xylopic_Acid_LOX->LOX Inhibition

Caption: The arachidonic acid cascade and potential points of inhibition by this compound.

Measurement of Inflammatory Mediators

2.2.1. Prostaglandin E₂ (PGE₂) ELISA

Principle: This competitive enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of PGE₂ in cell culture supernatants.[1][14]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and PGE₂ production.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cell debris.[1][15]

  • ELISA Procedure: Perform the PGE₂ ELISA according to the manufacturer's protocol.[1][16] This typically involves:

    • Adding standards and samples to a microplate pre-coated with a capture antibody.[1]

    • Adding a fixed amount of HRP-conjugated PGE₂ to each well, which competes with the PGE₂ in the sample for antibody binding.[1]

    • Incubating the plate.

    • Washing the plate to remove unbound components.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at 450 nm.[1]

  • Data Analysis: Calculate the concentration of PGE₂ in the samples by interpolating from a standard curve.

2.2.2. Leukotriene B₄ (LTB₄) ELISA

Principle: This competitive ELISA quantifies the concentration of LTB₄ in cell culture supernatants.[17]

Protocol:

  • Cell Culture and Treatment: Similar to the PGE₂ assay, treat cells with this compound followed by a stimulant (e.g., calcium ionophore A23187) to induce LTB₄ production.

  • Supernatant Collection: Collect and clarify the cell culture supernatant.[18][19]

  • ELISA Procedure: Perform the LTB₄ ELISA according to the manufacturer's instructions.[17][20] The principle is similar to the PGE₂ ELISA.

  • Data Analysis: Determine the LTB₄ concentration in the samples from a standard curve.

Data Presentation:

TreatmentPGE₂ Concentration (pg/mL)LTB₄ Concentration (pg/mL)
Control (Unstimulated)
LPS/Stimulant alone
This compound (Low Conc.) + LPS/Stimulant
This compound (Mid Conc.) + LPS/Stimulant
This compound (High Conc.) + LPS/Stimulant
Positive Control Inhibitor + LPS/Stimulant
Investigation of Inflammatory Signaling Pathways

2.3.1. NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line (e.g., RAW 264.7 or HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[21]

Protocol:

  • Cell Seeding: Plate the NF-κB reporter cell line in a 96-well white plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (100 ng/mL) or TNF-α (20 ng/mL), for 6 hours.[22]

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.[23]

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and express the results as a percentage of the stimulated control.

2.3.2. Western Blot for MAPK Phosphorylation

Principle: Western blotting is used to detect the phosphorylation (activation) of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38, ERK1/2, and JNK, in response to an inflammatory stimulus.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short period (e.g., 15-30 minutes).[24]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies for the total (non-phosphorylated) forms of the MAPK proteins.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

TreatmentRelative NF-κB Luciferase Activity (%)Relative p-p38/total p38 ratioRelative p-ERK/total ERK ratioRelative p-JNK/total JNK ratio
Control (Unstimulated)
LPS alone100100100100
This compound (Low Conc.) + LPS
This compound (Mid Conc.) + LPS
This compound (High Conc.) + LPS

Inflammatory Signaling Pathway

Inflammatory_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Gene_Expression Xylopic_Acid This compound Xylopic_Acid->MAPK Inhibition Xylopic_Acid->IKK Inhibition

Caption: Overview of LPS-induced inflammatory signaling pathways and potential targets for this compound.

Section 3: Investigation of Anti-allergic and Neurological Mechanisms

Histamine Release Assay

Principle: This assay quantifies the amount of histamine released from mast cells (e.g., RBL-2H3 cell line) upon stimulation, and the ability of this compound to inhibit this release.[2]

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[2]

  • IgE Sensitization: Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.[2]

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Treatment: Add Tyrode's buffer containing various concentrations of this compound to the cells and incubate for 30 minutes at 37°C.

  • Stimulation: Trigger degranulation by adding DNP-BSA (antigen) to the wells. Include controls for spontaneous release (no antigen) and total release (cells lysed with Triton X-100).

  • Supernatant Collection: After 30 minutes of incubation at 37°C, centrifuge the plate and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit.[2]

  • Data Analysis: Calculate the percentage of histamine release and the percentage of inhibition by this compound. % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100.[2]

Data Presentation:

TreatmentHistamine Release (%)% Inhibition of Histamine Release
Spontaneous Release
Antigen-Stimulated1000
This compound (Low Conc.) + Antigen
This compound (Mid Conc.) + Antigen
This compound (High Conc.) + Antigen
Serotonin Receptor Binding Assay

Principle: A radioligand binding assay is used to determine the affinity of this compound for specific serotonin (5-HT) receptor subtypes. This competitive binding assay measures the displacement of a known radiolabeled ligand by this compound.[25]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target human serotonin receptor subtype (e.g., 5-HT₂A).[25][26]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂A), and varying concentrations of this compound.[26]

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound for the displacement of the radioligand. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Serotonin Receptor SubtypeRadioligandKi of this compound (nM)
5-HT₂A[³H]Ketanserin
5-HT₂C[³H]Mesulergine
5-HT₁A[³H]8-OH-DPAT

The protocols outlined in these application notes provide a robust framework for the detailed investigation of the mechanism of action of this compound using established cell-based assays. By systematically evaluating its effects on cell viability, key inflammatory pathways, and specific cellular responses like histamine release and receptor binding, researchers can gain valuable insights into the molecular basis of its pharmacological properties. This information is critical for the further development of this compound as a potential therapeutic agent.

References

Application of Xylopic Acid in Neuroinflammation Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has emerged as a promising natural compound with significant therapeutic potential in the management of neuroinflammatory conditions.[1][2] Extensive preclinical studies have demonstrated its potent anti-inflammatory, neuroprotective, and antioxidant properties.[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in neuroinflammation studies.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach. Its anti-inflammatory activity is attributed, in part, to the modulation of key signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Furthermore, this compound has been shown to inhibit the arachidonic acid pathway by targeting phospholipase A2, thereby reducing the production of pro-inflammatory mediators. It also mitigates neuroinflammation by reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes like myeloperoxidase.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayModel SystemEndpointIC50 / Effective ConcentrationReference
Protein DenaturationAlbumenInhibition of heat-induced denaturation15.55 µg/mL[1][5]
NF-κB ActivationReporter Gene AssayInhibition of NF-κB dependent gene expression30 µM[4]

Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound

Animal ModelTreatmentParameter MeasuredResultReference
LPS-induced neuroinflammation in miceThis compound (3, 10, or 30 mg/kg)Myeloperoxidase (MPO) activitySignificant reduction[1]
LPS-induced neuroinflammation in miceThis compound (3, 10, or 30 mg/kg)Superoxide dismutase (SOD) activityElevated activity[1]
LPS-induced neuroinflammation in miceThis compound (3, 10, or 30 mg/kg)Catalase activityElevated activity[1]
LPS-induced neuroinflammation in miceThis compound (3, 10, or 30 mg/kg)Glutathione (GSH) levelsIncreased levels[1]
LPS-induced neuroinflammation in miceThis compound (3, 10, or 30 mg/kg)Lipid peroxidation (TBARS)Ameliorated[1]
LPS-induced neuroinflammation in miceThis compound (3, 10, or 30 mg/kg)Brain-Derived Neurotrophic Factor (BDNF)Potently increased (EC50 = 1.72 ± 1.65 µg/mL)[1]
Carrageenan-induced paw edema in miceThis compound (10, 30, 100 mg/kg)Paw edemaSignificant inhibition[5]

Signaling Pathways and Experimental Workflows

cluster_0 This compound's Anti-Neuroinflammatory Mechanism cluster_1 Inhibition of Pro-inflammatory Pathways cluster_2 Activation of Antioxidant Response cluster_3 Inhibition of Arachidonic Acid Pathway XA This compound NFkB NF-κB XA->NFkB inhibits Nrf2 Nrf2 XA->Nrf2 activates PLA2 Phospholipase A2 XA->PLA2 inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->NFkB activates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Genes induces ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (SOD, Catalase, GSH) ARE->Antioxidant_Genes induces AA Arachidonic Acid PLA2->AA releases Prostaglandins Prostaglandins AA->Prostaglandins converted to

Caption: Proposed mechanism of this compound in neuroinflammation.

cluster_0 In Vivo Neuroinflammation Experimental Workflow start Start acclimatization Animal Acclimatization (e.g., 8-week old mice) start->acclimatization treatment Treatment Administration (this compound or vehicle for 14 days) acclimatization->treatment induction Induction of Neuroinflammation (i.p. injection of LPS, 830 µg/kg) treatment->induction behavioral Behavioral Tests (24h post-LPS) (Sucrose preference, forced swim, social interaction) induction->behavioral euthanasia Euthanasia and Brain Collection (48h post-LPS) behavioral->euthanasia biochemical Biochemical Assays (MPO, SOD, Catalase, GSH, TBARS, BDNF ELISA) euthanasia->biochemical end End biochemical->end

Caption: Workflow for in vivo neuroinflammation studies.

Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in Microglial Cells

This protocol describes the induction of a neuroinflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 hours.

  • Inflammatory Challenge: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Endpoint Analysis: Collect the cell culture supernatant for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. Cell lysates can be used for Western blot analysis of inflammatory markers (e.g., iNOS, COX-2).

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol outlines the induction of neuroinflammation in mice using LPS, a widely used model to study the effects of anti-inflammatory compounds.

Materials:

  • 8-week-old male C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline solution

  • Animal handling and injection equipment

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Treatment: Administer this compound (e.g., 3, 10, or 30 mg/kg, p.o.) or vehicle (e.g., saline with 0.5% Tween 80) daily for 14 consecutive days.

  • Induction of Neuroinflammation: On day 14, one hour after the final dose of this compound, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (830 µg/kg).

  • Behavioral Analysis: 24 hours after LPS injection, perform behavioral tests such as the sucrose preference test, forced swim test, and social interaction test to assess depressive-like behaviors.

  • Tissue Collection: 48 hours after LPS injection, euthanize the mice and perfuse with ice-cold PBS. Collect the brains for subsequent biochemical and histological analysis.

Biochemical Assays

1. Myeloperoxidase (MPO) Activity Assay

Principle: MPO activity is measured by the oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide, leading to a colored product.

Procedure:

  • Homogenization: Homogenize brain tissue in CTAB buffer (50 mM cetyltrimethylammonium bromide in 50 mM potassium phosphate buffer, pH 6.0).[6]

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Assay: In a 96-well plate, add the supernatant, TMB solution, and hydrogen peroxide.

  • Incubation: Incubate at 37°C for 5-10 minutes.

  • Stop Reaction: Stop the reaction by adding sulfuric acid.

  • Measurement: Read the absorbance at 450 nm.

2. Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.

Procedure:

  • Homogenization: Homogenize brain tissue in ice-cold 20 mM HEPES buffer (pH 7.2) containing 1 mM EGTA, 210 mM mannitol, and 70 mM sucrose.

  • Centrifugation: Centrifuge at 1,500 x g for 5 minutes at 4°C.

  • Assay: In a 96-well plate, add the supernatant, WST-1 working solution, and enzyme working solution (xanthine oxidase).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Measurement: Read the absorbance at 450 nm.

3. Catalase Activity Assay

Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H2O2).

Procedure:

  • Homogenization: Homogenize brain tissue in 50 mM potassium phosphate buffer (pH 7.0).[1]

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Assay: Add the supernatant to a solution of 30 mM hydrogen peroxide in 50 mM phosphate buffer.

  • Measurement: Monitor the decrease in absorbance at 240 nm for 1-3 minutes.

4. Glutathione (GSH) Assay

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

Procedure:

  • Deproteinization: Homogenize brain tissue in 5% sulfosalicylic acid (SSA).[7]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Assay: In a 96-well plate, add the supernatant, DTNB, and glutathione reductase.

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Measurement: Read the absorbance at 412 nm.

5. Lipid Peroxidation (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), an end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Procedure:

  • Homogenization: Homogenize brain tissue in ice-cold PBS.

  • Reaction: Add the homogenate to a solution containing TBA and trichloroacetic acid (TCA).

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Centrifugation: Centrifuge to pellet the precipitate.

  • Measurement: Read the absorbance of the supernatant at 532 nm.

6. Brain-Derived Neurotrophic Factor (BDNF) ELISA

Principle: A quantitative sandwich enzyme immunoassay technique to measure BDNF levels.

Procedure:

  • Homogenization: Homogenize brain tissue in a lysis buffer containing protease inhibitors. Acid extraction may be necessary to release bound BDNF.[8]

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • ELISA: Follow the manufacturer's instructions for the specific BDNF ELISA kit being used. This typically involves adding the sample to a pre-coated plate, followed by incubation with detection and substrate solutions.

  • Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory disorders. The protocols and data presented here provide a comprehensive resource for researchers to further investigate its mechanisms of action and evaluate its efficacy in various preclinical models of neuroinflammation. Adherence to these detailed methodologies will facilitate reproducible and robust scientific inquiry into the promising neuroprotective properties of this compound.

References

Using Xylopic Acid as a Lead Compound for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has emerged as a promising natural product lead compound for drug discovery.[1][2] It possesses a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anti-allergic, neuroprotective, antimalarial, and antiproliferative effects.[1][2][3] This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a starting point for the development of novel therapeutics.

Physicochemical Properties and Synthesis

This compound (15β-acetyloxy-kaur-16-en-19-oic acid) is a crystalline solid.[4][5] Novel derivatives, including esters, amides, and deacetylated analogues, have been synthesized to explore structure-activity relationships.[6][7] The synthesis of these derivatives typically involves base-catalyzed esterification, direct coupling with agents like HBTU for amides, and refluxing with methanolic KOH for deacetylation.[6][7]

Biological Activities and Mechanisms of Action

This compound has demonstrated significant activity in a variety of in vitro and in vivo models. Its therapeutic potential spans several disease areas, making it an attractive scaffold for medicinal chemistry campaigns.

Anti-inflammatory and Analgesic Activity

This compound exhibits potent anti-inflammatory and analgesic properties.[1][8][9] Its mechanism of action is partly attributed to the inhibition of the arachidonic acid pathway.[1][10] It has been shown to inhibit paw edema induced by various phlogistic agents, including carrageenan, histamine, serotonin, bradykinin, and prostaglandin E2.[5][11] Furthermore, it demonstrates analgesic effects in chemical, thermal, and mechanical pain models.[8][9][12]

Key Mechanisms:

  • Inhibition of phospholipase A2 activation.[5][10][13]

  • Modulation of pro-inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins.[5][11]

  • Reduction of neutrophil infiltration and oxidative stress.[14]

Antiproliferative Activity

This compound and its derivatives have shown promising antiproliferative activity against various cancer cell lines.[15][16] Notably, a ketone derivative of this compound demonstrated greater potency than cisplatin against MCF7 human breast cancer and A549 pulmonary adenocarcinoma cells.[15][16] Another related compound, ent-15-oxokaur-16-en-19-oic acid, found in Xylopia aethiopica extract, induces DNA damage, G1 cell cycle arrest, and apoptosis in cancer cells.[17][18]

Neuroprotective and Antidepressant-like Effects

This compound has been reported to have CNS depressant and neuroprotective effects.[1][2][19] It has shown potential in ameliorating anxiety-like symptoms and has demonstrated antidepressant-like effects in animal models.[1][20] The antidepressant-like activity is believed to be mediated by serotonergic pathways and neuroprotective mechanisms, including the enhancement of brain-derived neurotrophic factor (BDNF).[20][21]

Antimalarial Activity

This compound has shown both curative and prophylactic effects against Plasmodium berghei infection in mice, suggesting its potential as a lead for new antimalarial agents.[3]

Effects on Cytochrome P450 Enzymes

In vivo and in vitro studies in rats have shown that this compound can modulate the activity of cytochrome P450 (CYP) enzymes. It has been observed to induce CYP1A1/1A2, 1A2, 2D6, and 2C9, while inhibiting CYP3A4.[22][23] This highlights the importance of considering potential drug-drug interactions when developing this compound-based therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anti-inflammatory and Analgesic Activity of this compound

AssayModelSpeciesDosing (p.o.)EffectReference
Anti-inflammatory Carrageenan-induced paw edemaMice10, 30, 100 mg/kgSignificant inhibition of edema[4][11]
Histamine-induced paw edemaMice10, 30, 100 mg/kgSignificant inhibition of edema[11]
Serotonin-induced paw edemaMice10, 30, 100 mg/kgSignificant inhibition of edema[11]
Bradykinin-induced paw edemaMice10, 30, 100 mg/kgSignificant inhibition of edema[11]
Prostaglandin E2-induced paw edemaMice10, 30, 100 mg/kgSignificant inhibition of edema[11]
H₂S-induced paw edemaMice10, 30, 100 mg/kgSignificant suppression of swelling[10]
Albumen denaturationIn vitro-IC₅₀ = 15.55 µg/mL[11]
Analgesic Acetic acid-induced writhingMice10, 30, 100 mg/kgSignificant inhibition of writhing[8][9]
Formalin test (neurogenic phase)Mice10, 30, 100 mg/kgDose-dependent inhibition[8]
Formalin test (inflammatory phase)Mice10, 30, 100 mg/kgDose-dependent inhibition[8]

Table 2: Antiproliferative Activity of this compound Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Ketone derivative of this compoundMCF7Breast Cancer3 ± 1[15][16]
A549Lung Adenocarcinoma8 ± 1[15][16]
Cisplatin (control)MCF7Breast Cancer19 ± 3[15][16]
A549Lung Adenocarcinoma15 ± 4[15][16]
Xylopia aethiopica extractHCT116Colon Cancer12 µg/mL[17][24]
U937Leukemia7.5 µg/mL[17][24]

Table 3: Effect of this compound on Cytochrome P450 Enzymes

CYP IsoformEffectModelDosingIC₅₀ (in vitro)Reference
CYP1A1/1A2InductionRat liver microsomes30, 100 mg/kg (in vivo)-[22][23]
CYP1A2InductionRat liver microsomes30, 100 mg/kg (in vivo)-[22][23]
CYP2B1/2B2No effectRat liver microsomes30, 100 mg/kg (in vivo)-[22][23]
CYP2D6InductionRat liver microsomes30, 100 mg/kg (in vivo)-[22][23]
CYP2C9InductionRat liver microsomes30, 100 mg/kg (in vivo)-[22][23]
CYP3A4InhibitionRat liver microsomes30, 100 mg/kg (in vivo)1.30 ± 0.01 µM[22][23]

Experimental Protocols

The following are detailed protocols for key in vivo and in vitro assays to evaluate the therapeutic potential of this compound and its derivatives.

Protocol 1: Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory)

Objective: To assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Male ICR mice (18-25 g)

  • This compound or derivative

  • Vehicle (e.g., 5% Tween 80 in normal saline)

  • Carrageenan (1% w/v in normal saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Fast mice for 12 hours prior to the experiment with free access to water.

  • Group the animals (n=5-6 per group): Vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and test groups (e.g., this compound 10, 30, 100 mg/kg).

  • Administer the vehicle, positive control, or test compound orally (p.o.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume or thickness immediately before carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100

Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic)

Objective: To evaluate the peripheral analgesic activity of a test compound.

Materials:

  • Male ICR mice (18-25 g)

  • This compound or derivative

  • Vehicle

  • Acetic acid (0.6% v/v in normal saline)

  • Observation chambers

Procedure:

  • Fast mice for 12 hours prior to the experiment with free access to water.

  • Group the animals as described in Protocol 1.

  • Administer the vehicle, positive control (e.g., Diclofenac 10 mg/kg), or test compound orally.

  • Thirty minutes after oral administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

  • Calculate the percentage of analgesic activity using the formula: % Analgesia = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] * 100

Protocol 3: MTT Assay for Antiproliferative Activity

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or derivative dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the evaluation of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_response Inflammatory Response Stimulus e.g., Carrageenan, Histamine, H₂S PLA2 Phospholipase A₂ (PLA₂) Stimulus->PLA2 activates Membrane Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation Edema, Pain, Neutrophil Infiltration PGs->Inflammation LTs->Inflammation XylopicAcid This compound XylopicAcid->PLA2 inhibits XylopicAcid->PGs inhibits release drug_discovery_workflow cluster_start Lead Identification cluster_synthesis Medicinal Chemistry cluster_screening Screening Cascade cluster_optimization Lead Optimization XA This compound (Lead Compound) Derivatives Synthesis of Analogues/Derivatives XA->Derivatives InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Derivatives->InVitro InVivo In Vivo Models (e.g., Paw Edema, Writhing) InVitro->InVivo Active Compounds SAR Structure-Activity Relationship (SAR) InVivo->SAR SAR->Derivatives Iterative Design ADMET ADME/Tox Profiling (e.g., CYP450 Interaction) SAR->ADMET OptimizedLead Optimized Lead ADMET->OptimizedLead

References

Enhancing the Systemic Reach: Formulation Strategies for Improved Xylopic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Xylopic acid, a naturally occurring kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has garnered significant scientific interest due to its diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Despite its therapeutic potential, the clinical translation of this compound is hindered by its poor aqueous solubility, a characteristic common to many lipophilic compounds. This inherent property is anticipated to lead to low and variable oral bioavailability, thereby limiting its systemic exposure and therapeutic efficacy.

These application notes provide a comprehensive overview of established formulation strategies that can be employed to overcome the bioavailability challenges of this compound. The following sections detail the theoretical basis, practical experimental protocols, and data interpretation for the most promising approaches, including lipid-based formulations, solid dispersions, and cyclodextrin complexation. These methodologies are designed to enhance the dissolution rate and/or intestinal absorption of this compound, ultimately aiming to improve its pharmacokinetic profile.

Quantitative Data on Pharmacokinetic Parameters

A critical aspect of evaluating the success of any formulation strategy is the quantitative assessment of its impact on the drug's pharmacokinetic profile. While specific studies on the enhanced bioavailability of various this compound formulations are currently limited in published literature, the table below serves as a template for researchers to systematically collate and compare their in vivo data. The primary pharmacokinetic parameters to be assessed in animal models (e.g., rats, mice) following oral administration of different this compound formulations are:

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Suspension) 100 (Reference)
Lipid-Based Formulation (e.g., SEDDS)
Solid Dispersion
Cyclodextrin Complex
Nanoparticle Formulation

Table 1: Template for Comparative Pharmacokinetic Data of this compound Formulations. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable time point. Relative bioavailability is calculated as (AUC_test / AUC_reference) × (Dose_reference / Dose_test) × 100.

Key Formulation Strategies and Experimental Protocols

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Principle: Lipid-based formulations, particularly SEDDS, are an effective approach for improving the oral bioavailability of lipophilic drugs like this compound.[3][4] SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug release and absorption. The lipid components can also enhance lymphatic uptake, thereby bypassing first-pass metabolism.[5]

Experimental Protocol: Preparation and Characterization of this compound SEDDS

  • Excipient Screening:

    • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capmul MCM, olive oil, sesame oil), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol P, PEG 400) to select components with the highest solubilizing capacity.

    • Emulsification Efficiency: Prepare preliminary formulations with varying ratios of the selected oil, surfactant, and cosurfactant. Assess their self-emulsification performance by visual observation of the rate of emulsification and the resulting droplet size upon dilution in water.

  • Formulation Development:

    • Construct a ternary phase diagram to identify the optimal concentration ranges of the oil, surfactant, and cosurfactant that result in stable and efficient self-emulsification.

    • Prepare the final this compound-loaded SEDDS formulation by dissolving the required amount of this compound in the optimized mixture of oil, surfactant, and cosurfactant with gentle heating and stirring until a clear solution is obtained.

  • Characterization of the SEDDS Formulation:

    • Droplet Size and Zeta Potential Analysis: Dilute the SEDDS formulation in a suitable aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution Studies: Perform dissolution testing using a USP dissolution apparatus (Type II) in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid). Compare the dissolution profile of the this compound-loaded SEDDS with that of the unformulated drug.

SEDDS_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation XA This compound Mix Mixing & Heating XA->Mix Excipients Oil, Surfactant, Cosurfactant Excipients->Mix SEDDS This compound SEDDS Mix->SEDDS DLS Droplet Size & Zeta Potential (DLS) SEDDS->DLS Dissolution In Vitro Dissolution SEDDS->Dissolution Animal Oral Administration to Animal Model SEDDS->Animal PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Animal->PK Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization XA This compound Dissolve Dissolution XA->Dissolve Carrier Hydrophilic Carrier (e.g., PVP) Carrier->Dissolve Solvent Common Solvent (e.g., Ethanol) Solvent->Dissolve Evaporation Solvent Evaporation (Rotovap) Dissolve->Evaporation Drying Vacuum Drying Evaporation->Drying Pulverize Pulverization & Sieving Drying->Pulverize SD Solid Dispersion Powder Pulverize->SD DSC_XRPD Solid-State Analysis (DSC, XRPD) SD->DSC_XRPD Dissolution In Vitro Dissolution SD->Dissolution Cyclodextrin_Complexation_Pathway XA This compound (Guest Molecule) Complex Inclusion Complex XA->Complex CD Cyclodextrin (Host Molecule) CD->Complex Solubility Increased Apparent Solubility Complex->Solubility Dissolution Enhanced Dissolution Rate Complex->Dissolution Bioavailability Improved Bioavailability Solubility->Bioavailability Dissolution->Bioavailability

References

In Vitro Anti-inflammatory Assay Protocol for Xylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xylopic acid, a kaurane diterpene isolated from the fruits of Xylopia aethiopica, has demonstrated significant anti-inflammatory properties in various studies.[1] This document provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in vitro. The assays described herein are designed to assess the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α and IL-6), and enzymes involved in the arachidonic acid pathway (cyclooxygenases and lipoxygenases). These protocols are primarily designed for use with the RAW 264.7 murine macrophage cell line, a well-established model for in vitro inflammation studies.

Data Presentation

The following tables summarize the key in vitro assays for assessing the anti-inflammatory activity of this compound and the expected outcomes based on existing literature.

Table 1: General Anti-inflammatory Screening of this compound

AssayDescriptionKnown Activity of this compound
Protein Denaturation AssayMeasures the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.Concentration-dependent inhibition of albumen denaturation with an IC50 of 15.55 µg/mL.[2][3]

Table 2: Cellular Anti-inflammatory Assays for this compound

AssayCell LineInflammatory StimulusKey Mediator MeasuredExpected Outcome with this compound
Nitric Oxide (NO) Inhibition AssayRAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (Nitrite)Inhibition of NO production.[4][5][6][7][8]
TNF-α Inhibition AssayRAW 264.7Lipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)Reduction of TNF-α levels.[9][10][11]
IL-6 Inhibition AssayRAW 264.7Lipopolysaccharide (LPS)Interleukin-6 (IL-6)Reduction of IL-6 levels.[12][13][14][15][16]

Table 3: Enzymatic Assays for this compound's Mechanism of Action

AssayEnzyme SourceSubstrateProduct MeasuredExpected Outcome with this compound
5-Lipoxygenase (5-LOX) InhibitionSoybean Lipoxygenase or purified human recombinant 5-LOXLinoleic Acid or Arachidonic AcidHydroperoxidesInhibition of 5-LOX activity.[17][18][19][20][21]
Cyclooxygenase-2 (COX-2) InhibitionOvine or human recombinant COX-2Arachidonic AcidProstaglandin E2 (PGE2)Inhibition of COX-2 activity.[22][23]

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

Cell Viability Assay (MTT Assay)

Purpose: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death if desired.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Purpose: To measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • LPS (1 µg/mL)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound only).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production.

TNF-α and IL-6 Inhibition Assay (ELISA)

Purpose: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution

  • LPS (1 µg/mL)

  • Murine TNF-α and IL-6 ELISA kits

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the TNF-α and IL-6 ELISA assays on the supernatants according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α and IL-6 production.

5-Lipoxygenase (5-LOX) Inhibition Assay

Purpose: To determine the direct inhibitory effect of this compound on 5-LOX enzyme activity.

Materials:

  • Soybean lipoxygenase (or purified human recombinant 5-LOX)

  • Linoleic acid (or arachidonic acid) as substrate

  • Borate buffer (pH 9.0)

  • This compound stock solution

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a reaction mixture containing borate buffer and the 5-LOX enzyme solution.

  • Add various concentrations of this compound to the reaction mixture and incubate for 5 minutes at room temperature. Include a control without the inhibitor.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of hydroperoxides.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percentage inhibition and, if possible, the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Purpose: To determine the direct inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

  • Ovine or human recombinant COX-2 enzyme

  • Arachidonic acid as substrate

  • Tris-HCl buffer (pH 8.0)

  • Heme cofactor

  • This compound stock solution

  • COX inhibitor screening assay kit (colorimetric or fluorometric)

Protocol:

  • Follow the protocol provided with the commercial COX inhibitor screening assay kit.

  • Typically, the assay involves incubating the COX-2 enzyme with the inhibitor (this compound) and a chromogenic or fluorogenic substrate.

  • The reaction is initiated by the addition of arachidonic acid.

  • The absorbance or fluorescence is measured over time to determine the reaction rate.

  • Calculate the percentage inhibition and, if possible, the IC50 value.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture RAW 264.7 Cells seed Seed Cells into Plates culture->seed pre_treat Pre-treat with this compound seed->pre_treat viability MTT Assay (Cytotoxicity) seed->viability stimulate Stimulate with LPS pre_treat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa viability->pre_treat Determine Non-toxic Doses

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, COX-2) NFkB->Genes activates transcription XylopicAcid This compound XylopicAcid->NFkB Inhibits (prevents translocation)

Caption: LPS-induced pro-inflammatory signaling pathway and the potential inhibitory action of this compound.

References

Investigating the CNS Depressant Activity of Xylopic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has demonstrated a range of pharmacological activities, with notable depressant effects on the central nervous system (CNS).[1][2] In vivo studies have established its potential as a sedative, anxiolytic, and neuroprotective agent.[1][2] These properties suggest that this compound may serve as a valuable lead compound in the development of novel therapeutics for anxiety, sleep disorders, and other neurological conditions.

These application notes provide a summary of the key findings related to the CNS depressant activity of this compound, detailed protocols for essential in vivo assays, and a visual representation of the proposed signaling pathways.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the CNS depressant effects of this compound and its parent extract.

Table 1: Effects of this compound and Xylopia aethiopica Extract (XAE) on Pentobarbital-Induced Sleep in Mice

TreatmentDose (mg/kg, p.o.)Effect on Sleep LatencyEffect on Sleep DurationReference
This compound30 - 1000Significant reductionSignificant increase[3]
XAE30 - 1000Significant reductionSignificant increase[3]
Diazepam (Control)8Significant reductionSignificant increase[3]

Table 2: Anxiolytic-like Effects of this compound in Behavioral Models

TestAnimal ModelTreatmentDose (mg/kg)Key FindingsReference
Open Field TestMiceThis compoundNot SpecifiedProduced anxiolytic-like effects.[4]
Elevated Plus MazeMiceThis compoundNot SpecifiedProduced anxiolytic-like effects.[4]

Table 3: Antidepressant-like Effects of this compound and its Interaction with Standard Antidepressants in the Tail Suspension Test (Mice)

| Treatment | Dose (mg/kg) | Peak Effect (% reduction in immobility) | Interaction with Fluoxetine | Interaction with Imipramine | Interaction with Venlafaxine | Reference | |---|---|---|---|---|---| | this compound (XA) | Not Specified | 72.99% | Synergistic (γ = 0.298) | Synergistic (γ = 0.556) | Synergistic (γ = 0.451) |[5] | | X. aethiopica Extract (XAE) | Not Specified | 61.89% | Synergistic (γ = 0.502) | Synergistic (γ = 0.322) | Synergistic (γ = 0.601) |[5] |

γ (Interaction Index) < 1 indicates synergism.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established practices and findings from studies on this compound.

Pentobarbital-Induced Sleeping Time Test

This assay is used to evaluate the sedative-hypnotic effects of a substance.

Objective: To determine if this compound potentiates the hypnotic effect of pentobarbital by measuring the latency to and duration of sleep.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Sodium pentobarbital

  • Vehicle (e.g., distilled water, saline with a suitable solubilizing agent)

  • Standard sedative drug (e.g., Diazepam)

  • Animal cages

  • Stopwatches

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Administration:

    • Divide the mice into groups (n=7 per group): Vehicle control, positive control (e.g., Diazepam), and experimental groups receiving different doses of this compound (e.g., 10, 30, 100 mg/kg).

    • Administer the vehicle, standard drug, or this compound orally (p.o.).[3]

  • Pentobarbital Induction: One hour after the initial treatment, administer sodium pentobarbital (50 mg/kg, i.p.) to each mouse.[3]

  • Observation and Data Collection:

    • Immediately after pentobarbital injection, place each mouse in an individual observation cage.

    • Record the latency to sleep , defined as the time from pentobarbital injection to the loss of the righting reflex (the ability of the mouse to return to an upright position when placed on its back).

    • Record the duration of sleep , defined as the time from the loss to the regaining of the righting reflex.[3]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the sleep latency and duration between the different treatment groups.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic-like and sedative effects of this compound by measuring exploratory behavior and motor activity.

Materials:

  • Male mice

  • This compound

  • Vehicle

  • Standard anxiolytic (e.g., Diazepam)

  • Open field apparatus (a square or circular arena with walls, typically 42 x 42 x 42 cm, often made of PVC or wood).[6] The arena floor is usually divided into a central zone and peripheral zones.

  • Video recording and tracking system

Procedure:

  • Apparatus Setup: Place the open field apparatus in a quiet, dimly lit room. Ensure consistent lighting conditions for all tests.

  • Animal Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Grouping and Administration: Administer this compound, vehicle, or a standard anxiolytic to the respective groups of mice.

  • Test Procedure:

    • Gently place a mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a predetermined period (typically 5-10 minutes).[1]

    • Record the session using a video camera mounted above the arena.

  • Behavioral Parameters Measured:

    • Locomotor activity: Total distance traveled. A significant decrease suggests a sedative effect.

    • Anxiety-like behavior:

      • Time spent in the central zone (an increase indicates anxiolytic-like effects).

      • Number of entries into the central zone.

      • Frequency of rearing (vertical exploration).

      • Frequency of grooming.

      • Number of fecal boli.

  • Data Analysis: Use a video tracking software to analyze the recorded videos and quantify the behavioral parameters. Compare the results between groups using appropriate statistical tests.

Elevated Plus Maze (EPM) Test

The EPM is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Objective: To determine the anxiolytic potential of this compound.

Materials:

  • Male mice or rats

  • This compound

  • Vehicle

  • Standard anxiolytic (e.g., Diazepam)

  • Elevated plus maze apparatus (a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor).

  • Video recording and tracking system

Procedure:

  • Apparatus Setup: Position the EPM in a quiet room with controlled lighting.

  • Animal Acclimatization: Allow the animals to habituate to the testing room for at least 45 minutes prior to the test.[2]

  • Grouping and Administration: Administer this compound, vehicle, or a standard anxiolytic to the respective groups of animals.

  • Test Procedure:

    • Gently place the animal at the center of the maze, facing one of the open arms.[7]

    • Allow the animal to freely explore the maze for a 5-minute session.[8]

    • Record the session with a video camera.

  • Behavioral Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.[7]

  • Data Analysis: Analyze the video recordings to quantify the time spent and entries into each arm. Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare the data across groups using appropriate statistical analysis.

Signaling Pathways and Mechanisms of Action

The CNS depressant effects of this compound are believed to be mediated through its interaction with key neurotransmitter systems, primarily the serotonergic and glutamatergic pathways.

Proposed Interaction with the Serotonergic System

Studies suggest that this compound's antidepressant-like effects are mediated by the serotonergic system.[9] It has been shown to evoke partial agonist-like effects on 5-hydroxytryptamine (5-HT) receptors.[9] This interaction likely contributes to its anxiolytic and mood-stabilizing properties.

G XA This compound HTR 5-HT Receptor XA->HTR Partial Agonist Neuron Postsynaptic Neuron HTR->Neuron Modulates Signaling Anxiolytic Anxiolytic/Antidepressant Effects Neuron->Anxiolytic

Proposed Serotonergic Pathway of this compound
Proposed Interaction with the Glutamatergic System

There is evidence to suggest that the effects of Xylopia aethiopica extract, and by extension this compound, may involve the glutamatergic system, particularly through modulation of the N-methyl-D-aspartate (NMDA) receptor. The antidepressant effects of the extract were abolished by NMDA activation, suggesting a potential antagonistic or modulatory role at the NMDA receptor complex.[10]

G XA This compound NMDAR NMDA Receptor XA->NMDAR Modulates/Antagonizes Neuron Postsynaptic Neuron NMDAR->Neuron Reduces Excitatory Neurotransmission Glutamate Glutamate Glutamate->NMDAR Activates CNS_Depression CNS Depressant Effects Neuron->CNS_Depression

Proposed Glutamatergic Pathway of this compound
Experimental Workflow for Investigating CNS Depressant Activity

The following diagram outlines a logical workflow for the preclinical investigation of a compound like this compound for its CNS depressant properties.

G cluster_0 Initial Screening cluster_1 Behavioral Characterization cluster_2 Mechanism of Action Studies Pentobarbital_Test Pentobarbital-Induced Sleeping Time Test OFT Open Field Test (OFT) Pentobarbital_Test->OFT Positive Sedative Effect EPM Elevated Plus Maze (EPM) OFT->EPM Anxiolytic-like Profile Receptor_Binding Receptor Binding Assays (e.g., GABA-A, 5-HT) EPM->Receptor_Binding Confirmed Behavioral Effects Neurochemical Neurochemical Analysis (e.g., monoamine levels) Receptor_Binding->Neurochemical

Preclinical Investigation Workflow

Conclusion

This compound presents a compelling profile as a CNS depressant with significant sedative and anxiolytic potential. The provided protocols offer a standardized approach to further investigate these properties. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully understand its mechanism of action and to advance its development as a potential therapeutic agent. The synergistic interactions with existing antidepressants also warrant further investigation for potential combination therapies.

References

Troubleshooting & Optimization

Overcoming solubility issues of Xylopic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xylopic acid. Our goal is to help you overcome common solubility challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a naturally occurring kaurene diterpene with a range of promising pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] However, like many other diterpenoids, this compound is a lipophilic molecule and is sparingly soluble in aqueous solutions. This poor water solubility can lead to challenges in preparing stock solutions, inaccurate results in aqueous-based biological assays, and low bioavailability in vivo. One computational (in silico) study predicted that this compound has good human intestinal absorption and solubility properties, but experimental validation is crucial.

Q2: What are the general physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₂₂H₃₂O₄[1]
Molecular Weight 360.49 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 260-261 °C[1]
Solubility Sparingly soluble in petroleum ether, DMSO, ethanol, methanol, ethyl acetate; Soluble in chloroform.[1]
Aqueous Solubility Estimated to be < 10 µg/mLInferred from data on similar compounds.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin cavity.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution. This can include polymeric nanoparticles and liposomes.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in a solid state.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: this compound precipitates when I try to make a stock solution in an aqueous buffer.
  • Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Use of Co-solvents:

      • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). A stock concentration of 10-20 mM should be achievable.

      • For your experiment, dilute this DMSO stock into your aqueous buffer. Crucially, add the DMSO stock to the vigorously stirring aqueous buffer, not the other way around. This helps to avoid localized high concentrations that can lead to precipitation.

      • Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your biological system.

    • pH Adjustment:

      • As this compound is a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the aqueous buffer above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

      • Try dissolving this compound in a buffer with a pH of 7.4 or higher. Caution is advised as high pH may affect the stability of the compound or be incompatible with your experimental system.

Issue 2: My in vitro assay results are inconsistent and not reproducible.
  • Possible Cause: Precipitation of this compound in the assay medium over time, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Employ a Solubility-Enhancing Formulation: For consistent results, it is highly recommended to use a formulation that improves the apparent solubility of this compound.

      • Cyclodextrin Inclusion Complexes: Formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility. See the experimental protocols section for a detailed method.

      • Nanoparticle Suspensions: Using a nanoprecipitation method to create a suspension of this compound nanoparticles can improve its dissolution rate and maintain a more consistent concentration in the assay medium.

Experimental Protocols & Data

Co-Solvent Solubility Data

The use of co-solvents is a straightforward method to increase the solubility of this compound for in vitro studies. Below is a table of estimated solubilities in common co-solvent systems.

Co-solvent SystemThis compound Solubility (µg/mL)
100% Water < 10
10% DMSO in Water ~ 50
50% Ethanol in Water ~ 200
100% DMSO > 10,000
100% Ethanol > 5,000

Note: These are estimated values based on the behavior of similar diterpenoid acids. Actual solubility should be determined experimentally.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocol: Preparation of a this compound-HP-β-CD Inclusion Complex

  • Prepare a saturated solution of HP-β-CD in deionized water (e.g., 50% w/v).

  • Add excess this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 48-72 hours, protected from light.

  • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Freeze-dry (lyophilize) the filtrate to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • The concentration of this compound in the complex can be determined using a validated HPLC method.

Phase Solubility Study Results (Hypothetical)

HP-β-CD Concentration (mM)Apparent Solubility of this compound (µg/mL)
08.5
5125
10245
15360
20480
Nanoparticle Formulation

Experimental Protocol:

  • Organic Phase: Dissolve 10 mg of this compound and 50 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase: Prepare 10 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic® F-127).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash with deionized water to remove the excess stabilizer and un-encapsulated drug.

  • Resuspension: Resuspend the nanoparticle pellet in a suitable aqueous buffer for your experiment.

Experimental Protocol:

  • Lipid Film Formation: Dissolve 10 mg of this compound and 100 mg of a lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Comparison of Formulation Strategies (Hypothetical Data)

FormulationApparent Solubility (µg/mL)Particle Size (nm)Encapsulation Efficiency (%)
Unformulated this compound < 10N/AN/A
HP-β-CD Complex 480N/AN/A
PLGA Nanoparticles > 1000 (as a stable suspension)150-250~75
Liposomes > 800 (as a stable suspension)100-150~60

Signaling Pathway and Experimental Workflows

Arachidonic Acid Pathway Inhibition by this compound

This compound has been reported to exhibit anti-inflammatory effects through the inhibition of the arachidonic acid pathway. This pathway is crucial in the inflammatory response, where arachidonic acid is converted into pro-inflammatory mediators like prostaglandins by cyclooxygenase (COX) enzymes.

Arachidonic_Acid_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation This compound This compound COX Enzymes COX Enzymes This compound->COX Enzymes Inhibition PLA2 PLA2

Inhibition of the Arachidonic Acid Pathway by this compound.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting a suitable solubility enhancement strategy for this compound.

Solubility_Workflow start Start: Poor Aqueous Solubility of this compound evaluation Application? start->evaluation cosolvent Co-solvent Approach (e.g., DMSO, Ethanol) end End: Solubilized This compound Formulation cosolvent->end cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cyclodextrin->end nanoparticle Nanoparticle Formulation (e.g., PLGA, Liposomes) nanoparticle->end solid_dispersion Solid Dispersion (e.g., with PVP, PEG) solid_dispersion->end invitro In Vitro Assays evaluation->invitro Simple, rapid screening invivo In Vivo Studies evaluation->invivo Biocompatible, stable invitro->cosolvent invitro->cyclodextrin invivo->cyclodextrin invivo->nanoparticle invivo->solid_dispersion

Decision workflow for selecting a solubility enhancement method.

References

Optimizing the yield of Xylopic acid extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Xylopic acid from natural sources, primarily the fruits of Xylopia aethiopica.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its natural sources?

A1: this compound is a kaurene diterpene, a class of chemical compounds known for a variety of biological activities.[1][2][3] The primary natural source of this compound is the dried fruits of Xylopia aethiopica, also known as Ethiopian pepper or Guinea pepper.[1][4][5]

Q2: What are the common methods for extracting this compound?

A2: Common laboratory methods for extracting this compound include:

  • Maceration: A simple soaking technique using an appropriate solvent.

  • Soxhlet Extraction: A continuous extraction method that can offer higher yields but involves prolonged heating.[6]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to improve solvent penetration, potentially reducing extraction time and temperature.[7][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy for rapid heating of the solvent and plant material, leading to faster extraction times.[9][10][11][12]

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is critical and depends on the extraction method. Common solvents used for this compound and other diterpenes include:

  • Petroleum Ether: A non-polar solvent that has been successfully used for this compound extraction.[13][14]

  • Ethanol: A polar solvent that can also be effective, particularly in aqueous mixtures.[2][6]

  • Chloroform: While it can dissolve this compound at room temperature, studies have shown that this compound may degrade in chloroform upon standing, making it a less stable option.[4]

  • Ethyl Acetate: Has been used in the purification process, but this compound has shown poor solubility in it, even at higher temperatures, which can make recrystallization challenging.[4][13]

Q4: What is a typical yield for this compound extraction?

A4: The yield of this compound can vary significantly based on the plant material's origin, quality, and the extraction method and solvent used. Reported yields from the dried fruits of Xylopia aethiopica have ranged from 0.13% w/w to 1.41% w/w.[4][5][13] The concentration of this compound can also differ based on the geographical location from which the plant was sourced.[15]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Improper Sample Preparation The raw plant material should be finely and uniformly ground to maximize the surface area for solvent contact. Ensure the material is thoroughly dried to a constant weight before extraction.[16][17]
Suboptimal Solvent Choice The polarity of the solvent may not be ideal for this compound. Experiment with a range of solvents, from non-polar (e.g., petroleum ether) to more polar options (e.g., ethanol). Consider using solvent mixtures to fine-tune polarity.[18]
Inefficient Extraction Parameters For methods like Soxhlet, UAE, and MAE, optimize parameters such as extraction time, temperature, and solvent-to-solid ratio. For heat-sensitive compounds, prolonged exposure to high temperatures in Soxhlet extraction can lead to degradation.[17]
Insufficient Solvent Volume Ensure the solvent-to-solid ratio is high enough to completely submerge the plant material and allow for effective mass transfer of this compound into the solvent.[17]
Difficulty in Purification and Low Purity
Potential Cause Troubleshooting Steps
"Oiling Out" During Recrystallization This occurs when the compound separates as a liquid instead of solid crystals, often because the melting point of the solid is lower than the solution's temperature.[19][20] To resolve this, try using a different recrystallization solvent or a solvent pair. Adding a slightly larger volume of the "good" solvent can also help.
Crystallization is Too Rapid Quick crystallization can trap impurities within the crystal lattice.[19] To slow down crystal growth, slightly increase the amount of the soluble solvent and allow the solution to cool more slowly.
Poor Crystal Formation If crystals do not form upon cooling, the solution may be too dilute or supersaturated.[20] Try evaporating some of the solvent to increase the concentration or induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Compound Degradation This compound has shown instability in certain solvents like chloroform at room temperature.[4] Avoid prolonged exposure to conditions that may cause degradation, such as harsh pH, high temperatures, or UV light.
Co-extraction of Impurities The initial extraction may pull out a wide range of compounds with similar polarities. Consider a multi-step extraction or a preliminary wash with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent.[17]

Data Presentation

Table 1: Reported Yields of this compound from Xylopia aethiopica

Extraction Method Solvent Yield (% w/w) Source
MacerationPetroleum Ether (40-60°C)1.41[13]
Not SpecifiedPetroleum Ether (40/60)1.30[4]
Not SpecifiedPetroleum Ether (40/60)0.13[4][5]

Note: The variability in yield highlights the importance of optimizing extraction parameters and considering the source of the plant material.

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol is based on a successful reported extraction of this compound.

  • Sample Preparation: Pulverize 0.36 kg of dried Xylopia aethiopica fruits.

  • Extraction:

    • Place the powdered material in a suitable container and soak with 5 L of petroleum ether (40-60°C).

    • Allow the mixture to stand for three days.

  • Concentration:

    • Drain the petroleum ether extract and concentrate it using a rotary evaporator at 50°C.

    • To facilitate crystallization, add ethyl acetate to the concentrated extract.

  • Crystallization and Washing:

    • Allow the concentrate to stand for a few days for crystals of this compound to form.

    • Wash the collected crystals with petroleum ether (40-60°C).

  • Purification (Recrystallization):

    • Dissolve the crude this compound crystals in 96% ethanol.

    • Filter the hot solution.

    • Allow the filtered solution to cool and stand for a couple of days to allow purified crystals of this compound to deposit.[13]

Protocol 2: Soxhlet Extraction (Adapted for this compound)

This is a general protocol that can be optimized for this compound extraction.

  • Sample Preparation: Weigh approximately 10-20 g of finely powdered, dried Xylopia aethiopica fruits.

  • Apparatus Setup:

    • Place the powdered sample into a cellulose extraction thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., ethanol or petroleum ether) to about two-thirds of its volume and add a few boiling chips.

    • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top.

  • Extraction:

    • Heat the solvent in the round-bottom flask to a gentle boil.

    • Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Solvent Recovery and Isolation:

    • After extraction, cool the apparatus.

    • Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

  • Purification: Proceed with recrystallization as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE) - Starting Point for Optimization

This protocol provides a starting point for developing a UAE method for this compound.

  • Sample Preparation: Weigh 10 g of powdered, dried Xylopia aethiopica fruits.

  • Extraction:

    • Place the sample in a flask and add a solvent (e.g., 100 mL of 70% ethanol).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 20-40 kHz.

    • Maintain a controlled temperature (e.g., 40-50°C) for a set duration (e.g., 30-60 minutes).

  • Isolation and Purification:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator.

    • Proceed with purification steps.[7][21]

Protocol 4: Microwave-Assisted Extraction (MAE) - Starting Point for Optimization

This protocol provides a starting point for developing an MAE method for this compound.

  • Sample Preparation: Weigh 1 g of powdered, dried Xylopia aethiopica fruits.

  • Extraction:

    • Place the sample in a microwave extraction vessel.

    • Add a solvent (e.g., 20 mL of ethanol).

    • Set the microwave power (e.g., 400-800 W) and extraction time (e.g., 5-15 minutes). The temperature should be monitored and controlled.

  • Isolation and Purification:

    • After extraction and cooling, filter the mixture.

    • Concentrate the extract using a rotary evaporator.

    • Proceed with purification.[10][22]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post_extraction 3. Post-Extraction cluster_purification 4. Purification raw_material Dried Xylopia aethiopica Fruits grinding Grinding raw_material->grinding powder Fine Powder grinding->powder maceration Maceration powder->maceration soxhlet Soxhlet powder->soxhlet uae UAE powder->uae mae MAE powder->mae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration concentration Concentration (Rotovap) filtration->concentration crude_extract Crude this compound concentration->crude_extract recrystallization Recrystallization crude_extract->recrystallization pure_xylopic_acid Pure this compound recrystallization->pure_xylopic_acid

Caption: General experimental workflow for this compound extraction and purification.

xylopic_acid_biosynthesis cluster_pathway Biosynthetic Pathway of Kaurene Diterpenes ggpp Geranylgeranyl diphosphate (GGPP) ent_cdp ent-copalyl diphosphate ggpp->ent_cdp ent-copalyl diphosphate synthase ent_kaurene ent-kaurene ent_cdp->ent_kaurene ent-kaurene synthase xylopic_acid This compound ent_kaurene->xylopic_acid Further enzymatic modifications (e.g., oxidation, acetylation)

Caption: Biosynthesis pathway of this compound from GGPP.

troubleshooting_logic cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase start Low this compound Yield check_sample_prep Is sample finely ground and completely dry? start->check_sample_prep check_solvent Is the solvent polarity optimized? start->check_solvent check_parameters Are extraction time and temperature appropriate? start->check_parameters check_recrystallization Is the compound 'oiling out' or crystallizing too fast? start->check_recrystallization check_solvent_volume Was too much solvent used during recrystallization? start->check_solvent_volume check_stability Could the compound have degraded during the process? start->check_stability grind_finer Grind to a finer powder check_sample_prep->grind_finer dry_thoroughly Ensure complete drying check_sample_prep->dry_thoroughly test_solvents Test solvents of varying polarity check_solvent->test_solvents optimize_conditions Optimize time/temp/ratio check_parameters->optimize_conditions change_solvent Change recrystallization solvent check_recrystallization->change_solvent reduce_solvent Reduce solvent volume check_solvent_volume->reduce_solvent use_milder_conditions Use milder temperatures and stable solvents check_stability->use_milder_conditions

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Improving the Stability and Shelf-Life of Xylopic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and shelf-life challenges encountered during the formulation of Xylopic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing significant degradation. What are the most likely causes?

A1: this compound is a diterpene known to be susceptible to degradation under specific conditions. Based on forced degradation studies, the primary causes of instability are:

  • Hydrolysis: The compound is significantly less stable in strongly acidic (pH < 3) and strongly basic (pH > 9) solutions.[1][2][3] The degradation process follows first-order kinetics and is pH-dependent.[1][2][3]

  • Oxidation: this compound degrades in the presence of oxidizing agents, such as hydrogen peroxide.[1][2][3] The presence of dissolved oxygen or peroxide impurities in excipients can accelerate this process.

  • Elevated Temperatures: The stability of this compound is temperature-dependent.[1][2][3] Storing formulations at elevated temperatures will increase the rate of degradation.

Q2: Is this compound sensitive to light?

A2: No, studies have shown that the stability of this compound is not significantly affected by UV-light irradiation.[1][2][3] While standard practice dictates protecting all pharmaceutical formulations from light, photolytic degradation is not a primary concern for this compound.

Q3: What analytical method is recommended for monitoring the stability of this compound?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with a Diode-Array Detector (DAD) is the most effective technique.[1][2][3] This method allows for the separation, identification, and quantification of the intact this compound from its potential degradation products.[4] For structural elucidation of unknown degradants, coupling the HPLC to a Mass Spectrometer (LC-MS/MS) is recommended.[1][5]

Q4: How can I improve the stability of my aqueous this compound formulation?

A4: To enhance stability in an aqueous formulation, consider the following strategies:

  • pH Control: Maintain the pH of the formulation within a stable range, ideally close to neutral. The use of buffering agents like citrate or phosphate buffers can help maintain a consistent pH.

  • Incorporate Antioxidants: To prevent oxidative degradation, add antioxidants to the formulation.[6] Suitable options for aqueous systems include ascorbic acid or sodium metabisulfite. For lipid-based systems, consider butylated hydroxytoluene (BHT) or alpha-tocopherol.[7][8]

  • Chelating Agents: To sequester metal ions that can catalyze oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Appropriate Storage: Store the formulation at recommended temperatures (e.g., refrigerated or controlled room temperature) and protect it from excessive heat.

Q5: Are there specific excipients I should avoid when formulating this compound?

A5: Avoid excipients with the following characteristics:

  • Extreme pH: Highly acidic or alkaline excipients can shift the formulation pH into an unstable range.

  • High Peroxide Value: Some excipients, particularly polymers like polyethylene glycols (PEGs), can contain reactive peroxide impurities that will degrade this compound. Use high-purity grades with low peroxide values.

  • High Water Content: For solid dosage forms, excipients with high moisture content (e.g., some starches) can potentially accelerate degradation if the formulation is sensitive to hydrolysis, especially if other reactive excipients are present.[9]

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues encountered during experiments.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Rapid loss of this compound potency in a newly developed liquid formulation. pH-driven Hydrolysis 1. Measure the pH of your formulation. It is likely too high or too low. 2. Incorporate a buffering system (e.g., phosphate or citrate buffer) to maintain the pH in a stable range (target pH 5-7 as a starting point).[10][11] 3. Re-evaluate the stability of the buffered formulation over time.
Oxidative Degradation 1. De-gas your solvent to remove dissolved oxygen before preparing the formulation. 2. Add an antioxidant such as ascorbic acid (0.01-0.1% w/v) to the formulation.[12] 3. If applicable, package the formulation in containers with a nitrogen headspace.
Appearance of unknown peaks in the HPLC chromatogram during a stability study. Formation of Degradation Products 1. This indicates that your HPLC method is successfully acting as a stability-indicating method . 2. Perform a forced degradation study (see Section 4, Protocol 1) to intentionally generate degradation products. This will help confirm if the new peaks correspond to degradants.[13] 3. Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. Seven degradation products of this compound have been previously characterized.[1][2]
Inconsistent stability results between different batches of the same formulation. Excipient Variability 1. Verify the quality and source of all excipients used. Different suppliers or grades can have varying levels of impurities (e.g., peroxides, metal ions).[6] 2. Request a Certificate of Analysis for each excipient lot, paying close attention to specifications like peroxide value and heavy metal content. 3. Consider using high-purity excipients to minimize batch-to-batch variability.[14]
Physical changes in a solid formulation (e.g., discoloration, caking). Thermal Degradation or Excipient Interaction 1. Review storage conditions. Ensure the formulation is not exposed to high temperatures.[15] 2. Evaluate drug-excipient compatibility. Use techniques like Differential Scanning Calorimetry (DSC) to screen for interactions between this compound and key excipients. 3. For moisture-sensitive formulations, consider incorporating a desiccant into the packaging or using moisture-protective excipients like colloidal silicon dioxide.[9]

Section 3: Data Presentation

Table 1: Summary of this compound Stability Under Forced Degradation Conditions

This table summarizes the known stability profile of this compound. The degradation rate constants are presented illustratively to demonstrate how quantitative data should be structured, based on qualitative findings that degradation is faster in strong acid/base and oxidative conditions.

Stress ConditionParametersObservationRelative Degradation Rate (Illustrative k, day⁻¹)Degradation Products Formed
Acid Hydrolysis 0.1 M HCl, 60°CSignificant degradation0.85Yes
Base Hydrolysis 0.1 M NaOH, 60°CSignificant degradation0.92Yes
Neutral Hydrolysis Water, 60°CMinor degradation0.15Yes
Oxidation 3% H₂O₂, Room TempSignificant degradation0.78Yes
Thermal Solid state, 70°CModerate degradation0.30Yes
Photolytic UV Light (ICH Q1B)No significant degradation< 0.01No

Data synthesized from findings reported in literature.[1][2][3] Illustrative rate constants are based on the qualitative descriptions of stability.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is based on ICH guideline Q1A(R2) to assess the intrinsic stability of this compound and identify potential degradation products.[2][5]

Objective: To generate degradation products and establish the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade methanol and water

  • pH meter, heating block or water bath, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw samples at time points for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose to 70°C in a stability oven for 48 hours.

    • Dissolve a weighed amount of the stressed powder in methanol for analysis.

  • Photolytic Degradation:

    • Expose both solid this compound and a solution (100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze the samples against a dark control stored under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-DAD method (see Protocol 2). Aim for 5-20% degradation of the active ingredient for optimal results.[2]

Protocol 2: Stability-Indicating HPLC-DAD Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation & Conditions (Typical):

  • HPLC System: Quaternary pump, autosampler, column oven, Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Example Gradient: 0-15 min (50-90% A), 15-20 min (90% A), 20-22 min (90-50% A), 22-25 min (50% A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~210 nm) and scan across a range (e.g., 200-400 nm) with the DAD to detect degradants with different chromophores.[4]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute samples from the forced degradation study (Protocol 1) and formulated stability studies to fall within the calibration range.

  • Analysis & Validation:

    • Inject standards and samples.

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity: Analyze stressed samples to ensure complete separation of the this compound peak from all degradation product peaks. Use the DAD to check for peak purity.[16]

Section 5: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis cluster_output Output XA_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) XA_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) XA_stock->base oxid Oxidation (3% H2O2, RT) XA_stock->oxid thermal Thermal (Solid) (70°C) XA_stock->thermal photo Photolytic (ICH Q1B) XA_stock->photo hplc Stability-Indicating HPLC-DAD Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Structure ID hplc->lcms If unknown peaks pathway Degradation Pathways hplc->pathway kinetics Degradation Kinetics hplc->kinetics method Validated Method hplc->method

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Logic Diagram

G start Instability Observed in This compound Formulation q_type Is the formulation Liquid or Solid? start->q_type liquid_path Liquid Formulation q_type->liquid_path Liquid solid_path Solid Formulation q_type->solid_path Solid check_ph Measure pH of the formulation liquid_path->check_ph q_ph Is pH outside 5-7 range? check_ph->q_ph add_buffer Action: Add Buffer System (e.g., Citrate, Phosphate) q_ph->add_buffer Yes check_ox Consider Oxidative Degradation q_ph->check_ox No add_buffer->check_ox add_antiox Action: Add Antioxidant (e.g., Ascorbic Acid) check_ox->add_antiox check_storage Review Storage Conditions (Temp/Humidity) solid_path->check_storage q_storage Exposed to high temp/humidity? check_storage->q_storage improve_storage Action: Control Storage Env. Use Protective Packaging q_storage->improve_storage Yes check_excipient Review Excipient Compatibility & Purity q_storage->check_excipient No improve_storage->check_excipient dsc_analysis Action: Perform DSC Scan Use High-Purity Excipients check_excipient->dsc_analysis

Caption: Decision tree for troubleshooting this compound formulation instability.

References

Troubleshooting unexpected results in Xylopic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Xylopic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound bioassays, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or No Activity in Anti-Inflammatory Assays

Question: We are not observing the expected anti-inflammatory effect of this compound in our carrageenan-induced paw edema model. What could be the cause?

Answer: Several factors could contribute to a lack of efficacy in this assay. Consider the following:

  • Solubility: this compound is sparingly soluble in petroleum ether, DMSO, ethanol, methanol, and ethyl acetate, but soluble in chloroform.[1] Ensure the compound is fully dissolved in the vehicle before administration. Precipitation of the compound will lead to inaccurate dosing and reduced bioavailability.

    • Solution: Prepare a stock solution in an appropriate solvent like DMSO and then dilute it further in saline or another aqueous buffer for in vivo administration. Ensure the final DMSO concentration is low and consistent across all groups, including the vehicle control, to avoid solvent-induced effects.

  • Stability: this compound may be unstable in strongly acidic or basic solutions and in the presence of oxidizing agents.[2] The pH of your vehicle and any other solutions should be monitored.

    • Solution: Prepare fresh solutions of this compound for each experiment. Avoid storing solutions for extended periods, especially at room temperature.

  • Dose Selection: The dose of this compound may be too low to elicit a significant response.

    • Solution: Review the literature for effective dose ranges in similar models. A dose-response study is recommended to determine the optimal concentration for your specific experimental conditions.

  • Timing of Administration: The timing of this compound administration relative to the inflammatory insult is critical.

    • Solution: For prophylactic studies, administer this compound prior to the carrageenan injection. For therapeutic studies, administer it after the induction of inflammation. The exact timing should be based on the known or expected pharmacokinetic profile of the compound.

Issue 2: High Variability in Analgesic Assay Results

Question: Our results from the acetic acid-induced writhing test with this compound show high variability between individual animals. How can we reduce this?

Answer: High variability is a common challenge in behavioral assays. Here are some potential causes and solutions:

  • Animal Handling and Stress: Stress can significantly impact pain perception and response.

    • Solution: Acclimatize the animals to the experimental room and handling procedures for several days before the experiment. Ensure a quiet and controlled environment during the assay.

  • Injection Technique: Inconsistent administration of acetic acid can lead to variable pain responses.

    • Solution: Ensure a consistent intraperitoneal injection technique for all animals. The volume and concentration of the acetic acid solution should be precise.

  • Subjective Scoring: Observer bias in counting writhes can introduce variability.

    • Solution: Have two independent and blinded observers score the writhing behavior. Alternatively, video record the experiments and score them later.

Issue 3: Unexpected Results in Antimicrobial Assays

Question: We are seeing no inhibition of microbial growth in our broth microdilution assay with this compound, contrary to published data. What could be wrong?

Answer: Several factors can influence the outcome of antimicrobial susceptibility testing:

  • Solubility in Media: this compound's low aqueous solubility can be a significant issue in broth-based assays. The compound may precipitate out of the media, leading to a lower effective concentration.

    • Solution: Use a co-solvent like DMSO to dissolve the this compound before diluting it in the broth. Ensure the final DMSO concentration is not inhibitory to the test organism by including a solvent control.

  • Inoculum Density: An incorrect concentration of the microbial inoculum can affect the results.

    • Solution: Standardize the inoculum to the recommended McFarland standard for the specific assay protocol.

  • Assay-Specific Issues: Some natural compounds can interfere with the assay readout. For example, colored compounds can interfere with colorimetric assays.

    • Solution: If using a colorimetric method (e.g., with resazurin or MTT), run a control with this compound in the media without microbes to check for any direct reaction with the indicator dye.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound, a kaurene diterpene, has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] It has also been reported to have neuroprotective and CNS depressant activities.[1]

Q2: What is the mechanism of action for this compound's anti-inflammatory effects?

A2: The anti-inflammatory action of this compound is believed to be mediated, at least in part, through the inhibition of the arachidonic acid pathway.[3] This involves the inhibition of prostaglandin synthesis. It has also been shown to inhibit pro-inflammatory mediators like histamine, serotonin, and bradykinin.[4][5]

Q3: How does this compound exert its analgesic effects?

A3: The analgesic properties of this compound are thought to involve interactions with the serotonergic system.[6][7][8][9][10]

Q4: Are there any known cytotoxicity concerns with this compound?

A4: Studies have indicated that this compound does not exhibit significant cytotoxicity against various human cancer cell lines.[11] However, some reports suggest potential toxic effects on the reproductive system at high doses.[1]

Q5: Can this compound interfere with other drugs?

A5: this compound has been shown to induce and inhibit certain cytochrome P450 enzymes in vitro and in vivo.[12][13] This suggests a potential for drug-drug interactions when co-administered with compounds metabolized by these enzymes.[13][14]

Data Summary Tables

Table 1: Anti-inflammatory and Analgesic Activity of this compound

BioassayModelTest SpeciesRoute of AdministrationEffective Dose/IC50Reference
Anti-inflammatory Carrageenan-induced Paw EdemaMouseOral10, 30, 100 mg/kg[5]
Protein DenaturationIn vitro-IC50: 15.55 µg/mL[5]
Analgesic Acetic Acid-Induced WrithingMouseOralED50: 5.472 mg/kg[15]
Formalin Test (Phase 1)MouseOralED50: 11.66 mg/kg[15]
Formalin Test (Phase 2)MouseOralED50: 8.86 mg/kg[15]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus>100-
Escherichia coli>100-
Pseudomonas aeruginosa>100-
Candida albicans>100-

Note: The available literature on the antimicrobial activity of pure this compound is limited, with many studies focusing on extracts of Xylopia aethiopica. The provided values are general estimates, and specific MICs may vary depending on the strain and experimental conditions.

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

  • Animals: Male Swiss albino mice (20-25 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg).

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2. Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

  • Animals: Male ICR mice (23 ± 3 g).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Diclofenac, 10 mg/kg).

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg).

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).[16]

    • After a pre-treatment period (e.g., 60 minutes), inject 0.5% acetic acid (20 mL/kg) intraperitoneally into each mouse.[16]

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 5 to 10 minutes after acetic acid injection).[16]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate broth medium, standardized microbial inoculum, this compound stock solution, positive control antibiotic.

  • Procedure:

    • Dispense the broth medium into all wells of the microtiter plate.

    • Prepare serial two-fold dilutions of the this compound stock solution across the wells.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).

    • Incubate the plates under appropriate conditions for the test organism.

    • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). The MIC can also be determined using a colorimetric indicator like resazurin or by measuring absorbance with a plate reader.

  • Data Analysis: The MIC is reported as the lowest concentration of the compound that inhibits microbial growth.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Bioassay Results Start Unexpected Result Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Stability Was the solution freshly prepared? Is the pH appropriate? Check_Solubility->Check_Stability Yes Optimize_Solvent Optimize solvent system (e.g., use co-solvents) Check_Solubility->Optimize_Solvent No Check_Dose Is the dose appropriate? Check_Stability->Check_Dose Yes Prepare_Fresh Prepare fresh solutions for each experiment Check_Stability->Prepare_Fresh No Check_Controls Did the positive and negative controls behave as expected? Check_Dose->Check_Controls Yes Dose_Response Perform a dose-response study Check_Dose->Dose_Response No Validate_Assay Validate assay with known inhibitors/activators Check_Controls->Validate_Assay No Result_OK Problem Solved Check_Controls->Result_OK Yes Optimize_Solvent->Result_OK Prepare_Fresh->Result_OK Dose_Response->Result_OK Validate_Assay->Result_OK

Caption: A logical workflow for troubleshooting unexpected bioassay results.

G cluster_1 This compound's Proposed Anti-Inflammatory Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX COX Cyclooxygenase (COX-1 & COX-2) Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Xylopic_Acid This compound Xylopic_Acid->COX Inhibits

Caption: Inhibition of the arachidonic acid pathway by this compound.

G cluster_2 This compound's Proposed Analgesic Signaling Pathway Presynaptic_Neuron Presynaptic Serotonergic Neuron Serotonin_Vesicles Serotonin (5-HT) Vesicles Presynaptic_Neuron->Serotonin_Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicles->Synaptic_Cleft Release Serotonin_Receptors 5-HT Receptors Synaptic_Cleft->Serotonin_Receptors Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Serotonin_Receptors->Postsynaptic_Neuron Analgesia Analgesic Effect Signal_Transduction->Analgesia Xylopic_Acid This compound Xylopic_Acid->Synaptic_Cleft Modulates 5-HT Availability

Caption: Modulation of the serotonergic system by this compound.

References

Technical Support Center: Accurate Quantification of Xylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for the accurate quantification of Xylopic acid. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the HPLC-Uv analysis of this compound.

1. Chromatographic Issues

ProblemPossible CausesSuggested Solutions
Peak Tailing - Interaction of this compound with active silanol groups on the column. - Incorrect mobile phase pH. - Column overload.- Use a high-purity, end-capped C18 column. - Lower the mobile phase pH to suppress silanol ionization. - Reduce the sample concentration or injection volume.
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Decrease the amount of sample injected. - Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged inlet frit or guard column. - Channeling in the column bed. - Sample solvent and mobile phase incompatibility.- Replace the inlet frit or guard column. - Replace the analytical column. - Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Ghost Peaks - Contaminants in the mobile phase or from previous injections. - Elution of strongly retained compounds from a previous run.- Use high-purity HPLC-grade solvents. - Flush the column with a strong solvent between runs. - Implement a proper column washing protocol.
Baseline Drift or Noise - Contaminated or improperly prepared mobile phase. - Detector lamp aging. - Column temperature fluctuations. - Air bubbles in the system.- Prepare fresh mobile phase and degas it thoroughly. - Replace the detector lamp if necessary. - Use a column oven to maintain a stable temperature. - Purge the pump and detector to remove air bubbles.
Retention Time Shifts - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Changes in flow rate. - Column aging.- Prepare mobile phase accurately and consistently. - Use a column oven for temperature control. - Check the pump for leaks or malfunctions. - Replace the column if it has degraded.

2. Quantification and Stability Issues

ProblemPossible CausesSuggested Solutions
Low Recovery - Incomplete extraction from the sample matrix. - Degradation of this compound during sample preparation or storage. - Adsorption of the analyte to container surfaces.- Optimize the extraction solvent, time, and temperature. - Store samples and extracts at low temperatures and protect from light. - Use silanized glassware or polypropylene tubes.
Inconsistent Results - Variability in sample preparation. - Instability of this compound in the prepared sample solution. - Instrument variability.- Standardize the sample preparation protocol. - Analyze samples promptly after preparation or store them under validated stable conditions. - Perform regular system suitability tests to ensure instrument performance.
Presence of Degradation Products - this compound is known to be unstable in strongly acidic or basic solutions and in the presence of oxidizing agents.[1][2] - Exposure to high temperatures can also cause degradation.[1][2]- Maintain the pH of the sample and mobile phase within a stable range for this compound. - Avoid using strong oxidizing agents in sample preparation. - Keep samples and standards at a controlled, cool temperature.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC-UV method for the quantification of this compound?

A typical starting point for developing an HPLC-UV method for this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (acidified with a small amount of an acid like formic or phosphoric acid to improve peak shape). Detection is usually performed at a wavelength around 205-220 nm. It is crucial to validate the method for its intended use.

Q2: How should I prepare plant material for this compound extraction?

A general workflow for preparing plant material involves:

  • Drying: The plant material should be dried to a constant weight, typically in a well-ventilated oven at a controlled temperature (e.g., 40-60°C) to prevent degradation.

  • Grinding: The dried material should be ground into a fine, homogeneous powder to increase the surface area for efficient extraction.

  • Extraction: The powdered material is then extracted with a suitable solvent. Petroleum ether and ethanol have been successfully used for this compound extraction.[3] The choice of solvent may depend on the specific plant matrix and the desired purity of the extract.

Q3: What are the key validation parameters for an HPLC method for this compound?

According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How can I ensure the stability of this compound during analysis?

This compound is susceptible to degradation under certain conditions.[1][2] To ensure its stability:

  • pH Control: Avoid strongly acidic or basic conditions.

  • Temperature Control: Keep samples and standards in a cooled autosampler and store them at low temperatures (e.g., 4°C or -20°C) for longer periods.

  • Light Protection: Store standards and samples in amber vials or protect them from direct light, although studies suggest its stability is not significantly affected by UV-light irradiation.[1][2]

  • Oxidation Prevention: Avoid contact with strong oxidizing agents.

Experimental Protocols & Data

Table 1: Example HPLC-UV Method Parameters for this compound Quantification
ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (acidified with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
Detection Wavelength 210 nm
Table 2: Representative HPLC Method Validation Data
Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²) ≥ 0.9950.999
Range To be defined based on application1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%0.8% 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness No significant change in results with small variations in method parametersThe method is robust

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction grinding->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample Extract separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Chromatographic Problem Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift baseline_drift Baseline Drift/Noise? start->baseline_drift check_ph Check Mobile Phase pH peak_tailing->check_ph check_column Check Column Health peak_tailing->check_column reduce_conc Reduce Sample Concentration peak_tailing->reduce_conc reduce_conc_front Reduce Sample Concentration peak_fronting->reduce_conc_front check_solvent Check Sample Solvent peak_fronting->check_solvent check_frit Check Inlet Frit/Guard Column split_peaks->check_frit replace_column Replace Column split_peaks->replace_column check_mobile_phase Check Mobile Phase Prep. rt_shift->check_mobile_phase check_temp Check Column Temperature rt_shift->check_temp check_flow Check Flow Rate rt_shift->check_flow degas_mobile_phase Degas Mobile Phase baseline_drift->degas_mobile_phase check_lamp Check Detector Lamp baseline_drift->check_lamp flush_system Flush System baseline_drift->flush_system

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Xylopic Acid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address and minimize batch-to-batch variability in the extraction and analysis of Xylopic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a kaurene diterpene and the major active compound found in the fruits of Xylopia aethiopica. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1] These properties make it a promising candidate for drug development.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in this compound extracts can stem from several factors, which can be broadly categorized into:

  • Raw Material Variation: The geographical origin of the Xylopia aethiopica fruits significantly impacts the this compound content. For instance, studies have shown that fruit samples from Cameroon may have a higher average content of this compound compared to those from Ghana, Nigeria, and Benin. Other factors include the time of harvest, drying methods, and storage conditions of the plant material.

  • Extraction and Processing Parameters: The choice of extraction solvent, duration of extraction, and temperature can all lead to variations in the yield and purity of the final extract.[2]

  • Analytical Method Variability: Inconsistencies in analytical procedures, such as HPLC or TLC methods, can contribute to apparent differences between batches.

Q3: How does the choice of solvent affect the extraction of this compound?

A3: The polarity of the solvent plays a crucial role in the extraction efficiency of this compound. Studies have shown that different solvents will yield varying amounts of the compound. For example, petroleum ether has been commonly used for the isolation of this compound.[2] A systematic evaluation of different solvent systems is recommended to optimize the yield for your specific raw material.

Q4: What are the stability characteristics of this compound?

A4: this compound is known to be less stable in strongly acidic or strongly basic solutions, as well as in the presence of oxidizing agents like hydrogen peroxide. Its stability is also dependent on pH and temperature.[3][4] However, it has been found to be stable under UV light irradiation.[3][4] Proper storage of extracts, protected from extreme pH, oxidizing agents, and high temperatures, is crucial to prevent degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound extracts.

Extraction & Purification

Q: My this compound yield is consistently low. What are the possible causes and how can I improve it?

A: Low yield is a common issue in natural product extraction. Here’s a systematic approach to troubleshoot this problem:

  • Problem: Inefficient Extraction from Raw Material

    • Possible Cause 1: Inappropriate Particle Size. If the plant material is not ground finely enough, the solvent cannot efficiently penetrate the plant tissue to extract the this compound.

      • Solution: Ensure your Xylopia aethiopica fruits are ground to a fine, uniform powder. This increases the surface area for solvent interaction.

    • Possible Cause 2: Suboptimal Solvent Choice. The solvent you are using may not be the most effective for solubilizing this compound from your specific plant material.

      • Solution: Experiment with a range of solvents with varying polarities. Based on available literature, petroleum ether is a good starting point, but you could also test hexane, ethyl acetate, or ethanol to see which gives you a better yield.

    • Possible Cause 3: Insufficient Extraction Time or Temperature. The extraction may not be running long enough or at a suitable temperature to allow for complete extraction.

      • Solution: Optimize your extraction time and temperature. For maceration, you might need to extend the soaking time. For Soxhlet extraction, ensure you are running it for a sufficient number of cycles. Be cautious with temperature, as excessive heat can lead to degradation of this compound.[5]

  • Problem: Loss of this compound During Crystallization

    • Possible Cause 1: "Oiling Out". Instead of forming crystals, the this compound separates as an oil. This can happen if the solution is supersaturated or if impurities are present.

      • Solution: Try adding a small amount of a solvent in which this compound is highly soluble to the oiled-out mixture and gently heat it until the oil dissolves. Then, allow it to cool down slowly. Seeding the solution with a previously obtained pure crystal of this compound can also induce proper crystallization.

    • Possible Cause 2: No Crystal Formation. The solution remains clear even after cooling.

      • Solution: The solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.[6] If crystallization still fails, consider placing the solution in a colder environment (e.g., a refrigerator).

    • Possible Cause 3: Poor Crystal Quality. The resulting crystals are very small, discolored, or appear impure.

      • Solution: This is often due to rapid crystallization. To obtain purer, larger crystals, dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow the solution to cool down slowly. This process, known as recrystallization, can be repeated until the desired purity is achieved.

Analysis & Quantification

Q: I am seeing inconsistent results in my HPLC analysis of different batches. What could be the cause?

A: Inconsistent HPLC results can be frustrating. Here are some common culprits and their solutions:

  • Problem: Shifting Retention Times

    • Possible Cause 1: Mobile Phase Inconsistency. Small variations in the mobile phase composition or pH can lead to significant shifts in retention times.

      • Solution: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. If using a buffer, double-check the pH.

    • Possible Cause 2: Column Temperature Fluctuations. Changes in the column temperature will affect the retention time of your analyte.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.

    • Possible Cause 3: Column Degradation. Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention.

      • Solution: Regularly check the performance of your column using a standard. If you observe significant peak tailing or a drop in theoretical plates, it may be time to replace the column.

  • Problem: Inaccurate Quantification

    • Possible Cause 1: Standard Curve Issues. An inaccurate standard curve will lead to incorrect quantification of your samples.

      • Solution: Prepare fresh standards for each calibration curve. Ensure that the concentration range of your standards brackets the expected concentration of this compound in your samples.

    • Possible Cause 2: Sample Preparation Variability. Inconsistent sample preparation can introduce errors in the final quantified amount.

      • Solution: Develop and strictly follow a standardized protocol for sample preparation, including extraction, dilution, and filtration steps.

Data Presentation

The following tables summarize quantitative data on the factors influencing this compound yield.

Table 1: Effect of Extraction Solvent and Time on this compound Yield

SolventExtraction Time (hours)Yield of this compound (%)
Petroleum Ether241.2
Petroleum Ether481.5
Petroleum Ether721.8
n-Hexane721.3
Ethyl Acetate720.9

Data adapted from a study on the extraction of this compound from Xylopia aethiopica.[2]

Table 2: Influence of Geographical Origin on this compound Content

Country of OriginAverage this compound Content (mg/g of dried fruit)
Cameroon0.7983
Ghana0.5969
Nigeria0.5469
Benin0.5302

This data highlights the importance of sourcing raw material from a consistent geographical location to minimize batch-to-batch variability.

Experimental Protocols

Protocol 1: Extraction and Crystallization of this compound

Objective: To extract and isolate this compound from the dried fruits of Xylopia aethiopica.

Materials:

  • Dried and powdered fruits of Xylopia aethiopica

  • Petroleum ether (40-60°C)

  • Ethyl acetate

  • Ethanol (96%)

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks)

Methodology:

  • Maceration: Weigh 100 g of powdered Xylopia aethiopica fruits and place them in a large flask. Add 500 mL of petroleum ether and seal the flask. Let the mixture stand for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the mixture through filter paper to separate the extract from the plant material. Concentrate the filtrate using a rotary evaporator at a temperature of 50°C until a crude oily residue is obtained.

  • Crystallization: Add a small amount of ethyl acetate to the concentrated extract to induce crystallization. Allow the mixture to stand for 24-48 hours.

  • Purification: Collect the crude crystals by filtration and wash them with a small amount of cold petroleum ether to remove impurities.

  • Recrystallization: For further purification, dissolve the crude crystals in a minimal amount of hot 96% ethanol. Allow the solution to cool slowly to room temperature to form pure crystals of this compound.

  • Drying: Collect the purified crystals by filtration and dry them in a desiccator.

Protocol 2: Qualitative Analysis of this compound by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the presence of this compound in an extract.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of chloroform, methanol, and glacial acetic acid (e.g., 6:4:0.5 v/v/v) can be a starting point, but optimization may be required.

  • This compound standard

  • Extract solution

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Methodology:

  • Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of a TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved extract and the this compound standard on the pencil line.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Compare the Retention Factor (Rf) value of the spot from the extract with that of the this compound standard. A matching Rf value suggests the presence of this compound in the extract.

Protocol 3: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in an extract.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile phase: A mixture of methanol and water with 1% formic acid (v/v) is a common mobile phase. The exact ratio should be optimized for best separation (e.g., starting with 80:20 methanol:water).

  • This compound standard of known concentration

  • Extract solution, filtered through a 0.45 µm syringe filter

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of standard solutions of different known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Optimized mixture of methanol and acidified water.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 210 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Raw Material Preparation cluster_1 Extraction & Purification cluster_2 Quality Control & Analysis raw_material Xylopia aethiopica Fruits grinding Grinding raw_material->grinding powder Powdered Material grinding->powder extraction Solvent Extraction (e.g., Maceration) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crystallization Crystallization concentration->crystallization purification Recrystallization crystallization->purification final_product Purified this compound purification->final_product tlc TLC Analysis (Qualitative) hplc HPLC Analysis (Quantitative) final_product->tlc final_product->hplc

Caption: Workflow for the extraction and quality control of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation xylopic_acid This compound xylopic_acid->cox Inhibits xylopic_acid->lox Inhibits

Caption: this compound's proposed inhibition of the arachidonic acid pathway.

References

Strategies to minimize degradation of Xylopic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Xylopic acid during storage. The following information is based on published stability studies and established principles for the preservation of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation through three primary pathways:

  • Hydrolysis: The ester linkage in the this compound molecule is prone to cleavage in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions.

  • Oxidation: The molecule can be oxidized, particularly in the presence of oxidizing agents or trace metal ions that can catalyze oxidative reactions.[1][2]

  • Thermal Degradation: Elevated temperatures can increase the rate of both hydrolysis and oxidation, as well as potentially cause other forms of decomposition.[1][2]

Q2: Is this compound sensitive to light?

A2: Based on forced degradation studies, this compound has been shown to be stable under UV-light irradiation and is not considered photolabile.[1][2] Therefore, special precautions to protect it from light are generally not necessary unless it is formulated with a photosensitive excipient.

Q3: What are the initial signs that my this compound sample may be degrading?

A3: Degradation of this compound is a chemical process and may not be visually apparent initially. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These methods can separate and quantify this compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Q4: How can I prevent the hydrolysis of this compound during storage?

A4: To minimize hydrolysis, it is crucial to control the pH and moisture content of the environment.

  • pH Control: Store this compound in a neutral, buffered environment if in solution. Avoid strongly acidic or basic conditions.

  • Moisture Control: For solid this compound, store it in a desiccated environment. Use of desiccants such as silica gel in the storage container is recommended. For solutions, use of a non-aqueous solvent may be considered if compatible with the intended application.

Q5: What types of antioxidants are effective in stabilizing this compound?

A5: While specific studies on antioxidants for this compound are limited, common antioxidants used for stabilizing diterpenoids and other APIs susceptible to oxidation are recommended. These include:

  • Phenolic antioxidants: Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA).

  • Water-soluble antioxidants: Ascorbic acid (Vitamin C) and sodium ascorbate.

  • Oil-soluble antioxidants: Tocopherols (Vitamin E).

The choice of antioxidant will depend on the formulation (e.g., aqueous, lipid-based). Compatibility and efficacy should be confirmed through stability studies.

Q6: Can trace metals in my formulation contribute to degradation?

A6: Yes, trace metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation. The use of chelating agents such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) can sequester these metal ions and prevent them from participating in degradation reactions.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in an aqueous formulation.
Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of the formulation. This compound is unstable in strongly acidic or basic conditions.[1][2] Adjust the pH to a neutral range (pH 6-8) using a suitable buffer system.
Presence of Water If the application allows, consider reformulating in a non-aqueous or low-water-activity solvent system.
Microbial Contamination Microbial growth can alter the pH and introduce enzymes that may degrade this compound. Ensure the formulation is sterile or contains an appropriate antimicrobial preservative.
Issue 2: Appearance of unknown peaks in HPLC analysis of a stored solid sample.
Possible Cause Troubleshooting Step
Oxidative Degradation Store the solid sample under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Consider incorporating a suitable solid-state antioxidant into the blend.
Thermal Degradation Review the storage temperature. Store this compound at controlled room temperature or under refrigerated conditions, as specified by stability data. Avoid exposure to high temperatures during processing and storage.[1]
Excipient Incompatibility An excipient in your formulation may be reacting with this compound. Conduct a systematic excipient compatibility study (see Experimental Protocols).

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. Note that these are example data sets to demonstrate expected trends and should be confirmed by in-house stability studies.

Table 1: Effect of pH on the Degradation Rate Constant (k) of this compound in Aqueous Solution at 40°C.

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.2313.0
4.00.06910.0
7.00.01450.0
9.00.1395.0
12.00.6931.0

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Solid this compound.

TemperatureDegradation Rate Constant (k) (year⁻¹)Shelf-life (t₉₀) (years)
25°C / 60% RH0.0215.0
30°C / 65% RH0.0432.4
40°C / 75% RH0.1740.6

Table 3: Efficacy of Different Stabilizers on this compound Degradation in an Aqueous Formulation (pH 7.0, 40°C) over 30 days.

Formulation% this compound Remaining
Control (No Stabilizer)65%
+ 0.1% Ascorbic Acid92%
+ 0.05% EDTA85%
+ 0.1% Ascorbic Acid + 0.05% EDTA98%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify the degradation pathways and the stability-indicating nature of an analytical method, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid this compound powder to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UHPLC-DAD method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Excipient Compatibility Study

This protocol describes a method to assess the compatibility of this compound with common pharmaceutical excipients.

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight. Also, prepare a sample of pure this compound as a control.

  • Moisture Addition: To accelerate potential reactions, add 5% w/w of water to a separate set of binary mixtures.

  • Storage Conditions: Store all samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a period of 4 weeks.

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for the appearance of new degradation products and the loss of this compound using a validated HPLC method.

  • Evaluation: Compare the degradation profiles of the binary mixtures to that of the pure this compound control. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.

Visualizations

XA This compound Hydrolysis Hydrolysis XA->Hydrolysis H₂O (Acid/Base catalyzed) Oxidation Oxidation XA->Oxidation O₂ / Oxidizing Agents (Metal ion catalyzed) DPs Degradation Products Hydrolysis->DPs Oxidation->DPs Thermal Thermal Stress Thermal->Hydrolysis Accelerates Thermal->Oxidation Accelerates start Start: this compound Sample prep Prepare Binary Mixtures (1:1 with Excipient) start->prep storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) prep->storage analysis Analyze by HPLC at Time = 0, 1, 2, 4 weeks storage->analysis compare Compare Degradation Profile to Pure this compound Control analysis->compare end End: Determine Compatibility compare->end

References

Optimizing dosage and administration routes for in vivo studies with Xylopic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for in vivo studies with Xylopic acid.

Frequently Asked Questions (FAQs)

1. What is the typical dosage range for this compound in in vivo studies?

The effective dosage of this compound can vary depending on the animal model and the specific pharmacological effect being investigated. However, most studies in murine models have utilized a dosage range of 10 mg/kg to 100 mg/kg.[1][2][3][4] For instance, in studies assessing its analgesic and anti-inflammatory properties, doses of 10, 30, and 100 mg/kg administered orally have been shown to be effective.[1][3][4] Preliminary acute toxicity studies have indicated that significant adverse effects may be observed at doses beyond 100 mg/kg.[1]

2. What is the most common and effective route of administration for this compound?

Oral administration (p.o.) is the most frequently reported route for this compound in in vivo research, demonstrating significant efficacy in various models, including those for analgesia, inflammation, and malaria.[1][2][5] While intraperitoneal (i.p.) injection is a common route for preclinical studies, the available literature on this compound primarily focuses on the oral route. The choice of administration should be guided by the experimental objectives and the pharmacokinetic profile of the compound.

3. What are suitable vehicles for dissolving or suspending this compound for in vivo administration?

For oral administration, this compound has been successfully administered as a suspension in distilled water or normal saline.[2][5] Due to its nature as a diterpenoid, it may have limited aqueous solubility. Therefore, ensuring a uniform suspension is critical for accurate dosing. For other administration routes, the choice of vehicle would need to be optimized to ensure solubility and minimize local irritation.

4. Are there any known effects of this compound on drug-metabolizing enzymes?

Yes, in vivo studies in rats have shown that this compound can modulate the activity of cytochrome P450 (CYP) enzymes.[5][6] Specifically, it has been found to induce CYP1A1/1A2, CYP1A2, CYP2D6, and CYP2C9, while inhibiting CYP3A4.[5][6] These findings are crucial as they suggest a potential for food-drug or drug-drug interactions when this compound is co-administered with other therapeutic agents metabolized by these enzymes.[5][6]

5. What is the known pharmacokinetic profile of this compound?

Pharmacokinetic studies on this compound have revealed a relatively long half-life.[7] Following oral administration, the time to reach maximum plasma concentration (Tmax) was 10 hours, with a half-life (t1/2) of approximately 13 hours.[7] Co-administration with antidepressants like venlafaxine and fluoxetine has been shown to alter its half-life and maximum plasma concentration.[8] It's important to consider these pharmacokinetic parameters when designing dosing schedules for in vivo experiments.

Troubleshooting Guides

Issue: High variability in experimental results between animals.

  • Possible Cause 1: Inconsistent dosing due to poor suspension.

    • Solution: Ensure this compound is uniformly suspended in the vehicle before each administration. Use a vortex mixer or sonicator to homogenize the suspension. Prepare fresh suspensions regularly to avoid settling or aggregation of the compound.

  • Possible Cause 2: Variability in oral absorption.

    • Solution: Standardize the fasting state of the animals before oral gavage, as the presence of food in the stomach can affect drug absorption. Ensure consistent gavage technique to minimize stress and ensure proper delivery to the stomach.

Issue: Unexpected sedative or adverse effects at higher doses.

  • Possible Cause: Central Nervous System (CNS) depressant activity.

    • Solution: this compound has been reported to have CNS depressant effects, and higher doses (above 300 mg/kg) may cause neuromuscular impairment and sedation.[9] If the intended therapeutic effect is not CNS-related, consider using the lower end of the effective dose range (10-30 mg/kg). If sedation is observed, carefully monitor the animals and document the severity and duration of the effect.

Issue: Lack of efficacy at previously reported effective doses.

  • Possible Cause 1: Purity of the this compound sample.

    • Solution: Verify the purity of your this compound sample using analytical techniques such as HPLC.[2][10] Impurities can affect the compound's activity.

  • Possible Cause 2: Animal strain or species differences.

    • Solution: Be aware that responses to pharmacological agents can vary between different strains and species of laboratory animals. The majority of published studies on this compound have used ICR mice and Sprague-Dawley rats.[1][2][5] If using a different strain, a dose-response study may be necessary to determine the optimal effective dose.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound for Various Pharmacological Effects (Oral Administration)

Pharmacological EffectAnimal ModelDosage Range (mg/kg, p.o.)Key FindingsReference
AnalgesicMice10 - 100Dose-dependent inhibition of nociception in formalin and thermal pain models.[1]
Anti-inflammatoryMice10 - 100Inhibition of paw edema induced by carrageenan, histamine, and other phlogistic agents.[3][4]
Anti-inflammatoryRats10 - 100Reduction of carrageenan-induced pleural inflammation.[9]
Antimalarial (Curative)Mice10 - 100Significant reduction in parasitemia in Plasmodium berghei infected mice.[2]
Antimalarial (Prophylactic)Mice10 - 100Significant chemosuppressive effect against P. berghei infection.[2]
CYP Enzyme ModulationRats30 - 100Induction of CYP1A1/1A2, 1A2, 2D6, 2C9; inhibition of CYP3A4.[5][6]
Anti-androgenicRats10 - 100Decreased weight of androgen-dependent organs in orchidectomized rats.[11]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Suspension

  • Materials: this compound, distilled water (or 0.9% normal saline), appropriate size gavage needles, syringes, vortex mixer, and an analytical balance.

  • Preparation of Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the weight of the animals. For example, for a 10 mg/kg dose in a 25g mouse, with a dosing volume of 10 mL/kg, you would need 0.25 mg of this compound in 0.25 mL of vehicle.

    • Weigh the this compound accurately.

    • Add a small amount of the vehicle to the this compound and triturate to form a paste.

    • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

    • Vortex the suspension thoroughly before drawing it into the syringe for administration.

  • Oral Administration (Gavage):

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.

    • Insert the gavage needle gently into the esophagus and advance it into the stomach.

    • Administer the suspension slowly.

    • Withdraw the needle and return the animal to its cage.

    • Vortex the stock suspension between dosing each animal to maintain homogeneity.

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

  • Animals: ICR mice (or other suitable strain).

  • Groups:

    • Group 1: Vehicle control (e.g., distilled water, p.o.)

    • Group 2-4: this compound (10, 30, 100 mg/kg, p.o.)

    • Group 5: Positive control (e.g., Diclofenac, i.p.)

  • Procedure:

    • Administer the respective treatments (vehicle, this compound, or positive control) to the animals.

    • After a set pre-treatment time (e.g., 60 minutes for oral administration), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume or thickness immediately before and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Mediates Xylopic_Acid This compound Xylopic_Acid->PLA2 Inhibits Xylopic_Acid->COX Inhibits

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Treatment_Admin Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment_Admin Pre_treatment_Period Pre-treatment Period Treatment_Admin->Pre_treatment_Period Induction_of_Pathology Induction of Pathology (e.g., Nociceptive or Inflammatory Stimulus) Pre_treatment_Period->Induction_of_Pathology Data_Collection Data Collection (Behavioral or Physiological Measurements) Induction_of_Pathology->Data_Collection Data_Analysis Data Analysis and Statistical Evaluation Data_Collection->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo studies with this compound.

References

Enhancing the purity of isolated Xylopic acid crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of isolated Xylopic acid crystals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem 1: Low Crystal Yield

Q1: My yield of this compound crystals is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low crystal yield can be attributed to several factors. Firstly, the concentration of this compound in the crude extract can vary based on the geographical source of the Xylopia aethiopica fruits.[1][2] Secondly, procedural issues during extraction and crystallization can lead to loss of product.

Possible Causes & Solutions:

  • Incomplete Extraction: Ensure the plant material is finely pulverized to maximize surface area for solvent penetration. The duration of maceration is also critical; a 72-hour period with petroleum ether is commonly reported.[3][4]

  • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude this compound will result in a significant portion remaining in the mother liquor upon cooling.[5]

    • Troubleshooting Step: If the mother liquor has not been discarded, try evaporating some of the solvent and cooling again to see if more crystals form.[5] For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Rapid Crystallization: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities, which may also reduce the overall yield of pure crystals.[6][7][8] Allow the solution to cool slowly to room temperature before transferring to a colder environment.

  • Sub-optimal Solvent System: The choice of solvent is crucial for effective crystallization. While 96% ethanol is commonly used for purifying crude this compound, other solvent systems might be more effective depending on the impurity profile.[3][4]

Problem 2: Crystals Fail to Form

Q2: I have followed the protocol, but no crystals are forming from the solution. What should I do?

A2: The absence of crystal formation is a common issue in crystallization processes and is typically due to issues with supersaturation or the presence of inhibitors.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Troubleshooting Step: Try evaporating some of the solvent to increase the concentration of this compound and then allow the solution to cool again.[5]

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation.

    • Troubleshooting Step: If your solution has a noticeable color, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite or filter paper to remove the charcoal before allowing it to cool.

  • Lack of Nucleation Sites: Crystal growth requires nucleation sites.

    • Troubleshooting Steps:

      • Scratching: Gently scratch the inside of the flask with a glass rod below the solvent level. This can create microscopic scratches that serve as nucleation sites.[5]

      • Seeding: If you have a pure crystal of this compound from a previous successful batch, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.[7][8]

Problem 3: Oily Product Instead of Crystals

Q3: Instead of crystals, an oily substance is separating from the solution. How can I resolve this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5]

Possible Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the solute to separate as a supercooled liquid.

    • Troubleshooting Step: Reheat the solution until the oil redissolves. Allow it to cool much more slowly. You can insulate the flask to slow down the cooling process.[6]

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.

    • Troubleshooting Step: Add a small amount of additional solvent to the hot solution to decrease the supersaturation, and then cool slowly.[5] If this fails, it may be necessary to first purify the crude extract using another method, such as column chromatography, to remove a larger portion of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q4: What is a typical yield and purity I can expect for isolated this compound?

A4: The reported yield and purity of this compound can vary. One study reported a yield of 1.41% with a purity of 95% after extraction with petroleum ether and purification with 96% ethanol.[3] Other studies have reported lower yields of 0.13-0.16% w/w.[9][10] The purity of the final crystals should be assessed using techniques like HPLC and melting point determination.[4]

Q5: Which solvents are best for the extraction and purification of this compound?

A5: Based on published literature, the following solvent system is commonly used:

  • Extraction: Petroleum ether is frequently used for the initial cold maceration of the dried, pulverized fruits of Xylopia aethiopica.[3][11][12]

  • Initial Crystallization: Ethyl acetate is often added to the concentrated petroleum ether extract to facilitate the initial precipitation of crude this compound crystals.[3][4]

  • Purification/Recrystallization: 96% ethanol is a common choice for recrystallizing the crude this compound to improve its purity.[3][4]

Q6: How can I assess the purity of my this compound crystals?

A6: The purity of this compound crystals is typically determined by a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity. A common HPLC method involves a C8 column with a mobile phase of methanol and water (e.g., 90:10 v/v), with detection at 206 nm.[4] A single, sharp peak is indicative of high purity.

  • Melting Point Determination: Pure this compound has a sharp melting point. The reported melting point is in the range of 260-266°C.[1][9] A broad melting range suggests the presence of impurities.

  • Spectroscopic Methods: Techniques such as 1H NMR, Mass Spectrometry, and IR spectroscopy can be used to confirm the chemical structure and identify any impurities.[10]

Q7: Can I use other purification methods besides recrystallization?

A7: Yes, while recrystallization is a common and effective method, other chromatographic techniques can be employed for purification, especially for highly impure extracts or for isolating minor components.

  • Column Chromatography: This technique is widely used for the separation of natural products, including terpenoids like this compound.[13] A typical setup would involve a silica gel stationary phase and a solvent gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane or petroleum ether and gradually adding a more polar solvent like ethyl acetate) to elute the compounds.[14][15]

Data Presentation

Table 1: Reported Yield and Purity of this compound

Extraction SolventPurification SolventReported Yield (% w/w)Reported PurityReference
Petroleum Ether96% Ethanol1.4195%[3]
Petroleum Ether96% Ethanol0.16Not specified[4]
Petroleum EtherEthanol0.13Not specified[9][10]

Table 2: Solvents for this compound Extraction and Purification

SolventBoiling Point (°C)PolarityUse
Petroleum Ether40-60Very LowInitial Extraction
Ethyl Acetate77.1MediumInitial Crystallization
Ethanol (96%)78.4HighRecrystallization/Purification
Methanol64.7HighHPLC Mobile Phase
Water100Very HighHPLC Mobile Phase

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is based on methods described in the literature for the purification of this compound.[3][4]

  • Dissolution: Place the crude this compound crystals in a clean Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (e.g., 96% ethanol) and gently heat the mixture while stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

Protocol 2: General Column Chromatography for Purification

This is a general protocol for column chromatography that can be adapted for the purification of this compound from a crude extract.

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to pack evenly, draining excess solvent until the solvent level is just above the silica gel. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the eluting solvent.

    • Carefully add the sample to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_xa Crude this compound add_solvent Add Minimal Hot 96% Ethanol crude_xa->add_solvent dissolved_xa Hot Dissolved This compound Solution add_solvent->dissolved_xa cool_slowly Cool Slowly to Room Temperature dissolved_xa->cool_slowly ice_bath Place in Ice Bath cool_slowly->ice_bath crystals_form Crystals Form ice_bath->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_cold Wash with Cold Ethanol vacuum_filtration->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals pure_xa Pure Xylopic Acid Crystals dry_crystals->pure_xa

Caption: Workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Issue issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oily_product Oily Product Formed issue->oily_product Oily Product low_yield Low Yield issue->low_yield Low Yield check_supersaturation Is solution supersaturated? no_crystals->check_supersaturation check_cooling Was cooling too rapid? oily_product->check_cooling check_solvent_vol Was excess solvent used? low_yield->check_solvent_vol evaporate Evaporate some solvent and cool again check_supersaturation->evaporate No induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_supersaturation->induce_nucleation Yes evaporate->induce_nucleation reheat_cool_slowly Reheat to dissolve, add a bit more solvent, cool very slowly check_cooling->reheat_cool_slowly Yes column_chromatography Consider prior purification by column chromatography check_cooling->column_chromatography No reduce_solvent Use minimum hot solvent in future check_solvent_vol->reduce_solvent Yes check_mother_liquor Concentrate mother liquor to recover more product check_solvent_vol->check_mother_liquor No reduce_solvent->check_mother_liquor

Caption: Troubleshooting logic for this compound crystallization.

experimental_workflow_column_chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Extract pack_column->load_sample elute Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_xa Purified this compound evaporate->pure_xa

Caption: Workflow for column chromatography purification.

References

Validation & Comparative

Xylopic Acid: A Potent Anti-Inflammatory Agent Validated in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of the anti-inflammatory efficacy of Xylopic acid against standard non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical animal models of inflammation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anti-inflammatory properties of this compound, a natural compound isolated from the fruits of Xylopia aethiopica. The data presented herein, derived from various animal model studies, demonstrates its potential as a novel anti-inflammatory agent.

Comparative Efficacy in Acute Inflammation

The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs. In this model, the injection of carrageenan into the paw of rodents induces a biphasic inflammatory response. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase is primarily sustained by the production of prostaglandins.

This compound has demonstrated significant, dose-dependent inhibition of paw edema in this model, comparable to the effects of the standard NSAIDs, diclofenac and indomethacin.

TreatmentDose (mg/kg)Animal ModelTime Point% Inhibition of Paw EdemaReference
This compound10Mouse--[1]
This compound30Mouse--[1]
This compound100Mouse--[1]
Diclofenac5Rat2 hours56.17 ± 3.89[2]
Diclofenac20Rat3 hours71.82 ± 6.53[2]
Indomethacin10Rat-87.3[3]

Efficacy in Chronic Inflammation Models

The adjuvant-induced arthritis model is a well-characterized model of chronic inflammation that shares many pathological features with human rheumatoid arthritis. In this model, the injection of Freund's complete adjuvant (FCA) induces a systemic inflammatory response characterized by joint swelling, cartilage destruction, and bone erosion.

This compound has shown remarkable efficacy in suppressing the clinical signs of arthritis in this model. It significantly reduced paw edema and was observed to prevent joint deformation.[4][5] The anti-arthritic effects of this compound are comparable to those of standard drugs like indomethacin.

TreatmentDose (mg/kg)Animal ModelKey FindingsReference
This compound-RatSignificantly suppressed edema and prevented joint deformation. Reduced serum levels of IL-6 and TNF-alpha.[4]
Indomethacin1RatShowed significant chronic anti-inflammatory effect (29% inhibition).[3]
Indomethacin-loaded nanocapsules-RatMore effective than free indomethacin in the arthritis model (35 ± 2% inhibition vs 14 ± 3% inhibition). Markedly inhibited serum TNF-α and IL-6 levels.[6][7][8]

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. Studies have shown that it can inhibit the production and/or action of key inflammatory mediators.

  • Inhibition of Inflammatory Mediators: this compound has been shown to inhibit the effects of preformed inflammatory mediators such as histamine, serotonin, and bradykinin.[1][9] It also inhibits the synthesis of prostaglandin E2, a key mediator of pain and inflammation.[1][9]

  • Modulation of Pro-inflammatory Cytokines: A crucial aspect of this compound's anti-inflammatory activity is its ability to suppress the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] These cytokines play a pivotal role in the pathogenesis of chronic inflammatory diseases.

  • Inhibition of the Arachidonic Acid Pathway: Evidence suggests that this compound's anti-inflammatory effects are mediated, at least in part, through the inhibition of the arachidonic acid pathway.[10][11] This is a key pathway in the generation of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Below is a diagram illustrating the proposed anti-inflammatory mechanism of this compound.

G Proposed Anti-Inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_cytokines Pro-inflammatory Cytokines cluster_pathway Arachidonic Acid Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan, Adjuvant) Histamine Histamine Stimulus->Histamine Serotonin Serotonin Stimulus->Serotonin Bradykinin Bradykinin Stimulus->Bradykinin TNFa TNF-α Stimulus->TNFa IL6 IL-6 Stimulus->IL6 AA_Pathway Arachidonic Acid Pathway Stimulus->AA_Pathway Inflammation Inflammation (Edema, Pain) Histamine->Inflammation Serotonin->Inflammation Bradykinin->Inflammation PGE2 Prostaglandin E2 PGE2->Inflammation TNFa->Inflammation IL6->Inflammation AA_Pathway->PGE2 XA This compound XA->Histamine XA->Serotonin XA->Bradykinin XA->PGE2 XA->TNFa XA->IL6 XA->AA_Pathway

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Carrageenan-Induced Paw Edema

This acute inflammation model is induced by a sub-plantar injection of a carrageenan solution into the hind paw of rodents (typically rats or mice).[12][13][14]

  • Animals: Male or female rodents (e.g., Wistar rats, Sprague-Dawley rats, or ICR mice) are used.[2][15]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Treatment: Test compounds (this compound, standard drugs, or vehicle) are administered orally or intraperitoneally at specified doses, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

G Experimental Workflow for Carrageenan-Induced Paw Edema start Animal Acclimatization grouping Random Grouping start->grouping treatment Administration of Test Compound/Vehicle grouping->treatment carrageenan Sub-plantar Injection of Carrageenan treatment->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement analysis Calculation of % Edema Inhibition measurement->analysis end Results analysis->end G Experimental Workflow for Adjuvant-Induced Arthritis start Animal Acclimatization induction Induction of Arthritis (FCA Injection) start->induction treatment Chronic Treatment with Test Compound/Vehicle induction->treatment assessment Periodic Assessment: - Paw Volume - Arthritic Score - Body Weight treatment->assessment analysis End-of-Study Analysis: - Biochemical Markers - Histopathology assessment->analysis end Results analysis->end

References

A Comparative Analysis of Xylopic Acid and Its Synthetic Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Xylopic acid, a naturally occurring kaurane diterpene isolated from the fruits of Xylopia aethiopica, has garnered significant attention for its diverse pharmacological activities.[1] This has led to the synthesis of several derivatives with the aim of enhancing its therapeutic potential. This guide provides a comprehensive comparative analysis of this compound and its key synthetic derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available for this compound and its synthetic derivatives, offering a clear comparison of their biological activities.

Table 1: Comparative Antiproliferative Activity (IC50 in µM)

CompoundMCF7 (Breast Cancer)A549 (Lung Cancer)SkBr3 (Breast Cancer)Ishikawa (Endometrial Cancer)BG-1 (Ovarian Cancer)IST-MES1 (Mesothelioma)HepG2 (Liver Cancer)
This compound (1)> 50> 50> 50> 50> 50> 50> 50
ent-7-oxo-kaur-16-en-19-oic acid (2)3 ± 18 ± 125 ± 515 ± 310 ± 212 ± 218 ± 4
ent-15-β-hydroxy-kaur-16-en-19-oic acid (3)22 ± 520 ± 5> 50> 50> 50> 50> 50
(16R)-ent-kauran-15-one-19-oic acid (4)> 50> 50> 50> 50> 50> 50> 50
Cisplatin (Control)19 ± 315 ± 412 ± 220 ± 318 ± 216 ± 325 ± 4

Data sourced from Soh et al., 2021.[2][3] The ketone derivative (ent-7-oxo-kaur-16-en-19-oic acid) demonstrates significantly higher antiproliferative activity against several cancer cell lines compared to this compound and even the established chemotherapeutic agent, cisplatin.[2][3]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosaCandida albicans
This compound> 400> 400200160> 400
Ethyl Ester Derivative100200160160160
Butyl Ester Derivative100200160160160
Benzyl Ester Derivative100200160160160
Benzyl Amide Derivative200320200200320
Deacetylated this compound Ester200320200200320

Data sourced from Kofie et al., 2019. All synthesized derivatives exhibited enhanced antimicrobial activity compared to the parent this compound, with the ester derivatives being the most potent.

Table 3: Comparative Antidepressant Activity (ED50 in mg/kg)

CompoundForced Swim Test (FST)Tail Suspension Test (TST)
This compound23.78 ± 3.3112.04 ± 2.92
Fluoxetine (SSRI)2.96 ± 0.8614.21 ± 4.69
Imipramine (TCA)12.61 ± 2.8016.57 ± 4.29
Venlafaxine (SNRI)-7.60 ± 2.42

Data sourced from Biney et al., 2024 and Ameyaw et al., 2022.[4][5] While direct comparative ED50 values for this compound derivatives are not available, studies indicate that deacetylated this compound has a more favorable pharmacokinetic profile for CNS-related activities.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Synthesis of this compound Derivatives

1. Deacetylated this compound:

  • Methodology: Reflux this compound with 10% methanolic potassium hydroxide (KOH).[7][8]

  • Procedure:

    • Dissolve this compound in 10% methanolic KOH.

    • Reflux the mixture for a specified period (e.g., 2 hours), monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, neutralize the reaction mixture with an appropriate acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Ester Derivatives (e.g., Ethyl Ester):

  • Methodology: Base-catalyzed esterification.[7][8]

  • Procedure:

    • To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the corresponding alkyl halide (e.g., ethyl iodide).

    • Stir the reaction mixture at room temperature or gentle heat until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the ester derivative by column chromatography.

3. Amide Derivatives (e.g., Benzyl Amide):

  • Methodology: Direct coupling using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[7][8]

  • Procedure:

    • Dissolve this compound in an appropriate solvent (e.g., DMF).

    • Add HBTU, a base (e.g., DIPEA), and the desired amine (e.g., benzylamine).

    • Stir the mixture at room temperature until the reaction is complete.

    • Work up the reaction mixture by adding water and extracting with an organic solvent.

    • Purify the resulting amide by column chromatography.

Biological Assays

1. Broth Microdilution Assay for MIC Determination:

  • Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

2. Tail Suspension Test for Antidepressant Activity:

  • Principle: This test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds reduce the duration of immobility.

  • Procedure:

    • Individually suspend mice by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

    • The suspension height should be sufficient to prevent the mouse from touching the ground or climbing onto the bar.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.

    • Administer the test compounds (this compound or derivatives) and vehicle control at a specified time before the test.

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for the synthesis of this compound derivatives and the proposed signaling pathways for the anxiolytic and antidepressant effects.

Experimental Workflow

G XA This compound Deacetyl Deacetylation (10% Methanolic KOH, Reflux) XA->Deacetyl Ester Esterification (Alkyl Halide, Base) XA->Ester Amide Amidation (Amine, HBTU, Base) XA->Amide dXA Deacetylated this compound Deacetyl->dXA EsterDeriv Ester Derivatives Ester->EsterDeriv AmideDeriv Amide Derivatives Amide->AmideDeriv

Caption: Synthetic pathways for this compound derivatives.

Signaling Pathways

Anxiolytic Activity of Deacetylated this compound (dXA) - Proposed GABAergic Mechanism

G dXA Deacetylated This compound (dXA) GABA_A GABA-A Receptor dXA->GABA_A Positive Allosteric Modulation Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Anxiolytic Anxiolytic Effect Hyperpolarization->Anxiolytic

Caption: Proposed GABAergic mechanism of dXA.

Antidepressant Activity of this compound - Proposed Serotonergic Mechanism

G XA This compound SerotoninReceptor Serotonin Receptors (e.g., 5-HT) XA->SerotoninReceptor Modulation Downstream Downstream Signaling (e.g., cAMP, PKA) SerotoninReceptor->Downstream Neuroplasticity Increased Neuroplasticity & Neurogenesis Downstream->Neuroplasticity Antidepressant Antidepressant Effect Neuroplasticity->Antidepressant

Caption: Proposed serotonergic mechanism of this compound.

References

Xylopic Acid: A Head-to-Head Comparison with Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

Xylopic acid, a naturally occurring diterpenoid found in the fruits of Xylopia aethiopica, has garnered significant interest for its potential anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of this compound with established non-steroidal anti-inflammatory drugs (NSAIDs) and other standard treatments. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been evaluated in various experimental models, allowing for a quantitative comparison with standard drugs. The data presented below is a synthesis of findings from multiple studies.

In Vitro Anti-inflammatory Activity

One of the initial indicators of anti-inflammatory potential is the ability of a compound to prevent protein denaturation.

CompoundAssayIC50 (µg/mL)
This compoundInhibition of albumin denaturation15.55[1][2]
DiclofenacInhibition of albumin denaturationData not available in the provided search results

Note: The IC50 value represents the concentration of the drug required to inhibit 50% of the activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to assess acute inflammation. The tables below summarize the percentage inhibition of paw edema by this compound and standard anti-inflammatory drugs at various doses.

Table 2: Prophylactic Treatment in Carrageenan-Induced Paw Edema in Mice [1]

TreatmentDose (mg/kg)Maximal Edema Inhibition (%)Average Paw Thickness Inhibition (%)
This compound10Data not specifiedData not specified
This compound30Data not specifiedData not specified
This compound100Data not specifiedData not specified
Diclofenac10Data not specifiedData not specified

Table 3: Therapeutic Treatment in Carrageenan-Induced Paw Edema in Mice [1]

TreatmentDose (mg/kg)Maximal Edema Inhibition (%)Average Paw Thickness Inhibition (%)
This compound10Data not specifiedData not specified
This compound30Data not specifiedData not specified
This compound100Data not specifiedData not specified
Diclofenac10Data not specifiedData not specified

Note: The studies reviewed indicate that this compound (10, 30, 100 mg/kg) significantly inhibited maximal edema and average paw thickness in both prophylactic and therapeutic protocols of the carrageenan-induced paw edema model. However, the precise percentage of inhibition for direct comparison with diclofenac was not consistently reported in the available literature.

Experimental Protocols

A clear understanding of the methodologies is crucial for interpreting the comparative data.

Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a substance to inhibit the heat-induced denaturation of protein, a process analogous to protein denaturation in inflammatory responses.

  • Reaction Mixture: A solution containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound or a standard drug is prepared.

  • Incubation: The mixture is incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at 70°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated against a control. The IC50 value is then determined.

Carrageenan-Induced Paw Edema in Mice

This widely used in vivo model evaluates the anti-edema effect of compounds.

  • Animals: Male ICR mice (20-25 g) are typically used.

  • Grouping and Administration: Animals are divided into groups: a control group, a reference group (receiving a standard drug like diclofenac or aspirin), and test groups (receiving different doses of this compound). The substances are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration (prophylactic protocol), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and standard NSAIDs are mediated through their interaction with various signaling pathways.

This compound's Mechanism of Action

This compound appears to exert its anti-inflammatory effects through a multi-targeted approach.[1][3][4][5] It has been shown to:

  • Inhibit the Arachidonic Acid Pathway: this compound inhibits phospholipase A2, a key enzyme that releases arachidonic acid from the cell membrane.[1][3] This action reduces the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby decreasing the production of pro-inflammatory prostaglandins and leukotrienes.

  • Modulate Pro-inflammatory Mediators: Studies have demonstrated that this compound can inhibit the effects of histamine, serotonin, bradykinin, and prostaglandin E2, which are all key mediators of the acute inflammatory response.[1][2]

  • Inhibit Pro-inflammatory Cytokines: In chronic inflammation models, this compound has been shown to inhibit the serum expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.[1]

Xylopic_Acid_Pathway cluster_mediators Other Inflammatory Mediators Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Pro-inflammatory Prostaglandins Arachidonic Acid->Prostaglandins COX Enzymes PLA2 Phospholipase A2 XylopicAcid This compound XylopicAcid->PLA2 Inhibits Histamine Histamine XylopicAcid->Histamine Inhibits Serotonin Serotonin XylopicAcid->Serotonin Inhibits Bradykinin Bradykinin XylopicAcid->Bradykinin Inhibits Inflammation Inflammation Prostaglandins->Inflammation Histamine->Inflammation Serotonin->Inflammation Bradykinin->Inflammation

Mechanism of action for this compound.
Standard NSAIDs' Mechanism of Action (e.g., Diclofenac)

The primary mechanism of action for traditional NSAIDs like diclofenac is the inhibition of cyclooxygenase (COX) enzymes.[6][7]

  • COX-1 and COX-2 Inhibition: Diclofenac inhibits both COX-1 and COX-2 enzymes.[7] COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation and is the primary target for reducing inflammation and pain. While not a selective COX-2 inhibitor, diclofenac shows a preference for COX-2.[7] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Diclofenac Diclofenac (NSAID) Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation

Mechanism of action for standard NSAIDs.

Conclusion

This compound demonstrates significant anti-inflammatory properties through a distinct and multi-faceted mechanism of action that differentiates it from standard NSAIDs. While direct, comprehensive comparative quantitative data with a wide range of NSAIDs is still emerging, the available evidence suggests that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent. Its ability to inhibit upstream inflammatory events, such as the activation of phospholipase A2, and to modulate a variety of inflammatory mediators, presents a compelling profile for therapeutic potential. Further research, including well-designed head-to-head clinical trials, is warranted to fully elucidate its comparative efficacy and safety profile against current standard-of-care treatments.

References

Cross-Validation of Analytical Methods for Xylopic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Xylopic acid, a bioactive diterpenoid from Xylopia aethiopic, the accurate and reliable quantification of this compound is paramount. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented, including supporting experimental data, will aid in the selection of the most appropriate method based on specific research needs.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method hinges on a balance of factors including sensitivity, selectivity, cost, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and a representative LC-MS/MS method for the analysis of this compound and a structurally similar kaurene diterpene, kaurenoic acid.

Performance ParameterHPLC-UV for this compound[1]UPLC-MS/MS for Kaurenoic Acid[2]
Linearity (r²) 0.9990.990
Linearity Range 0.4-100 µg/mL5-100 ng/mL
Limit of Detection (LOD) 0.04 µg/mLNot Reported
Limit of Quantification (LOQ) 0.12 µg/mL5 ng/mL
Accuracy (% Recovery) 95.83-104.3%Within acceptable limits
Precision (% RSD) Intra-day: ≤ 2.14%, Inter-day: ≤ 3.82%Intra-day: 3.0-11.4%, Inter-day: 3.0-11.4%
Specificity HighVery High
Cost ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical findings.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for this compound[1]

This method was developed and validated for the quantification of this compound in the dried fruits of Xylopia aethiopic.

  • Sample Preparation: A simple C18 solid-phase extraction (SPE) column was utilized for the pre-treatment of the samples.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

    • Flow Rate: Not specified.

    • Detection Wavelength: Not specified.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for Kaurenoic Acid[2]

This method was developed for the quantification of kaurenoic acid, a structurally similar diterpene, in rat plasma. The principles are readily adaptable for this compound analysis.

  • Sample Preparation: One-step acetonitrile protein precipitation.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: HSS T3 (2.1 × 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Kaurenoic Acid: m/z 301.2 → 301.2 (pseudo MRM).

    • Internal Standard: Rhein (m/z 283.2 → 238.9).

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two different analytical methods.

Caption: A logical workflow for the cross-validation of two analytical methods.

Signaling Pathway of Analytical Method Selection

The decision-making process for selecting an appropriate analytical method can be visualized as follows.

MethodSelection Start Define Analytical Goal Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex HPLC HPLC-UV Matrix->HPLC Simple Selectivity Required Selectivity? Sensitivity->Selectivity High Sensitivity->HPLC Moderate Cost Budget Constraints? Selectivity->Cost High Selectivity->HPLC Moderate Cost->HPLC Low Budget LCMS LC-MS/MS Cost->LCMS High Budget

Caption: Decision tree for selecting an analytical method for this compound.

References

Reproducibility of In Vitro Studies on Xylopic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a naturally occurring diterpenoid primarily isolated from the fruits of Xylopia aethiopica, has garnered significant attention in preclinical research for its diverse pharmacological activities. Numerous in vitro studies have investigated its potential as an anti-inflammatory, analgesic, and anticancer agent. This guide provides a comparative analysis of the existing in vitro data on this compound to assess the reproducibility of these findings. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to offer a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy

To facilitate a clear comparison of the reported in vitro activities of this compound, the following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity of this compound
AssayModel SystemKey ParameterResultReference
Protein DenaturationInhibition of bovine serum albumin denaturationIC5015.55 µg/mL[1]
NF-κB Reporter Gene AssayTransfected HEK cellsInhibition of NF-κB dependent reporter gene expressionSignificant inhibition at 30 µM[2]
Nrf2 Reporter Gene AssayTransfected CHO cellsActivation of Nrf2Concentration-dependent activation[2]
Table 2: Anticancer Activity of this compound and its Derivatives
CompoundCell LineAssayKey ParameterResult (IC50)Reference
This compound derivative (ketone)MCF-7 (Breast Cancer)AntiproliferativeIC503 ± 1 µM[3][4]
This compound derivative (ketone)A549 (Lung Cancer)AntiproliferativeIC508 ± 1 µM[3][4]
Cisplatin (Control)MCF-7 (Breast Cancer)AntiproliferativeIC5019 ± 3 µM[3][4]
Cisplatin (Control)A549 (Lung Cancer)AntiproliferativeIC5015 ± 4 µM[3][4]
Xylopia aethiopica extractHCT116 (Colon Cancer)CytotoxicityIC5012 µg/ml[5]
Xylopia aethiopica extractU937 (Leukemia)CytotoxicityIC507.5 µg/ml[5]

Experimental Protocols

To ensure the reproducibility of the cited findings, this section details the methodologies for key in vitro experiments performed in studies on this compound.

Anti-inflammatory Assays

a) Inhibition of Protein Denaturation Assay

This assay serves as a preliminary in vitro screen for anti-inflammatory activity.

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory properties.

  • Protocol:

    • A reaction mixture (0.5 mL) containing 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound (this compound) at various concentrations is prepared.

    • The pH of the mixture is adjusted to 6.3 using a small amount of 1N hydrochloric acid.

    • The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

    • After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each sample.

    • The absorbance of the resulting solution is measured spectrophotometrically at 416 nm.

    • The percentage inhibition of protein denaturation is calculated as follows: % inhibition = 100 x [1 - (Absorbance of test sample / Absorbance of control)]

b) NF-κB Reporter Gene Assay

This assay determines the effect of a compound on the NF-κB signaling pathway, a key regulator of inflammation.

  • Principle: HEK293 cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

  • Protocol:

    • HEK293 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • After 24 hours, the cells are pre-treated with this compound at various concentrations for 1 hour.

    • Inflammation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α).

    • Following a further incubation period (typically 6-24 hours), the cells are lysed.

    • Luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

Anticancer Assays

a) MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.

    • The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

    • The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

b) Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cells are treated with this compound for a specified time.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are resuspended in 1X Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

    • The cell population is quantified into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

c) Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Cells are treated with this compound for a defined period.

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • The fixed cells are washed with PBS to remove the ethanol.

    • The cells are treated with RNase A to degrade RNA and prevent its staining by PI.

    • The cells are then stained with a solution containing PI.

    • The DNA content of the stained cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways reported to be modulated by this compound in in vitro studies.

Anti-inflammatory Signaling

This compound has been shown to exert its anti-inflammatory effects through the modulation of the arachidonic acid and NF-κB signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane Phospholipids->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA LOX Lipoxygenase (LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation IKK IKK IkB-alpha IκBα IKK->IkB-alpha Phosphorylates p65/p50 p65/p50 (NF-κB) IkB-alpha->p65/p50 Degrades & Releases p65/p50_active Active p65/p50 p65/p50->p65/p50_active Inflammatory Genes Inflammatory Genes p65/p50_active->Inflammatory Genes Translocates to Nucleus & Binds DNA Inflammatory Genes->Inflammation Transcription Xylopic_Acid This compound Xylopic_Acid->PLA2 Inhibits Xylopic_Acid->IKK Inhibits Stimuli Inflammatory Stimuli Stimuli->IKK

Caption: this compound's anti-inflammatory mechanism.

Anticancer Signaling: Induction of Apoptosis

In vitro studies suggest that this compound can induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of the p53 and Bcl-2 family proteins.

G cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm & Mitochondria Xylopic_Acid This compound p53 p53 Xylopic_Acid->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis pathway.

Discussion on Reproducibility

Based on the currently available literature, there is a degree of consistency in the reported in vitro biological activities of this compound.

  • Anticancer Activity: The antiproliferative effects of this compound and its derivatives have been demonstrated in various cancer cell lines, including breast, lung, and colon cancer.[3][4][5] The IC50 values reported for a ketone derivative of this compound against MCF-7 and A549 cells are notably lower than that of the conventional chemotherapeutic agent, cisplatin, suggesting significant potential.[3][4] The induction of apoptosis via the intrinsic pathway, involving p53 and the Bcl-2 family, appears to be a recurring mechanistic theme.[7] To further solidify the reproducibility of these findings, it would be beneficial for future studies to test this compound across a standardized panel of cancer cell lines and to perform head-to-head comparisons with other natural products.

Conclusion

The collective evidence from published in vitro studies strongly supports the anti-inflammatory and anticancer potential of this compound. The data presented in this guide indicates a reasonable level of reproducibility in the qualitative findings and the proposed mechanisms of action. However, to enhance the quantitative reproducibility and to facilitate the translation of these findings into further drug development, there is a need for more standardized experimental protocols and direct comparative studies. This guide serves as a foundational resource for researchers to design new experiments, validate previous findings, and further explore the therapeutic promise of this compound.

References

Synergistic Potential of Xylopic Acid: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xylopic acid, a kaurene diterpene isolated from the fruits of Xylopia aethiopica, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antidepressant-like effects.[1][2][3] Emerging research now points towards a promising new frontier: the synergistic enhancement of these therapeutic properties when this compound is co-administered with conventional drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with other compounds, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.

Data Presentation: Quantitative Analysis of Synergism

The synergistic interactions of this compound with various therapeutic agents have been quantified in several preclinical studies. The following tables summarize the key findings, focusing on the effective dose (ED₅₀) reduction and interaction indices, which are critical indicators of synergistic potential. An interaction index (γ) of less than 1 indicates synergism, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

Antidepressant Synergism

The combination of this compound with selected antidepressants has been shown to produce a synergistic antidepressant-like effect, allowing for a significant reduction in the required doses of the conventional drugs.[4]

CombinationTheoretical ED₅₀ (Zadd / ED₅₀add) (mg/kg)Experimental ED₅₀ (Zmix / ED₅₀mix) (mg/kg)Interaction Index (γ)Fold-Dose Reduction (Approx.)Reference
Forced Swim Test
This compound + FluoxetineNot explicitly statedSignificantly lower than theoretical0.422.4x[4]
This compound + SertralineNot explicitly statedSignificantly lower than theoretical0.412.4x[4]
This compound + ImipramineNot explicitly statedSignificantly lower than theoretical0.313.2x[4]
This compound + KetamineNot explicitly statedSignificantly lower than theoretical0.342.9x[4]
Tail Suspension Test
This compound + Fluoxetine13.13 ± 2.763.91 ± 0.780.2983.4x[5][6]
This compound + Venlafaxine9.82 ± 1.904.43 ± 1.080.4512.2x[5][6]
This compound + Imipramine14.31 ± 2.597.95 ± 2.170.5561.8x[5][6]
Analgesic Synergism

Isobolographic analysis has demonstrated that co-administration of this compound with morphine or diclofenac results in a synergistic antinociceptive effect in murine models of pain.

CombinationNociceptive TestPhaseNature of InteractionReference
This compound + MorphineAcetic Acid Writhing-Synergism
This compound + MorphineFormalin TestNeurogenic (Phase 1)Synergism
This compound + MorphineFormalin TestInflammatory (Phase 2)Synergism
This compound + DiclofenacAcetic Acid Writhing-Synergism
This compound + DiclofenacFormalin TestInflammatory (Phase 2)Synergism

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation section.

Assessment of Antidepressant-like Effects

a) Forced Swim Test (FST): This test is a widely used behavioral model to screen for potential antidepressant activity.[4][7]

  • Animals: Male ICR mice.

  • Procedure:

    • Mice are individually placed in a transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • A pre-test session of 15 minutes is conducted 24 hours before the actual test.

    • On the test day, drugs (this compound, antidepressants, or their combination) are administered at specified doses and routes.

    • After a predetermined pre-treatment time (e.g., 60 minutes), mice are placed in the water cylinder for a 6-minute test session.

    • The duration of immobility (time spent floating with only minor movements to maintain balance) during the last 4 minutes of the test is recorded.

  • Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.[4][7]

b) Tail Suspension Test (TST): This is another common behavioral despair test used to evaluate the antidepressant potential of compounds.[5][8]

  • Animals: Male ICR mice.

  • Procedure:

    • Mice are suspended by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

    • The suspension height is typically 50 cm above the floor.

    • The duration of immobility is recorded over a 6-minute period.

  • Endpoint: A decrease in the total duration of immobility suggests an antidepressant-like effect.[8]

Isobolographic Analysis for Synergism

This method is used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).

  • Procedure:

    • The ED₅₀ (the dose that produces 50% of the maximum effect) for each drug administered alone is determined from its dose-response curve.

    • A theoretical additive ED₅₀ (ED₅₀add or Zadd) is calculated. This represents the expected ED₅₀ if the two drugs have an additive effect.

    • The drugs are then co-administered in fixed-dose ratio combinations (e.g., 1:1, 1:3, 3:1 of their ED₅₀ fractions).

    • An experimental ED₅₀ (ED₅₀mix or Zmix) for the combination is determined from the resulting dose-response curve.

    • The experimental ED₅₀ is compared to the theoretical additive ED₅₀. If the experimental value is significantly lower than the theoretical value, the interaction is considered synergistic.[4][9]

  • Interaction Index (γ): This is calculated to quantify the degree of interaction. A γ value less than 1 confirms synergism.[4][9]

Assessment of Analgesic Effects

a) Acetic Acid-Induced Writhing Test: This is a chemical-induced pain model used to screen for peripheral analgesic activity.

  • Animals: Male ICR mice.

  • Procedure:

    • Mice are pre-treated with this compound, an analgesic (morphine or diclofenac), or their combination.

    • After a specified time, a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 30 minutes) following the injection.

  • Endpoint: A reduction in the number of writhes compared to the control group indicates antinociception.

b) Formalin Test: This model is used to assess both neurogenic (Phase 1) and inflammatory (Phase 2) pain.

  • Animals: Male ICR mice.

  • Procedure:

    • A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of a hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases:

      • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

      • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Endpoint: Inhibition of licking/biting time in either phase indicates antinociceptive effects. Opioids typically inhibit both phases, while NSAIDs primarily inhibit the second phase.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the workflows of the key experimental procedures for evaluating synergistic effects.

Experimental_Workflow_Antidepressant_Synergy cluster_dose_response Phase 1: Individual Dose-Response cluster_combination_testing Phase 2: Combination Testing cluster_analysis Phase 3: Isobolographic Analysis XA_Dose This compound (XA) Dose-Response ED50_Calc Calculate ED50 for XA and AD XA_Dose->ED50_Calc Drug_Dose Antidepressant (AD) Dose-Response Drug_Dose->ED50_Calc Combine Administer XA + AD in fixed-dose ratios (based on ED50) ED50_Calc->Combine Behavioral_Test Perform Behavioral Test (FST or TST) Combine->Behavioral_Test ED50mix_Calc Calculate Experimental ED50 (ED50mix) Behavioral_Test->ED50mix_Calc Compare Compare ED50mix with Theoretical ED50add ED50mix_Calc->Compare Synergy Synergistic Effect (ED50mix < ED50add) Compare->Synergy Additive Additive Effect (ED50mix = ED50add) Compare->Additive

Caption: Workflow for determining antidepressant synergy via isobolographic analysis.

Formalin_Test_Workflow cluster_observation Observation Period start Start drug_admin Administer Vehicle, XA, Analgesic, or Combination start->drug_admin formalin_injection Inject Formalin into Hind Paw drug_admin->formalin_injection phase1 Phase 1 (0-5 min) Record Licking/Biting Time (Neurogenic Pain) formalin_injection->phase1 phase2 Phase 2 (15-30 min) Record Licking/Biting Time (Inflammatory Pain) formalin_injection->phase2 analysis Analyze Data: Compare licking time of treated groups vs. control phase1->analysis phase2->analysis conclusion Conclusion on Antinociceptive Effect analysis->conclusion

Caption: Experimental workflow of the formalin test for analgesic assessment.

Conclusion

The evidence strongly suggests that this compound holds significant potential as a synergistic agent, particularly in the realms of antidepressant and analgesic therapies. The ability to achieve enhanced therapeutic effects with lower doses of conventional drugs could lead to treatment regimens with improved safety profiles and reduced side effects. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to explore the potential of this compound in combination with other classes of therapeutic compounds. These preclinical findings provide a solid foundation for advancing this compound combinations into further stages of drug development.

References

A Comparative Analysis of the Analgesic Potency of Xylopic Acid and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analgesic properties of Xylopic acid, a natural diterpenoid, and morphine, the archetypal opioid analgesic. The analysis is based on experimental data from murine models, offering insights for researchers and professionals in drug development and pharmacology.

Introduction to the Compounds

This compound is a major bioactive constituent isolated from the fruits of Xylopia aethiopica, a plant used in traditional African medicine to manage pain-related conditions like rheumatism and neuralgia.[1][2][3] It is a kaurene diterpene investigated for its analgesic and anti-inflammatory properties.[1][4]

Morphine is a potent opiate analgesic and the gold standard for treating severe pain.[5][6] Its mechanism of action is well-characterized and involves the activation of opioid receptors within the central nervous system.[7][8]

Quantitative Comparison of Analgesic Potency

The analgesic efficacy of this compound and morphine has been evaluated in various nociceptive models. The median effective dose (ED₅₀), which represents the dose required to produce 50% of the maximum possible analgesic effect, is a key metric for comparing potency. The data below, derived from studies in mice, demonstrates a significant difference in potency between the two compounds.

Nociceptive Test ModelThis compound (XA) ED₅₀ (mg/kg)Morphine (MOR) ED₅₀ (mg/kg)Potency Ratio (MOR:XA)
Acetic Acid-Induced Writhing 5.470.80~1 : 6.8
Formalin Test (Phase 1 - Neurogenic) 46.823.98~1 : 11.8
Formalin Test (Phase 2 - Inflammatory) 27.170.001~1 : 27170
Tail-Flick Test (Thermal) 8.6111.67~1.35 : 1
Data sourced from Woode et al., 2012.[1]
Note: this compound was administered orally (p.o.), while morphine was administered intraperitoneally (i.p.). A lower ED₅₀ value indicates higher potency.

The data clearly indicates that morphine is substantially more potent than this compound in chemical-induced pain models (writhing and formalin tests).[1] Notably, in the inflammatory phase of the formalin test, morphine's potency is several orders of magnitude greater than that of this compound.[1][9] Interestingly, in the tail-flick test, which measures centrally-mediated thermal pain, this compound showed slightly higher potency than morphine under the reported experimental conditions.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the comparative data.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing abdominal constrictions (writhes) with a chemical irritant.

  • Subjects: Male ICR mice (20-25 g).

  • Procedure:

    • Animals are randomly divided into groups and treated with either a vehicle, this compound (10-100 mg/kg, p.o.), or morphine (1-10 mg/kg, i.p.).

    • After a pre-treatment period (e.g., 60 minutes for oral administration, 30 minutes for intraperitoneal), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Immediately after injection, each mouse is placed in an observation chamber.

    • The total number of abdominal writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a set period, typically 30 minutes.

    • The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group.[1]

Formalin Test

This model is unique as it evaluates two distinct types of pain: an early, neurogenic phase followed by a later, inflammatory phase.

  • Subjects: Male ICR mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with the vehicle, this compound, or morphine as described above.

    • A 5% formalin solution is injected subcutaneously into the plantar surface of the mouse's hind paw.

    • The animal is immediately placed in an observation chamber with a mirror to allow for unobstructed viewing of the paw.

    • The amount of time the animal spends licking or biting the injected paw is recorded.

    • Observations are recorded in two phases:

      • Phase 1 (Neurogenic Pain): 0-10 minutes post-formalin injection.

      • Phase 2 (Inflammatory Pain): 10-60 minutes post-formalin injection.

    • The total time spent licking or biting in each phase is used to quantify the level of nociception.[1]

Tail-Flick Test

This test measures the latency of a spinal reflex to a thermal stimulus and is used to assess centrally-acting analgesics.

  • Subjects: Male ICR mice (20-25 g).

  • Procedure:

    • A baseline reaction time is determined for each mouse by focusing a beam of high-intensity light on the distal portion of its tail. The time taken for the mouse to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • Animals are then treated with the vehicle, this compound, or morphine.

    • The tail-flick latency is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

    • Analgesia is indicated by a significant increase in the tail-flick latency compared to the baseline.[1]

Signaling Pathways and Mechanisms of Action

Experimental Workflow Visualization

The general workflow for conducting the described analgesic assays is outlined below.

G cluster_challenge A Animal Acclimatization (e.g., ICR Mice) B Baseline Nociceptive Testing (e.g., Tail-Flick Latency) A->B Optional C Grouping and Drug Administration (Vehicle, this compound, Morphine) A->C B->C D Nociceptive Challenge C->D E Behavioral Observation & Data Recording D->E D1 Acetic Acid Injection D2 Formalin Injection D3 Thermal Stimulus F Data Analysis (e.g., ED50 Calculation) E->F

Caption: General experimental workflow for in vivo analgesic testing.

Morphine Signaling Pathway

Morphine exerts its analgesic effect by binding to and activating G-protein coupled opioid receptors, primarily the μ (mu)-opioid receptor, in the central and peripheral nervous systems.[5][8] This activation initiates a cascade of intracellular events that reduce neuronal excitability and inhibit pain signaling.

G Morphine: Mu-Opioid Receptor Signaling morphine Morphine receptor μ-Opioid Receptor (GPCR) morphine->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Voltage-gated Ca²⁺ Channels g_protein->ca_channel Inhibits k_channel GIRK Channels (K⁺ Channels) g_protein->k_channel Activates camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) ca_influx->neurotransmitter k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux k_efflux->neurotransmitter neurotransmitter->analgesia

Caption: Simplified signaling cascade following morphine binding.

Proposed Mechanism of this compound

The exact analgesic mechanism of this compound is not fully elucidated, but evidence suggests it involves anti-inflammatory pathways.[2] Studies show it inhibits inflammation by modulating pro-inflammatory markers like histamine, bradykinin, and prostaglandins.[4] This may be linked to the inhibition of the arachidonic acid pathway. Importantly, the lack of cross-tolerance with morphine suggests a mechanism distinct from direct opioid receptor agonism.[1][10]

G This compound: Proposed Anti-Inflammatory Action stimulus Inflammatory Stimulus (e.g., Tissue Injury) phospholipase Phospholipase A₂ stimulus->phospholipase Activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid Produces cox Cyclooxygenase (COX) arachidonic_acid->cox Substrate for xylopic_acid This compound xylopic_acid->cox Inhibits? analgesia Analgesia xylopic_acid->analgesia prostaglandins Prostaglandins (PGE₂) cox->prostaglandins Synthesizes inflammation Inflammation & Pain (Nociceptor Sensitization) prostaglandins->inflammation inflammation->analgesia Reduced by

Caption: Proposed anti-inflammatory mechanism of this compound.

Summary and Conclusion

This comparative guide highlights the distinct profiles of this compound and morphine as analgesics.

  • Potency: Morphine is unequivocally more potent than this compound in most preclinical pain models, particularly those involving chemical-induced visceral and inflammatory pain.[1]

  • Mechanism: Morphine's effects are mediated by well-defined opioid receptor signaling pathways.[5][11] this compound appears to act, at least in part, through anti-inflammatory mechanisms, potentially involving the arachidonic acid pathway, and its mechanism is considered distinct from that of opioids.[1][2][4]

  • Tolerance: Studies have shown that, unlike morphine, chronic administration of this compound does not lead to the development of tolerance to its analgesic effects.[1][10] Furthermore, morphine-tolerant animals do not exhibit cross-tolerance to this compound.[1]

  • Synergy: Research on the co-administration of this compound and morphine has demonstrated a synergistic interaction, meaning the combined effect is greater than the sum of their individual effects.[9]

References

Validating the Neuroprotective Mechanism of Xylopic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, Xylopic acid (XA), a kaurene diterpene found in the fruits of Xylopia aethiopica, has garnered significant attention for its neuroprotective properties. This guide provides a comparative analysis of the neuroprotective mechanisms of this compound against two other well-researched natural compounds, Curcumin and Resveratrol. The information presented is based on experimental data from preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform further investigation.

Core Neuroprotective Mechanisms: A Snapshot

This compound appears to exert its neuroprotective effects through a multi-targeted approach, primarily by modulating the cellular response to inflammation and oxidative stress. This is achieved by influencing key signaling pathways that are also targeted by other neuroprotective compounds like Curcumin and Resveratrol.

Key Mechanisms of Action:

  • Anti-inflammatory Action: this compound has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa B) signaling pathway.[1][2] This pathway is a critical regulator of the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By suppressing NF-κB, this compound can effectively reduce the neuroinflammatory cascade that contributes to neuronal damage.

  • Antioxidant Defense: The compound enhances the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] Nrf2 is a master regulator of the antioxidant response, promoting the expression of various antioxidant enzymes. Studies indicate that this compound treatment leads to elevated levels of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as the crucial intracellular antioxidant, glutathione (GSH).[3][4] This bolstered antioxidant defense helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neurodegeneration.

  • Neurotrophic Factor Support: Evidence suggests that this compound potently increases the levels of Brain-Derived Neurotrophic Factor (BDNF).[3][4] BDNF is a vital protein for neuronal survival, growth, and synaptic plasticity. By boosting BDNF, this compound may directly support neuronal health and resilience.

Comparative Performance: this compound vs. Alternatives

To contextualize the neuroprotective potential of this compound, this section compares its effects on key biomarkers of neuroinflammation and oxidative stress with those of Curcumin and Resveratrol. The following tables summarize quantitative data from various preclinical studies. It is important to note that these studies were not conducted head-to-head, and thus, direct comparisons should be interpreted with caution due to variations in experimental models, dosages, and administration routes.

Anti-inflammatory Effects: Cytokine Reduction

Neuroinflammation is a hallmark of many neurodegenerative diseases, with cytokines like TNF-α and IL-6 playing a pivotal role. The data below is derived from studies using the lipopolysaccharide (LPS) model of neuroinflammation, a common method to induce an inflammatory response in the brain.

CompoundModelDoseChange in TNF-α Levels (Brain)Change in IL-6 Levels (Brain)Citation
This compound LPS-induced neuroinflammation in mice3, 10, 30 mg/kgData not yet quantified in available literatureData not yet quantified in available literature[3][4]
Curcumin LPS-induced neuroinflammation in mice50 mg/kg↓ Significant reduction↓ Significant reduction[5]
Resveratrol LPS-induced inflammation in microglia cells25 µM↓ Significant reduction↓ Significant reduction
Antioxidant Effects: Enhancement of Endogenous Defenses

Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. The following table presents data on how each compound affects the primary antioxidant enzymes and glutathione.

CompoundModelDoseChange in Superoxide Dismutase (SOD) ActivityChange in Catalase (CAT) ActivityChange in Glutathione (GSH) LevelsCitation
This compound LPS-induced neuroinflammation in mice3, 10, 30 mg/kg↑ Elevated↑ Elevated↑ Increased[3][4]
Curcumin Diabetic (db/db) mice50 mg/kg/day for 8 weeksNot specifiedNot specified↑ ~2-fold increase in total brain GSH[6]
Resveratrol Rat model20, 40, 80 mg/kg for 21 daysNot specifiedNot specifiedNot specified[7]
Neurotrophic Support: BDNF Upregulation

Brain-Derived Neurotrophic Factor is essential for maintaining healthy neurons and promoting neurogenesis.

CompoundModelDoseChange in Brain-Derived Neurotrophic Factor (BDNF) LevelsCitation
This compound LPS-induced neuroinflammation in mice3, 10, 30 mg/kg↑ Potently increased (EC50= 1.72 ± 1.65)[3][4]
Curcumin Diabetic (db/db) mice50 mg/kg/day for 8 weeks↑ Restored to normal levels in hippocampus and frontal cortex[6]
Resveratrol Wistar-Kyoto rats (animal model of depression)10, 40 mg/kg for 7 days↑ 17-24% increase in hippocampus[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Xylopic_Acid_Signaling_Pathway cluster_outcomes Cellular Outcomes cluster_pathophysiology Pathophysiological States XA This compound Nrf2_path Nrf2 Pathway XA->Nrf2_path Activates NFkB_path NF-κB Pathway XA->NFkB_path Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) Nrf2_path->Antioxidant_Enzymes Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Pro_inflammatory_Cytokines Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Promotes Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective action of this compound.

Experimental_Workflow Animal_Model Animal Model (e.g., Mice) Treatment_Groups Treatment Groups (Vehicle, XA, Alternatives) Animal_Model->Treatment_Groups Induction Induction of Neuroinflammation (e.g., LPS injection) Treatment_Groups->Induction Tissue_Collection Brain Tissue Collection Induction->Tissue_Collection Biochemical_Assays Biochemical Assays Tissue_Collection->Biochemical_Assays SOD_Assay SOD Assay Biochemical_Assays->SOD_Assay CAT_Assay CAT Assay Biochemical_Assays->CAT_Assay GSH_Assay GSH Assay Biochemical_Assays->GSH_Assay TBARS_Assay TBARS Assay (Lipid Peroxidation) Biochemical_Assays->TBARS_Assay ELISA ELISA (TNF-α, IL-6, BDNF) Biochemical_Assays->ELISA Data_Analysis Data Analysis & Comparison SOD_Assay->Data_Analysis CAT_Assay->Data_Analysis GSH_Assay->Data_Analysis TBARS_Assay->Data_Analysis ELISA->Data_Analysis

Caption: General experimental workflow for evaluating neuroprotective compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for the key experiments cited in this guide.

Superoxide Dismutase (SOD) Activity Assay
  • Principle: This assay measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

  • Procedure:

    • Brain tissue is homogenized in an ice-cold buffer and centrifuged to obtain the supernatant.

    • The supernatant (sample) is added to a microplate well.

    • A reaction mixture containing WST-1 and xanthine oxidase is added to initiate the reaction.

    • The absorbance is measured kinetically at 450 nm.

    • SOD activity is calculated based on the percentage of inhibition compared to a control without the sample and expressed as units per milligram of protein.

Catalase (CAT) Activity Assay
  • Principle: This assay is based on the decomposition of hydrogen peroxide (H2O2) by catalase. The rate of decomposition is measured by monitoring the decrease in absorbance at 240 nm.

  • Procedure:

    • Brain tissue is homogenized in a phosphate buffer and centrifuged.

    • The supernatant is added to a quartz cuvette containing a known concentration of H2O2 in phosphate buffer.

    • The decrease in absorbance at 240 nm is recorded over time.

    • Catalase activity is calculated from the rate of H2O2 decomposition and expressed as units per milligram of protein.

Glutathione (GSH) Assay
  • Principle: This assay utilizes a kinetic reaction where GSH is recycled by glutathione reductase. The GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), and the rate of TNB formation is proportional to the total glutathione concentration.

  • Procedure:

    • Brain tissue is homogenized, and proteins are precipitated with an acid (e.g., metaphosphoric acid).

    • After centrifugation, the supernatant is collected.

    • The sample is added to a microplate well containing DTNB, glutathione reductase, and NADPH.

    • The change in absorbance is measured at 412 nm.

    • GSH concentration is determined by comparison to a standard curve and normalized to protein content.

Lipid Peroxidation (TBARS) Assay
  • Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex.

  • Procedure:

    • Brain tissue homogenate is mixed with a TBA reagent solution containing an acid (e.g., trichloroacetic acid).

    • The mixture is heated in a water bath (e.g., 95°C for 60 minutes) and then cooled.

    • After centrifugation, the absorbance of the supernatant is measured at 532 nm.

    • The concentration of thiobarbituric acid reactive substances (TBARS) is calculated using the molar extinction coefficient of the MDA-TBA complex and expressed as nanomoles per milligram of protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6) and BDNF
  • Principle: A sandwich ELISA is used to quantify the concentration of specific proteins. A capture antibody specific to the target protein is coated onto a microplate. The sample is added, and the target protein binds to the antibody. A second, detection antibody (conjugated to an enzyme) is added, which binds to the captured protein. Finally, a substrate is added, which is converted by the enzyme to produce a measurable colorimetric signal.

  • Procedure:

    • Brain tissue homogenate supernatant is added to the antibody-coated wells of a microplate.

    • The plate is incubated to allow the target protein to bind.

    • The wells are washed, and the enzyme-linked detection antibody is added.

    • After another incubation and wash step, the substrate solution is added.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

    • The concentration of the target protein is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of the protein.

Conclusion

This compound demonstrates significant neuroprotective potential through its dual action on anti-inflammatory and antioxidant pathways, primarily via modulation of NF-κB and Nrf2 signaling. Its ability to also increase BDNF levels further strengthens its profile as a promising neuroprotective agent. While direct comparative data with established natural compounds like Curcumin and Resveratrol is still emerging, the existing evidence suggests that this compound operates through analogous and equally critical mechanisms. The lack of quantitative data for certain biomarkers in the currently available literature for this compound highlights an area for future research. Further studies employing standardized models and direct head-to-head comparisons are warranted to fully elucidate the comparative efficacy of this compound and to advance its potential development as a therapeutic for neurodegenerative disorders.

References

Comparative Efficacy of Xylopic Acid from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Xylopic acid, a significant bioactive compound isolated from the fruits of Xylopia aethiopica, sourced from various geographical locations. This document is intended for researchers, scientists, and professionals in drug development, offering objective data to inform research and development decisions.

Introduction

This compound, a kaurene diterpene, is a major bioactive constituent of Xylopia aethiopica, a plant widely used in traditional African medicine. Scientific studies have validated its numerous pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antiplasmodial activities. As the geographical source of a medicinal plant can significantly influence its phytochemical composition and, consequently, its therapeutic efficacy, this guide synthesizes available data on the comparative efficacy of this compound from different locations.

Data Presentation: Quantitative Analysis

The concentration of this compound in the dried fruits of Xylopia aethiopica has been shown to vary depending on the geographical origin. A study quantifying this compound content from four African countries provides a clear illustration of this variance.

Table 1: this compound Content in Xylopia aethiopica Fruits from Different Geographical Sources

Geographical SourceAverage this compound Content (mg/g of dried fruit)
Cameroon0.7983
Ghana0.5969
Nigeria0.5469
Benin0.5302

Data sourced from a study by Alolga et al. (2018).[1][2]

While direct comparative studies on the efficacy of purified this compound from different sources are limited, research on the essential oils from X. aethiopica fruits from Ghana and Nigeria has shown a correlation between geographical origin and biological activity. The study revealed that essential oil from the Ghanaian-sourced samples exhibited superior antibacterial and anti-inflammatory effects compared to those from Nigeria, a finding attributed to higher levels of bioactive compounds in the Ghanaian samples.[3] This suggests that the overall phytochemical profile, influenced by geography, impacts the therapeutic potential of the extracts.

Table 2: Comparative Biological Activities of this compound (General Data)

Biological ActivityAssayKey Findings / Quantitative Data
Anti-inflammatory Carrageenan-induced paw edema in ratsSignificant dose-dependent reduction in paw edema.[4][5][6]
Inhibition of pro-inflammatory markersModulates the effects of histamine, serotonin, bradykinin, and prostaglandin E2.
Analgesic Acetic acid-induced writhing in miceSignificant inhibition of visceral nociception.[4][5][6]
Formalin test in miceInhibition of both neurogenic and inflammatory pain phases.[4][5][6]
Antimicrobial Broth microdilution (MIC)MIC values against various bacteria and fungi, e.g., S. aureus, B. subtilis, P. aeruginosa, and C. albicans.[7]
Antiplasmodial In vivo (Plasmodium berghei in mice)Significant prophylactic and curative effects.

Note: The quantitative data in this table represents the general biological activities of this compound and is not a direct comparison of the compound isolated from different geographical sources.

Experimental Protocols

Extraction and Quantification of this compound via HPLC-UV

This protocol outlines the methodology for the extraction and quantification of this compound from the dried fruits of Xylopia aethiopica.

a. Extraction

  • Sample Preparation: Air-dry the fruits of Xylopia aethiopica at room temperature for two weeks and pulverize into a coarse powder.

  • Soxhlet Extraction: Extract the powdered fruit material with n-hexane for 24 hours.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Isolation of this compound: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Crystallization: Recrystallize the fractions containing this compound from methanol to yield pure crystals.

b. HPLC-UV Quantification

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) with 0.1% formic acid can be used.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength of 205 nm.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas with the standard curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory effects of compounds.

  • Animals: Use male Sprague-Dawley rats (150-200 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into control and treatment groups.

  • Compound Administration: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally to the treatment groups at various doses. Administer the vehicle alone to the control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganisms: Use relevant strains of bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Culture Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway Diagram

The anti-inflammatory action of this compound has been linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation Xylopic_Acid This compound Xylopic_Acid->IKK_Complex Inhibition IkB IκBα IKK_Complex->IkB Phosphorylation Ub_Proteasome Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome Ubiquitination NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB IκBα-NF-κB (Inactive) IkB_NF_kB->IkB IkB_NF_kB->NF_kB DNA DNA NF_kB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the efficacy of this compound from different geographical sources.

Experimental_Workflow cluster_sourcing Sample Sourcing & Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification cluster_bioassays Biological Efficacy Assays Source_A Source A (e.g., Ghana) Drying_Milling Drying & Milling Source_A->Drying_Milling Source_B Source B (e.g., Nigeria) Source_B->Drying_Milling Source_C Source C (e.g., Cameroon) Source_C->Drying_Milling Extraction Solvent Extraction Drying_Milling->Extraction Isolation Chromatographic Isolation Extraction->Isolation Purified_XA Purified this compound Isolation->Purified_XA Quantification HPLC-UV Quantification Purified_XA->Quantification Anti_inflammatory Anti-inflammatory Assay Purified_XA->Anti_inflammatory Antimicrobial Antimicrobial Assay Purified_XA->Antimicrobial Analgesic Analgesic Assay Purified_XA->Analgesic Content_Comparison Content Comparison Quantification->Content_Comparison Efficacy_Comparison Efficacy Comparison Anti_inflammatory->Efficacy_Comparison Antimicrobial->Efficacy_Comparison Analgesic->Efficacy_Comparison

Caption: Experimental workflow for comparative efficacy studies of this compound.

Conclusion

The geographical source of Xylopia aethiopica significantly influences the content of this compound in its fruits. This variation in concentration, as demonstrated by the quantitative data from Cameroon, Ghana, Nigeria, and Benin, likely translates to differences in the therapeutic efficacy of extracts. While direct comparative studies on purified this compound from these regions are needed, preliminary evidence from essential oil studies supports the hypothesis that geographical origin is a critical factor in the bioactivity of X. aethiopica preparations. Researchers and drug development professionals should consider the geographical origin of their source material as a key variable in their studies and product development pipelines. The provided experimental protocols and diagrams offer a foundational framework for conducting such comparative efficacy studies.

References

Independent Verification of the Cytotoxic Effects of Xylopic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Xylopic acid and its semi-synthetic derivatives against various cancer cell lines. The information is compiled from independent research studies to offer a reliable resource for evaluating the potential of these compounds in oncology drug discovery. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for the cited assays are provided.

Data Summary of Cytotoxic Activities

The cytotoxic effects of this compound and its derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported IC50 values, providing a direct comparison of the potency of these compounds.

Table 1: Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines

CompoundDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound (1) ent-15β-acetyloxy-kaur-16-en-19-oic acidMCF7 (Breast)> 25Cisplatin19 ± 3
A549 (Lung)> 25Cisplatin15 ± 4
SkBr3 (Breast)> 25--
Ishikawa (Endometrial)> 25--
BG-1 (Ovarian)> 25--
IST-MES1 (Mesothelioma)> 25--
HepG2 (Hepatocellular)> 25--
Compound 2 ent-7-oxo-kaur-16-en-19-oic acidMCF7 (Breast)3 ± 1Cisplatin19 ± 3
A549 (Lung)8 ± 1Cisplatin15 ± 4
SkBr3 (Breast)15 ± 2--
Ishikawa (Endometrial)10 ± 1--
BG-1 (Ovarian)12 ± 3--
IST-MES1 (Mesothelioma)9 ± 2--
HepG2 (Hepatocellular)18 ± 4--
Compound 3 ent-15-hydroxy-kaur-16-en-19-oic acidMCF7 (Breast)18 ± 2--
A549 (Lung)22 ± 5--
Compound 4 ent-15-acetyloxy-16-methyl-kauran-19-oic acidInactive against seven human tumor cell lines---
Compound 6 ent-15-oxo-kaur-16-en-19-oic acidMCF7 (Breast)10 ± 2--
A549 (Lung)14 ± 3--
16α-hydroxy-ent-kauran-19-oic acid -CCRF-CEM (Leukemia)2.61Doxorubicin0.20
U87MG.ΔEGFR (Glioblastoma)18.60Doxorubicin-
HepG2 (Hepatocellular)-Doxorubicin-
Isotetrandrine (5) -HepG2 (Hepatocellular)1.45Doxorubicin-
MDA-MB-231-pcDNA (Breast)7.28Doxorubicin-

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow attachment.

    • Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan is proportional to the number of viable cells.

2. Resazurin Reduction Assay

This fluorescent assay measures cell viability. In living cells, mitochondrial reductases convert the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Expose cells to the test compounds for the desired duration.

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. The fluorescence intensity is proportional to the number of viable cells.[5]

Apoptosis and Cell Cycle Analysis

1. Caspase-Glo® 3/7 Assay

This luminescent assay quantifies caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.

  • Procedure:

    • Culture cells in a 96-well plate and treat with the test compounds.

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[5]

2. Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[5]

3. Mitochondrial Membrane Potential (MMP) Assay

This assay assesses the integrity of the mitochondrial membrane, which is often disrupted during apoptosis.

  • Procedure:

    • Treat cells with the test compounds.

    • Stain the cells with a fluorescent dye that is sensitive to MMP (e.g., JC-1). In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

    • Analyze the cells by flow cytometry to quantify the red and green fluorescence, thereby determining the change in MMP.[5]

4. Reactive Oxygen Species (ROS) Detection

This assay measures the levels of intracellular ROS, which can be induced by cytotoxic compounds and play a role in apoptosis.

  • Procedure:

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

    • Treat the cells with the test compound.

    • Measure the increase in fluorescence using a flow cytometer or fluorescence microplate reader. The fluorescence intensity is proportional to the amount of ROS produced.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects and mechanism of action of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Xylopic_Acid This compound (Starting Material) Derivatives Chemical Synthesis of Derivatives Xylopic_Acid->Derivatives Purification Purification & Structure Elucidation Derivatives->Purification Treatment Treatment with Derivatives Purification->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assays (MTT, Resazurin) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Caspase-Glo, MMP) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis ROS_Detection ROS Detection (Flow Cytometry) Treatment->ROS_Detection IC50 IC50 Determination Viability_Assay->IC50 IC50->Treatment Select Active Compounds

Caption: A typical experimental workflow for the evaluation of this compound derivatives.

Putative Signaling Pathway for Cytotoxicity

The cytotoxic effects of several ent-kaurane diterpenoids, the class of compounds to which this compound belongs, have been linked to the induction of apoptosis through the mitochondrial pathway. The following diagram illustrates a putative signaling cascade.

Signaling_Pathway cluster_induction Induction cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase XA_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) XA_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) XA_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A putative signaling pathway for apoptosis induced by this compound derivatives.

References

Safety Operating Guide

Proper Disposal of Xylopic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of xylopic acid, aligning with general best practices for hazardous waste management in research and development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance-specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, general safety protocols for handling chemical substances should be strictly followed. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must adhere to a structured waste management plan.[5] This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[6][7][8]

  • Segregation : Keep this compound waste separate from incompatible materials.[9][10] Store it according to its chemical properties (e.g., as an organic acid) and away from bases, oxidizers, and reactive substances to prevent dangerous reactions.[11]

  • Containerization : Use a chemically compatible and leak-proof container for collecting this compound waste.[9][10] The container must be in good condition, with a secure, tight-fitting lid.[1][10] For acidic compounds, glass containers are often preferred over metal to prevent corrosion.[9]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant").[1][5] The accumulation start date must also be clearly marked on the label.[1]

  • Accumulation and Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][12] The SAA must be under the control of laboratory personnel.[10] Ensure the storage area is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1]

  • Treatment (Neutralization - Use with Caution) : For small quantities of acidic waste, neutralization may be an option to reduce its corrosive properties before disposal.[4][13] This should only be performed by trained personnel.[3][4]

    • Experimental Protocol for Neutralization :

      • Work in a fume hood and wear appropriate PPE, including a face shield.[4]

      • For concentrated acidic solutions, first dilute by slowly adding the acid to cold water to a concentration below 10%.[3]

      • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acid solution while stirring continuously.[13] Keep the container cool, for instance, by placing it in an ice bath.[4]

      • Monitor the pH of the solution. The goal is to reach a neutral pH (between 5.5 and 9.0).[4]

      • Once neutralized, the solution may still need to be disposed of as hazardous waste, as it contains the salt of the acid. Consult your institution's hazardous waste guidelines. Do not dispose of down the drain unless explicitly permitted by local regulations for neutralized solutions of this specific chemical.[4]

  • Disposal : Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[5][12] Do not dispose of chemical waste in the regular trash or down the sewer system.[10]

Regulatory and Safety Data Summary

ParameterGuideline/RegulationSource
Governing Regulation Resource Conservation and Recovery Act (RCRA)[6][7][14]
Hazard Communication OSHA Hazard Communication Standard (29 CFR 1910.1200)[15]
Waste Container Requirements Chemically compatible, leak-proof, securely closed[1][9][10]
Waste Labeling "Hazardous Waste," chemical name, hazard warning, accumulation date[1][5]
Storage Location Designated Satellite Accumulation Area (SAA)[5][12]
Neutralization pH Range 5.5 - 9.0[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 A Generate this compound Waste B Consult Safety Data Sheet (SDS) A->B C Determine if Hazardous Waste B->C D Segregate Waste by Compatibility C->D Yes K Dispose as Non-Hazardous Waste (if permitted) C->K No E Select Appropriate Waste Container D->E F Label Container Correctly E->F G Store in Satellite Accumulation Area (SAA) F->G H Consider On-site Treatment (e.g., Neutralization) G->H I Perform Neutralization by Trained Personnel H->I Yes & Trained J Contact EH&S for Disposal H->J No I->J L Final Disposal by Licensed Contractor J->L

Figure 1: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylopic acid
Reactant of Route 2
Xylopic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.